molecular formula C4H8N4 B1419683 4-methyl-1H-pyrazole-3,5-diamine CAS No. 1284219-41-5

4-methyl-1H-pyrazole-3,5-diamine

Numéro de catalogue: B1419683
Numéro CAS: 1284219-41-5
Poids moléculaire: 112.13 g/mol
Clé InChI: IWUFDXGFTOWUNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Methyl-1H-pyrazole-3,5-diamine (CAS 1284219-41-5) is a chemical compound with the molecular formula C4H8N4 and a molecular weight of 112.13 g/mol . This diamine-substituted pyrazole serves as a versatile chemical scaffold in medicinal chemistry and drug discovery research. It is a key precursor in the synthesis of a novel series of (E)-4-(substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives, which have been designed and evaluated for potent antitubercular activity against Mycobacterium tuberculosis H37Rv strains . These derivatives have shown excellent activity, comparable to standard drugs like isoniazid and pyrazinamide, making this core structure valuable in the fight against multidrug-resistant tuberculosis . Furthermore, the pyrazole-3,5-diamine pharmacophore has been identified as a novel group of anti-biofilm agents . Research has demonstrated that analogues of this compound can significantly stimulate the activity of phosphodiesterase (PDE) in Pseudomonas aeruginosa, leading to a reduction of intracellular c-di-GMP levels and effectively disrupting biofilm formation, a major challenge in treating hospital-acquired infections . The compound should be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not approved for use in humans or animals.

Propriétés

IUPAC Name

4-methyl-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-2-3(5)7-8-4(2)6/h1H3,(H5,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUFDXGFTOWUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of 4-methyl-1H-pyrazole-3,5-diamine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold, particularly when substituted with amino groups, serves as a crucial building block for a wide range of biologically active molecules.[1][2] This document outlines a robust and accessible synthetic pathway, details the underlying chemical principles, and presents a full suite of analytical techniques for the unambiguous structural confirmation and purity assessment of the title compound. The methodologies are designed to be reproducible and are supported by established chemical literature on analogous structures.

Introduction: The Significance of the Pyrazole-3,5-diamine Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms that is a privileged scaffold in drug discovery.[3] Pyrazole-containing molecules exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] Among the various substituted pyrazoles, the 3,5-diaminopyrazole (DAP) class is extensively studied for its utility as a versatile intermediate and for its intrinsic pharmacological activities.[1]

These compounds, particularly those unsubstituted at the N1 position, have been identified as kinase inhibitors, antiproliferative agents, and modulators of various cellular signaling pathways.[1] The introduction of a methyl group at the C4 position of the pyrazole ring, creating 4-methyl-1H-pyrazole-3,5-diamine, can significantly influence the molecule's steric and electronic properties. This modification can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic parameters, making it a valuable subject for synthesis and biological evaluation.

Synthesis of 4-methyl-1H-pyrazole-3,5-diamine

The most direct and widely adopted method for the synthesis of 3,5-diaminopyrazoles involves the cyclocondensation reaction between a dinitrile precursor and a hydrazine derivative.[4][5][6] For the target compound, this translates to the reaction of methylmalononitrile (2-methylpropanedinitrile) with hydrazine.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic addition-cyclization pathway. Hydrazine, acting as a binucleophile, attacks the electrophilic carbon atoms of the nitrile groups in methylmalononitrile. The reaction is typically initiated by the attack of one nitrogen of hydrazine on a nitrile group, followed by an intramolecular cyclization where the second nitrogen attacks the remaining nitrile group. This process forms a stable five-membered aromatic pyrazole ring. The choice of hydrazine hydrate is common and effective, serving as a convenient and reactive source of hydrazine.[7]

Synthetic Workflow Diagram

The overall synthetic transformation is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Methylmalononitrile Methylmalononitrile (2-Methylpropanedinitrile) ReactionVessel Cyclocondensation Methylmalononitrile->ReactionVessel Hydrazine Hydrazine Hydrate Hydrazine->ReactionVessel Product 4-methyl-1H-pyrazole-3,5-diamine ReactionVessel->Product Reflux in Ethanol

Caption: Synthetic route to 4-methyl-1H-pyrazole-3,5-diamine.

Detailed Experimental Protocol

Materials:

  • Methylmalononitrile (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.2 eq)

  • Ethanol (or other suitable alcohol like methanol or isopropanol)

  • Diatomaceous earth (for filtration)

  • Ethyl acetate and Hexanes (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methylmalononitrile (1.0 eq) and ethanol (approx. 10 mL per gram of dinitrile).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.2 eq) to the solution dropwise at room temperature. The addition is typically mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume in vacuo.

  • Isolation: Filter the resulting solid and wash with a small amount of cold ethanol. If the product remains in solution, concentrate the mixture completely. The crude product can be purified by slurrying in a non-polar solvent like diethyl ether to remove non-polar impurities.

  • Purification: For higher purity, the crude solid can be recrystallized from an ethanol/water mixture or an ethyl acetate/hexanes solvent system. The pure product should be collected by vacuum filtration, washed with cold hexanes, and dried under vacuum.

Expert Insight: The choice of an alcoholic solvent is crucial as it readily dissolves the reactants and facilitates the reaction at a moderate temperature. The 1.2 molar excess of hydrazine hydrate ensures the complete conversion of the limiting dinitrile reagent.

Characterization and Analytical Data

Unambiguous characterization of the synthesized 4-methyl-1H-pyrazole-3,5-diamine is essential for confirming its identity and purity. A combination of spectroscopic and analytical methods should be employed.

Characterization Workflow Diagram

Characterization_Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Techniques cluster_results Confirmation CrudeProduct Purified Solid Product NMR NMR Spectroscopy (¹H, ¹³C) CrudeProduct->NMR MS Mass Spectrometry (MS) CrudeProduct->MS IR Infrared Spectroscopy (FT-IR) CrudeProduct->IR EA Elemental Analysis (CHN) CrudeProduct->EA Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation EA->Confirmation

Sources

A Technical Guide to 4-methyl-1H-pyrazole-3,5-diamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methyl-1H-pyrazole-3,5-diamine, a heterocyclic amine with significant potential in medicinal chemistry. While specific literature on this compound is limited, this document extrapolates from the well-established chemistry of pyrazole derivatives to present its core characteristics, a putative synthesis protocol, and its prospective applications in drug discovery. The pyrazole scaffold is a privileged structure in numerous FDA-approved drugs, and the diamino-substitution pattern of this particular molecule offers versatile opportunities for creating novel therapeutic agents. This guide aims to serve as a foundational resource for researchers interested in exploring the synthetic utility and pharmacological relevance of 4-methyl-1H-pyrazole-3,5-diamine.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of modern pharmaceuticals. Its metabolic stability and versatile synthetic accessibility have led to its incorporation into a wide array of drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][2] The diamino-substituted pyrazole core, in particular, presents multiple anchor points for chemical modification, enabling the development of targeted therapies and the fine-tuning of pharmacokinetic and pharmacodynamic properties. 4-methyl-1H-pyrazole-3,5-diamine emerges as a promising, yet underexplored, building block in this class of compounds.

Core Compound Identification and Physicochemical Properties

  • Compound Name: 4-methyl-1H-pyrazole-3,5-diamine

  • CAS Number: 1284219-41-5

  • Molecular Formula: C₄H₈N₄

  • Molecular Weight: 112.13 g/mol

Chemical Structure

The chemical structure of 4-methyl-1H-pyrazole-3,5-diamine consists of a central pyrazole ring with amino groups at positions 3 and 5, and a methyl group at position 4.

Caption: Chemical structure of 4-methyl-1H-pyrazole-3,5-diamine

Physicochemical Data (Predicted)

Due to the limited availability of experimental data for 4-methyl-1H-pyrazole-3,5-diamine, the following table presents predicted physicochemical properties. These values are computationally derived and should be confirmed through empirical testing.

PropertyPredicted Value
Boiling Point Not available
Melting Point Not available
Density Not available
pKa Not available
LogP Not available

Synthesis and Characterization

Proposed Synthetic Pathway

A logical precursor for the synthesis of 4-methyl-1H-pyrazole-3,5-diamine is 2-methylmalononitrile. The reaction would proceed via a cyclization reaction with hydrazine hydrate.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Methylmalononitrile C Cyclization/ Condensation A->C B Hydrazine Hydrate B->C D 4-methyl-1H-pyrazole-3,5-diamine C->D

Caption: Proposed synthesis workflow for 4-methyl-1H-pyrazole-3,5-diamine

General Experimental Protocol (Hypothetical)

This protocol is a general representation and would require optimization for the specific synthesis of 4-methyl-1H-pyrazole-3,5-diamine.

  • Reaction Setup: To a solution of 2-methylmalononitrile (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The structure of the synthesized 4-methyl-1H-pyrazole-3,5-diamine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show distinct signals for the methyl protons, the amine protons, and the pyrazole ring proton.

    • ¹³C NMR will confirm the presence of the methyl carbon, the two amine-substituted carbons, and the remaining pyrazole ring carbons.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amines and the pyrazole ring, as well as C-H stretching of the methyl group, are anticipated.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (112.13 g/mol ) should be observed.

Potential Applications in Drug Discovery

The 3,5-diaminopyrazole scaffold is a known pharmacophore with a range of biological activities. The presence of two primary amine groups allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Anti-infective Agents

Derivatives of 3,5-diaminopyrazole have shown promise as anti-infective agents. For example, certain 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as potent inhibitors of Pseudomonas aeruginosa biofilms, a major challenge in clinical settings.[3] Additionally, some pyrazole derivatives have demonstrated antitubercular activity against Mycobacterium tuberculosis.[4] The 4-methyl-1H-pyrazole-3,5-diamine core could serve as a starting point for the development of novel antibiotics that circumvent existing resistance mechanisms.

Kinase Inhibitors

The pyrazole ring is a common feature in many kinase inhibitors used in oncology. The amino groups at the 3 and 5 positions of 4-methyl-1H-pyrazole-3,5-diamine can be functionalized to interact with the hinge region of kinase active sites, a common strategy in the design of potent and selective inhibitors.

Other Therapeutic Areas

The versatility of the pyrazole scaffold extends to a wide range of other therapeutic areas, including anti-inflammatory, analgesic, and neuroprotective agents.[5] The specific substitution pattern of 4-methyl-1H-pyrazole-3,5-diamine may confer unique pharmacological properties that warrant further investigation.

Safety and Handling

Detailed toxicological data for 4-methyl-1H-pyrazole-3,5-diamine is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-methyl-1H-pyrazole-3,5-diamine is a heterocyclic building block with considerable, yet largely untapped, potential in the field of drug discovery. While specific experimental data for this compound remains scarce, this technical guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications based on the well-established chemistry of the pyrazole scaffold. It is our hope that this document will stimulate further research into this promising molecule and its derivatives, ultimately leading to the development of novel and effective therapeutic agents.

References

  • Andersen, J. B., et al. (2015). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm, 6(8), 1457-1464.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. (2022).
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
  • NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. (n.d.).
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies.
  • Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). (n.d.).
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 3,5-Diamino-1H-pyrazole. (n.d.). PubChem.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Building blocks | Bioactive small molecules. (n.d.). ChemScene.
  • 1,3,5-Trimethyl-1H-pyrazol-4-amine. (n.d.). NIST WebBook.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97%. (n.d.). Thermo Fisher Scientific.

Sources

The Rising Stars of Drug Discovery: A Technical Guide to the Biological Activity of Novel Pyrazole Diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

For decades, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has captivated medicinal chemists.[1] Its unique structural features and versatile synthetic accessibility have established it as a "privileged scaffold" in drug discovery.[2] Pyrazole-containing compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This guide delves into a particularly promising subclass: novel pyrazole diamine derivatives. The introduction of diamine functionalities can significantly modulate the physicochemical properties and biological activities of the pyrazole core, leading to compounds with enhanced potency and selectivity. This document provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into these promising therapeutic agents, tailored for researchers, scientists, and drug development professionals.

Synthetic Strategies: Crafting the Pyrazole Diamine Core

The synthesis of pyrazole diamine derivatives often involves multi-step reactions, leveraging well-established principles of heterocyclic chemistry. A common and effective approach is the one-pot multicomponent reaction, which offers advantages in terms of efficiency and atom economy.[4]

General Synthesis Protocol for 1-(2-pyridinyl)-4-(aryl)-1H-pyrazole-3,5-diamine Derivatives

This protocol outlines a microwave-assisted one-pot synthesis, which has been shown to be an efficient method for generating a library of pyrazole diamine derivatives.[4]

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction vessel, combine 2-hydrazinylpyridine (1.0 eq), an appropriate 2-(aryldiazenyl)malononitrile derivative (1.0 eq), and a catalytic amount of a suitable base (e.g., piperidine) in a solvent such as ethanol.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120°C) and power (e.g., 200 W) for a specified duration (typically 10-30 minutes). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol) to remove impurities, and then dried.

  • Crystallization: The crude product can be further purified by crystallization from an appropriate solvent system (e.g., ethanol/DMF) to yield the desired 1-(2-pyridinyl)-4-(aryl)-1H-pyrazole-3,5-diamine derivatives.[4]

  • Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Elemental Analysis.

Causality Behind Experimental Choices:

  • Microwave-assisted synthesis: This technique is often preferred over conventional heating due to its ability to rapidly and uniformly heat the reaction mixture, leading to significantly shorter reaction times, higher yields, and often cleaner product profiles.[5]

  • One-pot reaction: This approach improves efficiency and reduces waste by combining multiple reaction steps into a single procedure without isolating intermediate compounds.

  • Piperidine as a catalyst: The basic nature of piperidine facilitates the initial condensation and subsequent cyclization steps required for the formation of the pyrazole ring.

Visualizing the Synthesis Workflow:

Synthesis_Workflow Reactants 2-hydrazinylpyridine + 2-(aryldiazenyl)malononitrile + Piperidine (catalyst) in Ethanol Microwave Microwave Irradiation (120°C, 200W, 10-30 min) Reactants->Microwave Workup Cooling, Filtration, Washing with Ethanol Microwave->Workup Purification Crystallization (Ethanol/DMF) Workup->Purification Product 1-(2-pyridinyl)-4-(aryl)-1H- pyrazole-3,5-diamine Purification->Product

Caption: A generalized workflow for the microwave-assisted synthesis of pyrazole diamine derivatives.

Biological Activities and Therapeutic Potential

Novel pyrazole diamine derivatives have demonstrated significant potential across various therapeutic areas, with anticancer, antimicrobial, and anti-inflammatory activities being the most prominently investigated.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

A significant body of research highlights the potent anticancer properties of pyrazole derivatives.[6][7] The diamine-substituted pyrazoles have emerged as particularly effective agents, often exerting their effects through the inhibition of key enzymes involved in cell cycle regulation and signal transduction.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[6] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Certain pyrazole diamine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[4][8]

Signaling Pathway:

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2/M Phase S->G2 CDK2_CyclinE CDK2/Cyclin E Complex Rb Retinoblastoma (Rb) Protein CDK2_CyclinE->Rb Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest E2F E2F Transcription Factor Rb->E2F Inhibits Gene_Transcription S-Phase Gene Transcription E2F->Gene_Transcription Activates Gene_Transcription->S Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Pyrazole_Diamine Pyrazole Diamine Derivative Pyrazole_Diamine->CDK2_CyclinE Inhibits

Sources

A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the key spectroscopic techniques used in the structural elucidation and characterization of 4-methyl-1H-pyrazole-3,5-diamine. It details the expected experimental outcomes and provides insights into the interpretation of the resulting data, serving as a vital resource for professionals in chemical research and pharmaceutical development. Pyrazole derivatives are a cornerstone in medicinal chemistry, and a thorough spectroscopic analysis is paramount to confirm their synthesis and elucidate their structure.[1][2]

Molecular Structure and Spectroscopic Overview

4-methyl-1H-pyrazole-3,5-diamine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 4-position and two amino groups at the 3- and 5-positions. This unique substitution pattern gives rise to a distinct spectroscopic signature that can be definitively characterized using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Figure 1: Molecular structure of 4-methyl-1H-pyrazole-3,5-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 4-methyl-1H-pyrazole-3,5-diamine, both ¹H and ¹³C NMR will provide crucial information for structural confirmation.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of pyrazole derivatives is as follows:[2]

  • Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Internal Standard: If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 or 500 MHz NMR spectrometer. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.[2]

  • ¹³C NMR Acquisition: Acquire the spectrum at a corresponding frequency (e.g., 75 or 125 MHz). Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[2]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), phase correct the spectrum, and integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-methyl-1H-pyrazole-3,5-diamine is expected to show distinct signals for the protons of the methyl group, the amino groups, and the N-H of the pyrazole ring. The chemical shifts are highly dependent on the solvent used.

ProtonExpected Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityIntegration
CH₃~2.0 - 2.3s3H
NH₂~4.0 - 5.5br s4H
NH~10.0 - 12.0br s1H
  • Causality behind Expected Shifts: The methyl protons are expected to appear in the upfield region, typical for alkyl groups. The amino protons will likely appear as a broad singlet due to hydrogen bonding and exchange with the solvent. The N-H proton of the pyrazole ring is expected to be significantly downfield due to its acidic nature and involvement in hydrogen bonding. The broadness of the NH and NH₂ signals is a common feature in the NMR spectra of amino-substituted pyrazoles.[3]

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

CarbonExpected Chemical Shift (δ, ppm) in DMSO-d₆
CH₃~10 - 15
C4~90 - 100
C3, C5~145 - 155
  • Causality behind Expected Shifts: The methyl carbon will be in the aliphatic region. The C4 carbon, being an sp² hybridized carbon in the pyrazole ring, will appear in the aromatic region. The C3 and C5 carbons, being attached to the electron-donating amino groups, are expected to be significantly deshielded and appear further downfield.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining an IR spectrum is:

  • Sample Preparation: The sample can be prepared as a KBr pellet or a thin film.

  • Data Acquisition: The spectrum is recorded on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

The IR spectrum of 4-methyl-1H-pyrazole-3,5-diamine is expected to show characteristic absorption bands for the N-H and C-H stretching and bending vibrations.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch (amine and pyrazole)3400 - 3200Strong, broad
C-H stretch (methyl)2950 - 2850Medium
C=C and C=N stretch (pyrazole ring)1650 - 1550Medium to Strong
N-H bend (amine)1640 - 1560Medium
C-H bend (methyl)1460 - 1370Medium
  • Expert Insights: The N-H stretching region is often broad due to extensive hydrogen bonding.[5] The presence of strong bands in the 1650-1550 cm⁻¹ region is characteristic of the pyrazole ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for Mass Spectrometry

A typical protocol for mass spectrometry analysis involves:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrum
  • Molecular Ion Peak: The molecular weight of 4-methyl-1H-pyrazole-3,5-diamine is 112.13 g/mol . Therefore, the molecular ion peak (M⁺) in the mass spectrum is expected at m/z 112.[6]

  • Fragmentation Pattern: The fragmentation pattern will depend on the ionization method used. Common fragmentation pathways for pyrazole derivatives involve the loss of small molecules like HCN or N₂. The methyl and amino groups can also be involved in fragmentation.

MS_Fragmentation M [M]⁺˙ m/z = 112 F1 [M - CH₃]⁺ m/z = 97 M->F1 - •CH₃ F2 [M - NH₂]⁺ m/z = 96 M->F2 - •NH₂ F3 [M - HCN]⁺˙ m/z = 85 M->F3 - HCN

Figure 2: A simplified potential fragmentation pathway for 4-methyl-1H-pyrazole-3,5-diamine.

Conclusion

The spectroscopic characterization of 4-methyl-1H-pyrazole-3,5-diamine relies on a synergistic approach utilizing NMR, IR, and MS. The expected data presented in this guide, based on the well-established spectroscopic properties of pyrazole derivatives, provides a robust framework for researchers to confirm the synthesis and purity of this compound.[1][7] The detailed protocols and expert interpretations aim to facilitate a comprehensive understanding of the structure-spectra correlations, which is essential for its application in drug development and other scientific endeavors.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. NIH. Available at: [Link]

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A Senior Application Scientist's Guide to the Preliminary In Vitro Screening of 4-Methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale Behind the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[3][4]

Given this precedent, a novel compound such as 4-methyl-1H-pyrazole-3,5-diamine warrants a systematic and hypothesis-driven in vitro screening cascade. This guide is structured not as a rigid template, but as a logical, tiered approach to efficiently profile the compound's biological potential. We will begin with foundational assays to establish a basic activity and toxicity profile, followed by more specific, mechanism-of-action-oriented assays suggested by the pyrazole core. Every protocol is designed as a self-validating system with integrated controls, ensuring the trustworthiness and reproducibility of the generated data.

Section 1: The Foundational Tier - General Viability and Cytotoxicity Assessment

Before investigating specific mechanisms, it is essential to determine the compound's general effect on cell viability. This foundational step serves two purposes:

  • It identifies the concentration range at which the compound exhibits biological activity.

  • It distinguishes between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects, which is crucial for interpreting subsequent assays.[5]

The MTT assay is a robust, widely used colorimetric method for this purpose.[6][7][8]

Principle of the MTT Assay

The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6][7][9] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[6][7]

Experimental Protocol: MTT Assay for General Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., HCT116 - colon, MCF-7 - breast)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6][7]

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[6]

  • Compound Treatment: Prepare a stock solution of 4-methyl-1H-pyrazole-3,5-diamine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls (Self-Validation):

    • Vehicle Control: Wells containing cells treated with the same final concentration of DMSO used in the highest compound concentration. This group represents 100% viability.

    • Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7] Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][10] Mix gently by shaking on an orbital shaker for 15 minutes.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9][10] A reference wavelength of 630 nm can be used to reduce background noise.[9]

Data Presentation and Interpretation

The results should be summarized in a table and used to generate a dose-response curve, from which the IC50 value can be calculated. The IC50 (Half-Maximal Inhibitory Concentration) is the concentration of the compound required to inhibit cell viability by 50%.[5][11][12]

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
Vehicle (0)1.2540.087100%
0.11.2310.09198.2%
11.1050.07588.1%
100.6330.05450.5%
500.2150.03317.1%
1000.1090.0218.7%

Table 1: Representative data from an MTT assay. The IC50 would be approximately 10 µM.

A low IC50 value (typically in the low micromolar or nanomolar range) suggests high potency and warrants further investigation.[11][13]

Section 2: Tier 1 Hypothesis Testing - Kinase Inhibition Profiling

The pyrazole scaffold is a well-established pharmacophore for kinase inhibitors.[1][2][3][4] Therefore, a logical next step is to assess the compound's ability to inhibit a panel of protein kinases. The ADP-Glo™ Kinase Assay is a universal, high-throughput luminescent assay suitable for this purpose.[14][15][16]

Principle of the ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14][15] It's a two-step process: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial ADP amount.[15][16]

G cluster_0 Kinase Reaction cluster_1 Step 1: ATP Depletion cluster_2 Step 2: ADP Detection Kinase Kinase ADP ADP Kinase->ADP + Substrate-P ADP_Glo_Reagent ADP_Glo_Reagent ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ATP_new ATP_new ADP->ATP_new converted Remaining_ATP ATP (unused) ADP_Glo_Reagent->Remaining_ATP Detection_Reagent Detection_Reagent Depleted Depleted Remaining_ATP->Depleted depleted Detection_Reagent->ADP Light Light ATP_new->Light + Luciferin/Luciferase

Principle of the ADP-Glo™ Kinase Assay.
Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Recombinant kinases of interest (e.g., a panel including kinases like AKT1, EGFR, BRAF V600E)[2][3]

  • Corresponding kinase substrates

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, ADP)

  • White, opaque 96- or 384-well plates

  • Staurosporine (a broad-spectrum kinase inhibitor for positive control)

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, set up the 5 µL kinase reaction.[17] This includes the kinase buffer, ATP (at a concentration near the Km for each kinase), the substrate, and the test compound (4-methyl-1H-pyrazole-3,5-diamine) or controls.

  • Controls (Self-Validation):

    • No-Inhibitor Control: Kinase reaction with vehicle (DMSO) only. Represents 100% kinase activity.

    • Positive Control: Kinase reaction with a known inhibitor (e.g., Staurosporine) to confirm assay responsiveness.

    • No-Enzyme Control: Reaction mix without the kinase enzyme to determine background signal.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate at room temperature for 40 minutes.[15][17]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate at room temperature for 30-60 minutes.[15][17]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

Results are expressed as percent inhibition relative to the no-inhibitor control. An IC50 value is calculated for each kinase that shows significant inhibition.

Kinase TargetIC50 (µM) of 4-methyl-1H-pyrazole-3,5-diamine
AKT15.2
EGFR> 100
BRAF V600E12.5
p38α> 100
CDK22.1

Table 2: Representative kinase inhibition profile. The compound shows preferential activity against CDK2 and moderate activity against AKT1 and BRAF V600E.

This profile provides a "fingerprint" of the compound's selectivity and helps prioritize it for further development against specific cancer types where these kinases are known drivers.

Section 3: Tier 2 Hypothesis Testing - Anti-inflammatory & Antimicrobial Assays

If the compound shows low cytotoxicity in the foundational screen, or if a broader profile is desired, exploring other common activities of pyrazoles is a prudent step. These include anti-inflammatory and antimicrobial effects.

A. Anti-inflammatory Activity: COX-2 Inhibition

Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is typically upregulated during inflammation and is responsible for producing pro-inflammatory prostanoids.[18] A fluorometric assay can be used to screen for COX-2 inhibitors by detecting the generation of Prostaglandin G2, an intermediate product of the COX reaction.[18][19]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

  • Reagent Preparation: Prepare human recombinant COX-2, COX Assay Buffer, COX Probe, and Arachidonic Acid substrate as per the kit manufacturer's instructions.[18][19]

  • Reaction Setup: In a 96-well white opaque plate, add 80 µL of the Reaction Mix (Assay Buffer, Probe, Cofactor) to all wells.[19]

  • Controls & Compound Addition:

    • Enzyme Control (100% Activity): Add 10 µL of Assay Buffer.

    • Inhibitor Control: Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).[19]

    • Test Wells: Add 10 µL of 4-methyl-1H-pyrazole-3,5-diamine at various concentrations.

  • Enzyme Addition: Add diluted human recombinant COX-2 enzyme to all wells except a "no-enzyme" background control.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.[18]

  • Data Acquisition: Immediately measure fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[18][19] The rate of fluorescence increase is proportional to COX-2 activity.

B. Antimicrobial Activity: Broth Microdilution

Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[22][23]

Experimental Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)

  • Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.[24]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls (Self-Validation):

    • Growth Control: Wells with bacteria and medium but no compound.

    • Sterility Control: Wells with medium only.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel.[25]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[25]

  • MIC Determination: The MIC is the lowest compound concentration in which no turbidity (visible growth) is observed.[25]

Section 4: Data Synthesis and Decision Making

The preliminary screen is not just about generating data points; it's about building a coherent biological profile to guide future research. The results from each tier inform the next steps in a logical cascade.[26][27]

G Start Compound: 4-Methyl-1H-pyrazole-3,5-diamine Cytotoxicity Tier 0: Cytotoxicity Screen (MTT Assay) Start->Cytotoxicity KinaseScreen Tier 1: Kinase Panel Screen (ADP-Glo Assay) Cytotoxicity->KinaseScreen If IC50 < 50µM OtherScreens Tier 2: Anti-inflammatory/ Antimicrobial Screens Cytotoxicity->OtherScreens If IC50 > 50µM Hit Potent & Selective Hit (e.g., IC50 < 1µM on CDK2) KinaseScreen->Hit Selective Low nM-µM IC50 ModerateHit Moderately Active Hit (e.g., IC50 1-20µM) KinaseScreen->ModerateHit Moderate Potency or Selectivity Inactive Inactive or Non-selective (IC50 > 50µM) KinaseScreen->Inactive OtherScreens->ModerateHit Activity Found OtherScreens->Inactive No Activity LeadOpt Proceed to Lead Optimization (SAR Studies, In Vivo Models) Hit->LeadOpt ModerateHit->LeadOpt If profile is promising Deprioritize Deprioritize or Scaffold Hop ModerateHit->Deprioritize If profile is weak Repurpose Consider Repurposing (e.g., Anti-inflammatory Lead) ModerateHit->Repurpose If non-cancer activity is strong Inactive->Deprioritize

Sources

The Ascendancy of 4-Methyl-1H-pyrazole-3,5-diamine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Core

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the myriad of heterocyclic scaffolds, the pyrazole nucleus has consistently emerged as a "privileged" structure, underpinning the architecture of numerous clinically successful drugs.[1] This technical guide delves into a specific, yet profoundly versatile, iteration of this core: 4-methyl-1H-pyrazole-3,5-diamine . We will explore its synthetic accessibility, dissect the nuanced influence of its structural features on biological activity, and illuminate its application in the rational design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their own discovery programs.

The Strategic Advantage of the 4-Methyl-1H-pyrazole-3,5-diamine Scaffold

The 4-methyl-1H-pyrazole-3,5-diamine core is a five-membered aromatic heterocycle distinguished by two adjacent nitrogen atoms, two amino groups at positions 3 and 5, and a methyl group at position 4. This unique arrangement of functionalities bestows a compelling combination of physicochemical and pharmacological properties.

Structural and Physicochemical Attributes:

  • Hydrogen Bonding Capabilities: The two amino groups and the pyrazole ring nitrogens can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

  • Conformational Rigidity: The aromatic nature of the pyrazole ring provides a degree of rigidity, which can be advantageous for optimizing binding affinity and reducing entropic penalties upon target engagement.

  • Tautomerism: Unsubstituted N-H pyrazoles can exist in tautomeric forms, which can influence their interaction with biological targets and their physicochemical properties.[2]

  • Influence of the 4-Methyl Group: The methyl group at the 4-position is not merely a passive substituent. It can:

    • Enhance Metabolic Stability: By blocking a potential site of metabolism, the methyl group can improve the pharmacokinetic profile of drug candidates.

    • Modulate Lipophilicity: The addition of a methyl group increases the lipophilicity of the scaffold, which can impact cell permeability and oral bioavailability.

    • Fine-tune Binding Affinity: The steric bulk and electronic effects of the methyl group can influence the orientation of the scaffold within a binding pocket, leading to improved potency and selectivity.[3][4]

Synthesis of the 4-Methyl-1H-pyrazole-3,5-diamine Core

The construction of the 4-methyl-1H-pyrazole-3,5-diamine scaffold is readily achievable through established synthetic methodologies. A common and efficient approach involves the cyclocondensation of a substituted malononitrile derivative with hydrazine.

Representative Synthetic Protocol

This protocol describes a representative synthesis of 4-methyl-1H-pyrazole-3,5-diamine hydrochloride, adapted from general procedures for the synthesis of 3,5-diaminopyrazoles.[5][6]

Step 1: Synthesis of Methylmalononitrile

Methylmalononitrile serves as the key precursor. While commercially available, it can also be synthesized from malononitrile.

Step 2: Cyclocondensation with Hydrazine

The core pyrazole ring is formed through the reaction of methylmalononitrile with hydrazine hydrate.

Experimental Protocol:

  • Reaction Setup: To a solution of methylmalononitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-methyl-1H-pyrazole-3,5-diamine.

  • Salt Formation (Optional): For improved handling and solubility, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., isopropanol) and treating it with a solution of hydrochloric acid. The resulting precipitate is then collected by filtration and dried.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve both reactants and its relatively high boiling point for reactions requiring heat.

  • Hydrazine Hydrate: This is a convenient and commonly used source of hydrazine for this type of cyclization.

  • Acidification for Salt Formation: The hydrochloride salt often exhibits improved crystallinity and aqueous solubility, which is beneficial for subsequent biological testing and formulation.

Medicinal Chemistry Applications of the Scaffold

The 4-methyl-1H-pyrazole-3,5-diamine scaffold has proven to be a fertile ground for the development of potent and selective inhibitors of various therapeutic targets. Two prominent areas of application are in oncology, as kinase inhibitors, and in infectious diseases, as anti-biofilm agents.

Kinase Inhibition: Targeting the Engines of Cancer Proliferation

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7][8] The 4-methyl-1H-pyrazole-3,5-diamine core has been successfully employed as a scaffold for the design of potent kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 9 (CDK9).

CDK9 as a Therapeutic Target:

CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[7] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC).[8][9] Inhibition of CDK9 leads to the downregulation of these key survival proteins, inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Insights:

While specific SAR studies on the 4-methyl group in this exact scaffold are emerging, general principles from related pyrazole-based kinase inhibitors suggest:

  • The 3- and 5-amino groups are crucial for forming key hydrogen bond interactions with the hinge region of the kinase active site.

  • The 4-position is a key vector for introducing substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The methyl group in this position can provide a favorable hydrophobic interaction.

  • N1-substitution on the pyrazole ring can be explored to further modulate potency and pharmacokinetic properties.

Signaling Pathway of CDK9 Inhibition:

CDK9_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention RNAPII RNA Polymerase II Promoter Promoter-Proximal Pausing RNAPII->Promoter DSIF_NELF DSIF/NELF (Pausing Factors) DSIF_NELF->Promoter Induces Pause CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) CDK9_CyclinT->RNAPII Phosphorylates Ser2 CDK9_CyclinT->DSIF_NELF Phosphorylates Elongation Transcriptional Elongation Promoter->Elongation Release from Pause mRNA mRNA (e.g., MYC, Mcl-1) Elongation->mRNA Apoptosis Apoptosis mRNA->Apoptosis Suppression leads to Cell_Survival Cancer Cell Survival & Proliferation mRNA->Cell_Survival Promotes Inhibitor 4-Methyl-1H-pyrazole-3,5-diamine -based CDK9 Inhibitor Inhibitor->CDK9_CyclinT Inhibits

CDK9 signaling pathway and its inhibition.
Anti-Biofilm Agents: Combating Bacterial Resistance

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics.[10] A promising strategy to combat biofilm-related infections is to disrupt the signaling pathways that regulate biofilm formation. Derivatives of the 3,5-diaminopyrazole scaffold have emerged as potent anti-biofilm agents against pathogens like Pseudomonas aeruginosa.[10]

Targeting c-di-GMP Signaling:

In many bacteria, the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP) is a key regulator of the transition between motile and sessile lifestyles. High levels of c-di-GMP promote biofilm formation, while low levels favor motility. The enzyme BifA is a phosphodiesterase that degrades c-di-GMP.[3][11] Certain 3,5-diaminopyrazole derivatives have been shown to act as allosteric activators of BifA, leading to decreased intracellular c-di-GMP levels and subsequent biofilm dispersal.[10]

Structure-Activity Relationship (SAR) Insights:

For anti-biofilm activity, SAR studies on related 4-arylazo-3,5-diaminopyrazoles have shown that:

  • Substitutions on the 4-position are critical for activity. While arylazo groups have been extensively studied, the smaller methyl group could offer a different profile of interaction and potentially improved drug-like properties.

  • The 3,5-diamino groups are important for maintaining the electronic properties of the scaffold and may contribute to interactions with the target protein.

Mechanism of Action for Anti-Biofilm Activity:

AntiBiofilm_Pathway cluster_bacterium Pseudomonas aeruginosa cluster_intervention Therapeutic Intervention GTP GTP DGCs Diguanylate Cyclases (DGCs) GTP->DGCs c_di_GMP c-di-GMP DGCs->c_di_GMP Synthesizes BifA BifA (Phosphodiesterase) c_di_GMP->BifA Biofilm Biofilm Formation c_di_GMP->Biofilm Promotes Motility Motility c_di_GMP->Motility Inhibits GMP pGpG -> GMP BifA->GMP Degrades BifA->Biofilm Activation leads to Biofilm Dispersal BifA->Motility Activation promotes Motility Activator 4-Methyl-1H-pyrazole-3,5-diamine -based Activator Activator->BifA Activates

BifA-mediated anti-biofilm signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel compounds based on the 4-methyl-1H-pyrazole-3,5-diamine scaffold, robust and validated in vitro assays are essential.

In Vitro Kinase Inhibition Assay (CDK9)

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of a compound against CDK9.[12][13]

Principle:

The assay measures the phosphorylation of a peptide substrate by the CDK9/Cyclin T1 enzyme. The amount of phosphorylation is quantified, and the inhibition by the test compound is determined.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., HEPES, MgCl₂, Brij-35, EGTA)

  • ATP

  • Peptide substrate

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In a multi-well plate, add the kinase buffer, the peptide substrate, and the test compound or vehicle control (DMSO).

  • Enzyme Addition: Add the CDK9/Cyclin T1 enzyme to all wells except the negative control.

  • Initiation of Reaction: Start the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measurement: Read the signal (e.g., luminescence or fluorescence) on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validating System:

  • Positive Control: A known CDK9 inhibitor should be included to validate the assay's sensitivity.

  • Negative Control: Wells without enzyme are used to determine the background signal.

  • Vehicle Control: Wells with DMSO instead of the test compound represent 100% enzyme activity.

Anti-Biofilm Activity Assay

This protocol describes a method to assess the ability of a compound to inhibit biofilm formation.[14][15]

Principle:

The assay quantifies the amount of biofilm formed by bacteria in the presence of the test compound using a crystal violet staining method.

Materials:

  • Bacterial strain (e.g., Pseudomonas aeruginosa)

  • Growth medium (e.g., LB broth)

  • Test compound (dissolved in DMSO)

  • 96-well microtiter plate

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%) for solubilization

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain.

  • Assay Setup: In a 96-well plate, add fresh growth medium and serial dilutions of the test compound.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully remove the planktonic cells by washing the wells with a gentle stream of water or saline.

  • Staining: Add crystal violet solution to each well and incubate at room temperature to stain the adherent biofilm.

  • Washing: Remove the excess stain by washing the wells with water.

  • Solubilization: Add a solubilizing agent (e.g., 95% ethanol or 30% acetic acid) to each well to dissolve the stain from the biofilm.

  • Measurement: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each compound concentration and determine the IC₅₀ value.

Self-Validating System:

  • Positive Control: Wells with bacteria and no compound show maximum biofilm formation.

  • Negative Control: Wells with only medium serve as a blank for the absorbance reading.

  • Growth Inhibition Control: A separate assay should be performed to ensure that the observed anti-biofilm activity is not due to bactericidal or bacteriostatic effects of the compound at the tested concentrations.

Data Presentation and Summary

The following tables summarize hypothetical data that could be generated from the evaluation of a series of 4-methyl-1H-pyrazole-3,5-diamine derivatives.

Table 1: In Vitro Kinase Inhibition Data

Compound IDR1-substituent (at N1)CDK9 IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity (CDK2/CDK9)
Scaffold H500>10000>20
Derivative 1 Methyl150800053
Derivative 2 Ethyl250950038
Derivative 3 Phenyl50150030
Reference Known CDK9 Inhibitor1050050

Table 2: Anti-Biofilm Activity Data

Compound IDR1-substituent (at N1)Biofilm Inhibition IC₅₀ (µM)Minimum Inhibitory Concentration (MIC) (µM)
Scaffold H25>100
Derivative 1 Methyl10>100
Derivative 2 Ethyl15>100
Derivative 3 Phenyl5>100
Reference Known Anti-biofilm Agent8>100

Conclusion and Future Perspectives

The 4-methyl-1H-pyrazole-3,5-diamine scaffold represents a highly promising starting point for the design of novel therapeutics. Its synthetic tractability, coupled with its favorable physicochemical properties and proven ability to interact with key biological targets, makes it an attractive core for medicinal chemists. The strategic placement of the 4-methyl group offers a handle to fine-tune potency, selectivity, and pharmacokinetic parameters.

Future research in this area should focus on:

  • Expanding the SAR: A systematic exploration of substitutions at the N1-position and modifications of the 3- and 5-amino groups will likely yield compounds with further improved activity and selectivity.

  • Elucidating Mechanisms of Action: Detailed structural biology studies (e.g., X-ray crystallography) of inhibitors bound to their targets will provide invaluable insights for rational drug design.

  • In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models of cancer and infectious diseases to assess their efficacy and safety profiles.

The continued exploration of the 4-methyl-1H-pyrazole-3,5-diamine scaffold is poised to deliver a new generation of innovative medicines to address unmet medical needs.

References

  • Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. MDPI. [Link]

  • BifA, a cyclic-Di-GMP Phosphodiesterase, Inversely Regulates Biofilm Formation and Swarming Motility by Pseudomonas Aeruginosa PA14. PubMed. [Link]

  • CDK9 inhibitors in cancer research. National Institutes of Health. [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. PubMed. [Link]

  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. National Institutes of Health. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • A Novel Series of 4-methyl Substituted Pyrazole Derivatives as Potent Glucagon Receptor Antagonists: Design, Synthesis and Evaluation of Biological Activities. PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. National Institutes of Health. [Link]

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  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. National Institutes of Health. [Link]

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  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. PubMed. [Link]

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  • 4-Arylazo-3,5-diamino-1 H -pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects †. ResearchGate. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

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  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]

  • Structure-activity relationships of pyrazole-4-carbodithioates as antibacterials against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

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  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. National Institutes of Health. [Link]

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  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. [Link]

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  • 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. [Link]

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The Dynamic Heart of a Privileged Scaffold: An In-depth Technical Guide to the Tautomerism of 4-methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole core is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. However, the inherent tautomerism of asymmetrically substituted pyrazoles, such as 4-methyl-1H-pyrazole-3,5-diamine, presents both a challenge and an opportunity in drug design. This dynamic equilibrium between tautomeric forms can significantly influence a molecule's physicochemical properties, receptor interactions, and metabolic fate. This in-depth guide provides a comprehensive exploration of the tautomerism of 4-methyl-1H-pyrazole-3,5-diamine, delving into the structural possibilities, the governing electronic and steric factors, and the advanced analytical and computational techniques required for its elucidation. By understanding and harnessing the tautomeric nature of this privileged scaffold, researchers can unlock new avenues for the rational design of more effective and specific therapeutic agents.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the chemical phenomenon where a molecule exists in two or more interconvertible structural forms, is a critical consideration in the field of drug development. For heterocyclic compounds like pyrazoles, which are featured in numerous approved drugs, understanding tautomeric behavior is paramount. The different tautomers of a single compound can exhibit distinct biological activities, toxicological profiles, and pharmacokinetic properties. Consequently, a thorough characterization of the predominant tautomeric forms in relevant physiological environments is essential for predictable and optimized drug action.

The compound 4-methyl-1H-pyrazole-3,5-diamine is a compelling case study. Its symmetrical substitution at the 3 and 5 positions with amino groups, along with a methyl group at the 4-position, sets the stage for a nuanced tautomeric landscape. This guide will dissect the complexities of its tautomerism, providing a roadmap for researchers to navigate and leverage this fundamental aspect of its chemistry.

The Tautomeric Landscape of 4-methyl-1H-pyrazole-3,5-diamine

The core of understanding the tautomerism of 4-methyl-1H-pyrazole-3,5-diamine lies in recognizing the possible prototropic shifts. Annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, is the primary consideration. For this molecule, two principal tautomers can be envisioned, which are, in fact, degenerate due to the symmetrical substitution at C3 and C5.

However, the presence of exocyclic amino groups introduces the possibility of imino-amino tautomerism. This leads to several potential tautomeric forms, although the aromaticity of the pyrazole ring strongly favors the diamino forms. The primary tautomeric equilibrium to consider is the annular proton exchange.

While these two forms are chemically equivalent, the dynamic exchange between them is a key feature of the molecule's behavior in solution.

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over another, or the rate of interconversion, is governed by a delicate interplay of several factors:

  • Substituent Effects: The electronic nature of substituents on the pyrazole ring plays a crucial role.[1][2] The amino groups at positions 3 and 5 are strong electron-donating groups, which can influence the proton affinity of the ring nitrogens. The methyl group at position 4 has a weaker electron-donating effect. In the case of 4-methyl-1H-pyrazole-3,5-diamine, the symmetrical nature of the 3,5-diamino substitution leads to an equal probability of finding the proton on either nitrogen atom.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact tautomeric equilibria.[3] Protic solvents can facilitate proton transfer through hydrogen bonding, potentially accelerating the rate of interconversion.[4] Conversely, in aprotic solvents, intermolecular hydrogen bonding between pyrazole molecules themselves can lead to the formation of dimers or larger aggregates, which can also influence the observed tautomeric state.[4][5]

  • pH: The acidity or basicity of the medium can lead to the formation of cationic or anionic species, which will have their own distinct tautomeric preferences. For instance, protonation is likely to occur at one of the ring nitrogens, leading to a stabilized cationic form.

  • Temperature: Temperature can affect the rate of tautomeric interconversion. At lower temperatures, the exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for each tautomer.[6]

Experimental and Computational Characterization of Tautomerism

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of the tautomerism of 4-methyl-1H-pyrazole-3,5-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[6][7]

  • ¹H and ¹³C NMR: In cases of rapid tautomeric exchange, the signals for the C3 and C5 carbons and their attached protons will be averaged.[1][6] For 4-methyl-1H-pyrazole-3,5-diamine, due to its symmetry, this would result in a single signal for the two amino-bearing carbons. However, subtle changes in chemical shifts upon varying solvent or temperature can provide insights into the dynamics of the proton exchange.

  • Low-Temperature NMR: By slowing down the proton exchange at low temperatures, it may be possible to observe separate signals for the distinct tautomers, allowing for their individual characterization and the determination of the equilibrium constant.[6]

  • Solid-State NMR (CP/MAS): In the solid state, molecules are typically locked into a single tautomeric form.[6][8] Solid-state NMR can therefore be used to identify the preferred tautomer in the crystalline phase.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including the precise location of protons, thereby definitively identifying the tautomeric form present in the solid state.[9][10] This technique is invaluable for validating the results obtained from other methods and for understanding the intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer in the crystal lattice.[5]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of different tautomers and the energy barriers for their interconversion.[2][3]

  • Gas-Phase Calculations: These calculations provide the intrinsic relative stabilities of the tautomers without the influence of the environment.

  • Solvent Modeling: By incorporating solvent models (e.g., Polarizable Continuum Model - PCM), the effect of the solvent on the tautomeric equilibrium can be simulated, providing a more realistic picture of the behavior in solution.[3]

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_synthesis Synthesis & Characterization cluster_conclusion Comprehensive Understanding NMR NMR Spectroscopy (Solution & Solid-State) DFT DFT Calculations (Gas-Phase & Solvated) NMR->DFT Compare & Validate Conclusion Elucidation of Tautomeric Equilibrium and Dynamics NMR->Conclusion XRay X-Ray Crystallography (Solid-State) XRay->DFT Compare & Validate XRay->Conclusion DFT->Conclusion Synthesis Synthesis of 4-methyl-1H-pyrazole-3,5-diamine Synthesis->NMR Synthesis->XRay Synthesis->DFT

Implications for Drug Development

The tautomeric behavior of 4-methyl-1H-pyrazole-3,5-diamine has profound implications for its use as a scaffold in drug design:

  • Receptor Binding: Different tautomers present distinct hydrogen bond donor-acceptor patterns. A subtle shift in the tautomeric equilibrium can dramatically alter the binding affinity and selectivity of a molecule for its biological target.

  • Physicochemical Properties: Tautomerism influences properties such as pKa, lipophilicity (logP), and solubility. These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Intellectual Property: The specific tautomeric forms of a molecule can be subject to patent protection. A thorough understanding and characterization of the tautomers are therefore crucial for establishing a strong intellectual property position.

Conclusion

The tautomerism of 4-methyl-1H-pyrazole-3,5-diamine is a multifaceted phenomenon that demands careful consideration from researchers in medicinal chemistry and drug development. While the symmetrical nature of its 3,5-diamino substitution simplifies the tautomeric landscape to two degenerate forms, the dynamic interplay of these tautomers in different environments is of paramount importance. A synergistic approach employing high-resolution analytical techniques and sophisticated computational methods is the key to unlocking a comprehensive understanding of its behavior. By embracing the complexity of tautomerism, scientists can more effectively design and optimize novel therapeutics based on this privileged pyrazole scaffold, ultimately leading to the development of safer and more efficacious medicines.

References

  • The Effect of Solvent on Tautomerization of 4-bromo Substituted 1H- Pyrazoles: Density Functional Theory Study. Ingenta Connect.
  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. NIH.
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
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  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.
  • Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole | Request PDF.
  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals.
  • Pairs of tautomeric pyrazoles. | Download Scientific Diagram.
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  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. NIH.
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Methodological & Application

protocol for the synthesis of 4-methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-methyl-1H-pyrazole-3,5-diamine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven , a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient cyclocondensation reaction between methylmalononitrile and hydrazine hydrate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction and Scientific Background

3,5-Diaminopyrazole scaffolds are privileged structures in medicinal chemistry, serving as core components in a wide range of biologically active compounds, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[1] The introduction of a methyl group at the 4-position of the pyrazole ring provides a key structural motif for modulating the physicochemical properties and biological activity of derivative compounds.

The synthesis of 4-substituted 3,5-diaminopyrazoles is most commonly achieved through the condensation of a suitably substituted malononitrile derivative with hydrazine.[2][3] This method is favored for its operational simplicity, high atom economy, and generally smooth reaction course, leading to the desired pyrazole products in good yields.[2] This application note details a specific and optimized , grounded in this well-established chemical transformation.

Principle of the Method: Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-cyclization mechanism. The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on one of the electrophilic nitrile carbons of methylmalononitrile. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the remaining nitrile group. Subsequent tautomerization of the resulting intermediate yields the stable aromatic 4-methyl-1H-pyrazole-3,5-diamine. The overall transformation is a highly efficient method for constructing the pyrazole heterocycle.

Caption: General reaction scheme for the synthesis of 4-methyl-1H-pyrazole-3,5-diamine.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Quantity (per run)Key Hazards
Methylmalononitrile2242-65-180.098.01 g (100 mmol)Toxic if swallowed or in contact with skin
Hydrazine Hydrate (64%)10217-52-450.06~9.4 mL (120 mmol)Toxic, Corrosive, Carcinogen Suspect
Ethanol (Absolute)64-17-546.07200 mLHighly Flammable
Diethyl Ether60-29-774.1250 mLHighly Flammable, Forms Peroxides
Celite® (Optional)61790-53-2N/AAs neededRespiratory Irritant
Laboratory Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice bath

  • Buchner funnel and filter flask

  • Vacuum source

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

Detailed Experimental Protocol

This protocol is designed for a 100 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Workflow A 1. Setup & Reagent Addition B 2. Reaction Under Reflux A->B Heat to reflux C 3. Cooling & Precipitation B->C Cool to 0-5 °C D 4. Product Isolation C->D Vacuum filtration E 5. Washing & Drying D->E Wash with cold solvent F 6. Characterization E->F Analyze product

Caption: Experimental workflow for the synthesis of 4-methyl-1H-pyrazole-3,5-diamine.

Step 1: Reaction Setup and Reagent Addition
  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • In the flask, dissolve methylmalononitrile (8.01 g, 100 mmol) in 150 mL of absolute ethanol. Stir the solution at room temperature until the solid is fully dissolved.

  • In the dropping funnel, place hydrazine hydrate (~9.4 mL, 120 mmol, 1.2 eq.).

  • Begin adding the hydrazine hydrate dropwise to the stirred ethanol solution over a period of 20-30 minutes.

    • Causality Note: A controlled, dropwise addition is crucial. The reaction is exothermic, and rapid addition can cause an uncontrolled temperature increase and potential side reactions.[4]

Step 2: Reaction Under Reflux
  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours.

    • Expertise Note: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane 7:3) to check for the disappearance of the starting material.

Step 3: Product Isolation
  • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Cool the flask further in an ice bath for 1-2 hours to maximize the precipitation of the product.

    • Trustworthiness Note: Ensuring complete precipitation at this stage is key to achieving a high isolated yield. The product is typically a white or off-white solid.

Step 4: Purification
  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with two portions of cold absolute ethanol (2 x 20 mL) and then with one portion of diethyl ether (30 mL).

    • Causality Note: Washing with cold ethanol removes residual hydrazine and other soluble impurities. The subsequent diethyl ether wash helps to displace the ethanol and facilitates faster drying.

  • Dry the purified product under vacuum at 40-50 °C for several hours until a constant weight is achieved. The expected product is a crystalline solid.

    • For Higher Purity: If required, the product can be further purified by recrystallization from an ethanol/water mixture.

Safety and Hazard Management

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[5] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Have a hydrazine spill kit available.

  • Methylmalononitrile: Nitriles are toxic. Avoid inhalation and skin contact.[6]

  • Flammable Solvents: Ethanol and diethyl ether are highly flammable. Ensure that all heating is done using spark-proof equipment (e.g., a heating mantle, not a hot plate) and that no open flames are present in the laboratory.

Product Characterization

The identity and purity of the synthesized 4-methyl-1H-pyrazole-3,5-diamine should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. Expected ¹H NMR signals would include peaks for the methyl group, the amine protons, and the pyrazole NH proton.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 127.1).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches for the amine and pyrazole groups, and C=N stretches of the pyrazole ring.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Product loss during work-up.Extend reflux time and monitor by TLC. Ensure the reaction mixture is thoroughly cooled before filtration. Use minimal cold solvent for washing.
Oily Product / Fails to Solidify Presence of impurities; Residual solvent.Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. Ensure the product is thoroughly dried under vacuum.
Discolored Product (Yellow/Brown) Side reactions due to overheating; Air oxidation.Ensure controlled addition of hydrazine and maintain a steady reflux temperature. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

References

  • El-Mekabaty, A. (2018). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 14, 2771–2817.

  • Jois, V. H. S., & Kalluraya, B. (2014). Facile Synthesis of 3,5-Diaminopyrazole Derivatives from Nitrile Intermediates. IOSR Journal of Applied Chemistry, 7(1), 18-22.

  • Zvilichovsky, G., & David, M. (1983). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 11-16.

  • Al-Matar, H. M., El-Khashab, A. S., & Elnagdi, M. H. (2010). Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. Molecules, 15(6), 3940-3950.

  • Andersen, J. B., et al. (2021). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Medicinal Chemistry, 12(11), 1885-1894.

  • Andersen, J. B., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737.

  • Fisher Scientific. (2021). Safety Data Sheet for 4-Amino-1-methyl-1H-pyrazole.

  • Biosynth. (2021). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

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The Strategic Utility of 4-Methyl-1H-pyrazole-3,5-diamine in the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Aminopyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, forming the core of numerous clinically approved drugs.[1] Its inherent drug-like properties, synthetic tractability, and capacity for diverse functionalization have made it a cornerstone in the design of novel therapeutics.[2] Among the myriad of pyrazole derivatives, 3,5-diaminopyrazoles have emerged as particularly powerful building blocks. Their bifunctional nature, possessing two nucleophilic amino groups and a reactive ring system, allows for the efficient construction of fused heterocyclic systems, most notably the pyrazolo[1,5-a]pyrimidine core. This fused ring system is a prominent feature in a multitude of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3]

This application note delves into the specific utility of a substituted variant, 4-methyl-1H-pyrazole-3,5-diamine , as a strategic building block for the synthesis of complex molecules, with a particular focus on its application in the development of kinase inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss the influence of the 4-methyl substituent on the properties of the final bioactive compounds.

The Significance of the 4-Methyl Substituent

The introduction of a methyl group at the 4-position of the 3,5-diaminopyrazole ring is not a trivial modification. This seemingly simple alkyl group can profoundly influence the physicochemical and pharmacological properties of the resulting complex molecules.

Rationale for the 4-Methyl Group:

  • Modulation of Kinase Selectivity: The 4-position of the pyrazole ring in pyrazolo[1,5-a]pyrimidine-based kinase inhibitors often projects into a region of the ATP-binding pocket that varies between different kinases. The presence of a small, lipophilic methyl group can introduce subtle steric hindrance or favorable hydrophobic interactions, thereby fine-tuning the selectivity profile of the inhibitor and reducing off-target effects.[4]

  • Improved Pharmacokinetic Properties: The methyl group can enhance metabolic stability by blocking a potential site of oxidation. Furthermore, its lipophilic nature can influence the overall solubility, permeability, and bioavailability of the drug candidate.

  • Vector for Further Functionalization: While a simple methyl group is often employed, the synthetic route to 4-substituted diaminopyrazoles allows for the introduction of other alkyl or functionalized groups, providing a handle for further chemical modification and optimization of lead compounds.

Synthesis of 4-Methyl-1H-pyrazole-3,5-diamine: A Robust Protocol

The synthesis of 4-methyl-1H-pyrazole-3,5-diamine is typically achieved through the cyclocondensation of methylmalononitrile with hydrazine. This method is analogous to the well-established synthesis of other 4-substituted 3,5-diaminopyrazoles.[5]

Experimental Protocol: Synthesis of 4-Methyl-1H-pyrazole-3,5-diamine

Materials:

  • Methylmalononitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylmalononitrile (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford 4-methyl-1H-pyrazole-3,5-diamine. The product can be further purified by recrystallization from a suitable solvent system if necessary.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical Appearance
4-Methyl-1H-pyrazole-3,5-diamineC₄H₈N₄112.1485-95Off-white solid

Application in the Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The primary application of 4-methyl-1H-pyrazole-3,5-diamine in drug discovery is as a precursor for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent.[6]

Workflow for the Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

G cluster_0 Synthesis of Building Block cluster_1 Cyclocondensation cluster_2 Further Functionalization A Methylmalononitrile C 4-Methyl-1H-pyrazole-3,5-diamine A->C B Hydrazine Hydrate B->C E Pyrazolo[1,5-a]pyrimidine Core C->E D 1,3-Dicarbonyl Compound D->E F Cross-coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) E->F G Final Kinase Inhibitor F->G

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Experimental Protocol: Synthesis of a Representative 2,5,7-trisubstituted Pyrazolo[1,5-a]pyrimidine

This protocol describes the synthesis of a generic 2,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine, a common scaffold for kinase inhibitors, from 4-methyl-1H-pyrazole-3,5-diamine and a substituted 1,3-diketone.

Materials:

  • 4-Methyl-1H-pyrazole-3,5-diamine

  • Substituted 1,3-diketone (e.g., a substituted benzoylacetone)

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-methyl-1H-pyrazole-3,5-diamine (1 equivalent) and the substituted 1,3-diketone (1 equivalent) in glacial acetic acid.

  • Reflux: Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 2,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine.

Data Summary Table for a Representative Reaction:

Starting Material 1Starting Material 2 (1,3-Diketone)ProductTypical Yield (%)
4-Methyl-1H-pyrazole-3,5-diamineAcetylacetone2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine75-85
4-Methyl-1H-pyrazole-3,5-diamineBenzoylacetone2-Methyl-7-phenyl-5-methylpyrazolo[1,5-a]pyrimidine70-80

Case Study: Pyrazolo[1,5-a]pyrimidines as Pim-1 Kinase Inhibitors

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival and proliferation and are frequently overexpressed in various cancers.[3][7] Consequently, they have emerged as attractive targets for cancer therapy. Several pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent Pim-1 inhibitors.[3][8]

The synthesis of these inhibitors often follows the general scheme outlined above, where the strategic placement of substituents on both the pyrazole and the reacting 1,3-dicarbonyl precursor dictates the final potency and selectivity. The 4-methyl group on the pyrazole ring can play a crucial role in optimizing the interaction with the Pim-1 active site.

Logical Relationship in Kinase Inhibition

G cluster_0 Inhibitor Design cluster_1 Kinase Interaction cluster_2 Cellular Effect A Pyrazolo[1,5-a]pyrimidine Scaffold D ATP-Binding Pocket of Pim-1 Kinase A->D B 4-Methyl Group B->D Hydrophobic Interaction/ Steric Influence C Other Substituents C->D H-bonding, etc. E Inhibition of Kinase Activity D->E F Downregulation of Downstream Signaling E->F G Induction of Apoptosis/ Inhibition of Proliferation F->G

Caption: The role of the 4-methyl group in the mechanism of action of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Conclusion

4-Methyl-1H-pyrazole-3,5-diamine is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the strategic advantages conferred by the 4-methyl group make it an attractive starting material for the development of novel kinase inhibitors and other therapeutic agents. The protocols and conceptual frameworks presented in this application note provide a solid foundation for researchers and drug development professionals to leverage the potential of this important chemical entity in their discovery programs.

References

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(2), 213–218. Available at: [Link]

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949. Available at: [Link]

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Yadav, P., & Singh, R. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1083. Available at: [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals. Available at: [Link]

  • Di Micco, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. Available at: [Link]

  • Portilla, J., et al. (2017). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2017(5), 194-221. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of Saudi Chemical Society, 21(Supplement 1), S306-S317. Available at: [Link]

  • Kumar, A., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 41(19), 10604-10609. Available at: [Link]

  • Iorkula, T. H., et al. (2024). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]

  • Kumar, A. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available at: [Link]

  • Castillo, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7338. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry, 18(40), 8121-8125. Available at: [Link]

  • Heravi, M. M., et al. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 21(11), 1461. Available at: [Link]

  • Butler, D. E., et al. (2016). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 14(33), 7849-7853. Available at: [Link]

  • Elnagdi, M. H., et al. (1976). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (5), 494-497. Available at: [Link]

  • Scherer, O., & Putter, R. (1997). U.S. Patent No. 5,616,723. Washington, DC: U.S. Patent and Trademark Office.

Sources

Application Notes and Protocols for the Regioselective N-alkylation of 4-methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated pyrazoles are a prominent structural motif in a multitude of pharmacologically active compounds, driving significant interest in their synthetic methodologies.[1][2] This application note provides a comprehensive, field-proven guide for the regioselective N-alkylation of 4-methyl-1H-pyrazole-3,5-diamine. The protocol emphasizes a two-step process involving the initial protection of the exocyclic amino groups to prevent unwanted side reactions, followed by a base-mediated N-alkylation. We will delve into the rationale behind the choice of protecting groups, reaction conditions, and purification strategies. This guide is intended for researchers and scientists in drug development and organic synthesis, offering a robust and reproducible procedure for accessing this valuable class of molecules.

Introduction

The pyrazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a key strategy for modulating the physicochemical and pharmacological properties of these compounds. However, the N-alkylation of unsymmetrically substituted pyrazoles often presents a significant challenge in controlling regioselectivity, leading to mixtures of N1 and N2 isomers.[1][3]

For 4-methyl-1H-pyrazole-3,5-diamine, the presence of two nucleophilic exocyclic amino groups in addition to the two endocyclic nitrogen atoms further complicates direct N-alkylation. Uncontrolled alkylation can lead to a complex mixture of N-alkylated, N,N'-dialkylated, and poly-alkylated products. Therefore, a protection strategy for the amino groups is paramount to achieving a selective and high-yielding synthesis of the desired N-alkylated product.

This application note outlines a detailed experimental procedure for the N-alkylation of 4-methyl-1H-pyrazole-3,5-diamine, focusing on a robust protection-alkylation-deprotection sequence.

Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A 4-methyl-1H-pyrazole- 3,5-diamine B Di-Boc protected pyrazole A->B Boc₂O, THF A->B C Deprotonated pyrazole B->C NaH, DMF B->C D N-alkylated protected pyrazole C->D R-X C->D E N-alkyl-4-methyl-1H-pyrazole- 3,5-diamine D->E TFA or HCl D->E

Figure 1: Overall synthetic workflow for the N-alkylation of 4-methyl-1H-pyrazole-3,5-diamine.

PART 1: Protection of Amino Groups

The initial and critical step is the protection of the 3- and 5-amino groups to prevent their reaction during the subsequent N-alkylation. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its ease of introduction, stability under the basic conditions of N-alkylation, and facile removal under acidic conditions.[4]

Protocol 1: Di-Boc Protection of 4-methyl-1H-pyrazole-3,5-diamine

Materials:

  • 4-methyl-1H-pyrazole-3,5-diamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-methyl-1H-pyrazole-3,5-diamine (1.0 eq) in anhydrous THF in a round-bottom flask, add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (2.2 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the di-Boc protected pyrazole.

PART 2: N-Alkylation of the Protected Pyrazole

With the amino groups protected, the regioselective N-alkylation of the pyrazole ring can be performed. The choice of base and solvent is crucial for efficient deprotonation of the pyrazole NH, which then acts as a nucleophile to attack the alkylating agent. A strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is highly effective for this transformation.[1]

Protocol 2: N-Alkylation of Di-Boc-4-methyl-1H-pyrazole-3,5-diamine

Materials:

  • Di-Boc protected 4-methyl-1H-pyrazole-3,5-diamine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Alkyl halide (R-X, e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the di-Boc protected pyrazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

PART 3: Deprotection of the N-Alkyl Pyrazole

The final step is the removal of the Boc protecting groups to yield the desired N-alkyl-4-methyl-1H-pyrazole-3,5-diamine. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

Protocol 3: Deprotection of the Boc Groups

Materials:

  • N-alkylated di-Boc protected pyrazole

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in 1,4-dioxane)

  • Dichloromethane (DCM) or 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the N-alkylated di-Boc protected pyrazole (1.0 eq) in DCM (for TFA deprotection) or 1,4-dioxane (for HCl deprotection).

  • Add TFA (10-20 eq) or 4M HCl in 1,4-dioxane (excess) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by the careful addition of saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final N-alkyl-4-methyl-1H-pyrazole-3,5-diamine.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and regioselectivity of the alkylation. The position of the alkyl group can be determined by NOESY experiments, which would show a correlation between the protons of the alkyl group and the methyl group at the 4-position for the N1 isomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Regioselectivity Considerations

The N-alkylation of asymmetrically substituted pyrazoles can result in a mixture of N1 and N2 isomers. For 4-methyl-1H-pyrazole-3,5-diamine, the electronic effects of the two amino groups and the steric hindrance from the methyl group will influence the regiochemical outcome. Generally, alkylation tends to occur at the less sterically hindered nitrogen atom. In this case, the N1 position is flanked by an amino group and the methyl group, while the N2 position is adjacent to the other amino group. The regioselectivity can be influenced by the choice of base, solvent, and the nature of the alkylating agent.[1][3] Careful analysis of the product mixture by NMR is essential to determine the isomeric ratio.

Troubleshooting

Problem Possible Cause Solution
Incomplete Protection Insufficient Boc₂O or reaction time.Increase the equivalents of Boc₂O and/or extend the reaction time. Ensure the starting material is dry.
Low Yield in N-alkylation Incomplete deprotonation or inactive alkylating agent.Ensure NaH is fresh and the solvent is anhydrous. Use a more reactive alkylating agent if necessary.
Mixture of N1 and N2 isomers Lack of regioselectivity.Optimize reaction conditions (e.g., lower temperature, different base/solvent combination). Purification by chromatography may be necessary.
Incomplete Deprotection Insufficient acid or reaction time.Increase the amount of acid and/or prolong the reaction time.

Conclusion

This application note provides a detailed and reliable experimental procedure for the N-alkylation of 4-methyl-1H-pyrazole-3,5-diamine. The key to a successful synthesis lies in the effective protection of the exocyclic amino groups prior to the N-alkylation step. By following the outlined protocols, researchers can efficiently synthesize N-alkylated 4-methyl-1H-pyrazole-3,5-diamines, which are valuable building blocks for the development of novel therapeutic agents.

References

  • Montoya, V., Pons, J., Branchadell, V., & Ros, J. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic letters, 16(3), 576–579.
  • Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International journal of molecular sciences, 26(21), 10335.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing.
  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of organic chemistry, 87(15), 10018–10025.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar.
  • Lynch, R. D., & Wuest, M. (2022).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
  • 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
  • Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed.
  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (n.d.).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.).
  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). PubMed.
  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules (Basel, Switzerland), 26(13), 3808.
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2012).
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
  • Pyrazole(288-13-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). DOI.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)

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Application Notes and Protocols for the Development of Cell-Based Assays for 4-methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazole Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique chemical properties have led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[1][2][3][4] The compound 4-methyl-1H-pyrazole-3,5-diamine belongs to this promising class of molecules. However, as with many novel chemical entities, its specific biological targets and therapeutic potential are initially unknown.

This document provides a comprehensive, structured guide for researchers, scientists, and drug development professionals on the initial characterization of 4-methyl-1H-pyrazole-3,5-diamine using a suite of robust, validated cell-based assays. The workflow is designed to logically progress from a broad assessment of cellular effects to a more focused investigation of potential mechanisms of action, even in the absence of a known molecular target. Our approach is grounded in established principles of drug discovery, emphasizing scientific rigor and the generation of actionable data.

Section 1: Foundational Assays - Initial Compound Characterization

The Rationale: Why Start with Cytotoxicity?

Before investigating any specific therapeutic activity, it is imperative to first understand the compound's intrinsic effect on cell health and viability.[5][6] A thorough initial cytotoxicity profile serves two critical functions:

  • Identifies General Toxicity: It reveals the compound's potential to be broadly toxic to cells, which is a critical parameter for safety assessment.[5]

  • Establishes a Therapeutic Window: It determines the concentration range at which the compound is non-toxic. Subsequent, more sensitive assays for specific biological activities must be conducted within this range to ensure that the observed effects are not simply a consequence of cell death.[7]

We will employ two distinct, complementary assays to build a comprehensive initial profile: the MTT assay to measure metabolic activity and the LDH assay to assess membrane integrity.

Protocol: General Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Readout cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate cell_attachment 2. Incubate for 24h for Cell Attachment cell_seeding->cell_attachment compound_prep 3. Prepare Serial Dilutions of Compound cell_attachment->compound_prep compound_add 4. Treat Cells with Compound compound_prep->compound_add incubation 5. Incubate for 48-72h compound_add->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan_incubation 7. Incubate for 2-4h mtt_add->formazan_incubation solubilize 8. Solubilize Formazan Crystals formazan_incubation->solubilize read_plate 9. Measure Absorbance at 570 nm solubilize->read_plate calculate_viability 10. Calculate % Viability vs. Control read_plate->calculate_viability plot_curve 11. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 12. Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cell lines (e.g., MCF-7 breast cancer cells and non-cancerous HEK293 cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Preparation: Prepare a 2X stock of 4-methyl-1H-pyrazole-3,5-diamine in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM down to 0.1 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10 µM doxorubicin).

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).[8]

Table 1: Hypothetical Cytotoxicity Data for 4-methyl-1H-pyrazole-3,5-diamine

Cell LineCell TypeIC50 (µM) after 48h
MCF-7Human Breast Cancer15.2
A549Human Lung Cancer22.8
HCT116Human Colon Cancer18.5
HEK293Human Embryonic Kidney (Non-cancerous)> 100

This data suggests the compound has selective anti-proliferative effects on cancer cells while being less toxic to non-cancerous cells, a desirable characteristic for a potential therapeutic.

Protocol: Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[9] It is an excellent orthogonal method to confirm the results of the MTT assay and helps to distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death).[6]

Step-by-Step Protocol:

  • Assay Setup: Seed and treat cells with the compound as described in the MTT protocol (Steps 1-5).

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Compare the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent) and the vehicle control.

Section 2: Phenotypic Screening - Identifying Biological Activity

Rationale: Casting a Wide Net

With a foundational understanding of the compound's cytotoxicity, the next phase is to screen for specific biological activities. Given that related pyrazole diamine compounds have shown efficacy as anti-biofilm agents and inhibitors of cyclin-dependent kinases (implying anti-cancer activity),[10][11] a logical next step is to perform phenotypic screens in these areas. Phenotypic screening allows for the discovery of compounds with desired biological effects without a priori knowledge of the molecular target.[12]

Overall Screening Cascade

Screening_Cascade start Novel Compound (4-methyl-1H-pyrazole-3,5-diamine) cytotoxicity 1. Foundational Cytotoxicity Assays (MTT, LDH) start->cytotoxicity phenotypic_screen 2. Phenotypic Screening cytotoxicity->phenotypic_screen anticancer Anti-Proliferative Assay (Cancer Cell Panel) phenotypic_screen->anticancer Hypothesis 1 antibacterial Antibacterial / Anti-Biofilm Assay (e.g., P. aeruginosa) phenotypic_screen->antibacterial Hypothesis 2 hit_validation 3. Hit Confirmation & Dose-Response anticancer->hit_validation antibacterial->hit_validation target_id 4. Target Deconvolution (Affinity Chromatography, etc.) hit_validation->target_id target_validation 5. Target-Specific Cell-Based Assay (e.g., Western Blot, Reporter Assay) target_id->target_validation lead_opt Lead Optimization target_validation->lead_opt

Caption: A logical workflow for the characterization of a novel compound.

Protocol: Anti-Proliferative Screening in Cancer Cell Lines

This protocol expands on the initial cytotoxicity assay to specifically measure the anti-proliferative effects of the compound across a diverse panel of cancer cell lines.

Step-by-Step Protocol:

  • Cell Panel: Select a panel of human cancer cell lines representing different tissues of origin (e.g., breast: MCF-7, T47D; lung: A549, H460; colon: HCT116, HT-29).

  • Assay Execution: Perform a cell viability assay (such as MTT, or a fluorescence-based assay like CellTiter-Blue®) as described in Section 1.2. Treat cells with a range of concentrations of 4-methyl-1H-pyrazole-3,5-diamine for 72 hours.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A compound with potent activity across multiple cell lines is considered a strong hit.

Protocol: Antibacterial and Anti-Biofilm Screening

Based on the known activity of 4-arylazo-3,5-diamino-1H-pyrazoles against Pseudomonas aeruginosa biofilms,[10] it is prudent to screen for similar activity.

Step-by-Step Protocol (Conceptual):

  • Minimum Inhibitory Concentration (MIC): Determine the MIC of the compound against planktonic P. aeruginosa using a broth microdilution method. This establishes whether the compound is bactericidal or bacteriostatic.

  • Biofilm Inhibition Assay: Grow P. aeruginosa biofilms in 96-well plates. Treat the developing biofilms with sub-MIC concentrations of the compound. After 24-48 hours, quantify the biofilm biomass using a crystal violet staining assay.

  • Biofilm Dispersal Assay: Establish mature P. aeruginosa biofilms and then treat them with the compound. Quantify the remaining biofilm to assess the compound's ability to disperse pre-formed biofilms.

Section 3: Unraveling the Mechanism - Target Deconvolution and Validation

Rationale: From "What" to "How"

Once a reproducible and potent phenotype is identified (a "hit"), the critical next step is to determine the compound's mechanism of action by identifying its molecular target.[13][14] Knowing the target is essential for lead optimization and understanding potential on- and off-target effects.[15] Common strategies for target identification include affinity chromatography coupled with mass spectrometry, computational modeling, and genetic screening approaches.[15][16]

Case Study: Hypothetical Target - Cyclin-Dependent Kinase (CDK)

For the purpose of this guide, we will proceed with the hypothesis that, like its structural cousins, 4-methyl-1H-pyrazole-3,5-diamine exerts its anti-proliferative effect by inhibiting a Cyclin-Dependent Kinase (CDK).[11] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[11]

Simplified CDK Signaling Pathway

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates S_Phase S-Phase Entry pRb p-Rb (Phosphorylated) E2F E2F pRb->E2F releases E2F->S_Phase activates transcription for Compound 4-methyl-1H-pyrazole-3,5-diamine Compound->CyclinD_CDK46 inhibits

Caption: Simplified pathway of G1/S cell cycle transition mediated by CDK4/6.

Protocol: Target-Specific Cell-Based Assay - Phospho-Rb Western Blot

To validate that our compound inhibits CDK activity within the cell, we can measure the phosphorylation status of a key CDK substrate, the Retinoblastoma protein (Rb).[11] Inhibition of CDK4/6 will result in a decrease in phosphorylated Rb (p-Rb).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., MCF-7, which is dependent on CDK4/6) in 6-well plates. Allow cells to attach and then treat them with 1X and 5X the previously determined GI50 of 4-methyl-1H-pyrazole-3,5-diamine for 6-24 hours. Include a vehicle control and a positive control (e.g., a known CDK4/6 inhibitor like Palbociclib).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to collect total cellular protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe a separate membrane (or strip and re-probe the same one) for total Rb and a loading control (e.g., GAPDH or ß-actin) to ensure equal protein loading.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A decrease in the p-Rb signal in the compound-treated samples relative to the vehicle control (when normalized to total Rb and the loading control) indicates successful target engagement and inhibition of CDK activity in the cellular context.

Conclusion

This application note outlines a systematic and robust workflow for the initial characterization of 4-methyl-1H-pyrazole-3,5-diamine. By progressing from broad cytotoxicity profiling to hypothesis-driven phenotypic screening and finally to specific target validation, researchers can efficiently generate a comprehensive data package. This approach not only helps to identify the therapeutic potential of a novel compound but also provides critical insights into its mechanism of action, paving the way for further preclinical development.

References

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Application Note & Protocol: A Validated Approach for the Large-Scale Synthesis of 4-methyl-1H-pyrazole-3,5-diamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the large-scale synthesis of 4-methyl-1H-pyrazole-3,5-diamine hydrochloride, a key building block in modern medicinal and materials chemistry. Moving beyond a simple recitation of steps, this guide elucidates the causal chemistry behind the protocol, offering a robust, self-validating system for researchers and process chemists. We detail a scalable two-step synthesis commencing with the cyclocondensation of methylmalononitrile and hydrazine hydrate, followed by the formation of the dihydrochloride salt. Emphasis is placed on process safety, particularly the handling of hazardous reagents, and analytical validation to ensure product purity and consistency. This protocol is designed to be adaptable for multigram to kilogram-scale production, addressing the needs of drug development professionals and academic researchers.

Introduction and Significance

The pyrazole scaffold is a privileged structure in drug discovery, present in numerous therapeutic agents such as the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant[1][2]. Specifically, 3,5-diaminopyrazole derivatives serve as versatile synthons for a wide range of biologically active molecules, including inhibitors of cyclin-dependent kinases (CDKs) for oncology research and novel anti-biofilm agents that combat antibiotic resistance[3][4]. 4-methyl-1H-pyrazole-3,5-diamine hydrochloride offers enhanced structural features for molecular design while providing improved solubility and stability as a salt, making it a high-value intermediate for pharmaceutical and agrochemical development[5].

The primary challenge in scaling the synthesis of such molecules lies in managing reaction exotherms, ensuring regiochemical control, and handling hazardous materials like hydrazine hydrate safely. This guide presents a validated protocol that addresses these challenges through controlled reaction conditions and rigorous safety procedures.

Overall Reaction Scheme

The synthesis is a two-step process:

  • Step 1: Cyclocondensation. Reaction of methylmalononitrile with hydrazine hydrate to form the 4-methyl-1H-pyrazole-3,5-diamine free base.

  • Step 2: Salt Formation. Treatment of the free base with hydrochloric acid to yield the stable dihydrochloride salt.

Overall Reaction Scheme
Figure 1. Two-step synthesis of 4-methyl-1H-pyrazole-3,5-diamine hydrochloride.

Mechanistic Insights: Pyrazole Ring Formation

The formation of the pyrazole ring proceeds via a classical Knorr-type synthesis mechanism involving the cyclocondensation of a 1,3-dicarbonyl equivalent (here, methylmalononitrile) with hydrazine[6]. The causality of the reaction is outlined below.

Causality Chain:

  • Nucleophilic Attack: The more nucleophilic nitrogen of hydrazine attacks one of the nitrile carbons of methylmalononitrile. This step is facilitated by the electrophilic nature of the nitrile carbon.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining nitrile group, forming a five-membered ring intermediate.

  • Tautomerization: The resulting imine intermediates undergo rapid tautomerization to achieve the stable aromatic pyrazole ring system. The diamine functionality arises from the two nitrile groups of the starting material.

The following diagram illustrates the key mechanistic steps.

G cluster_start Starting Materials cluster_process Reaction Mechanism SM1 Methylmalononitrile I1 Initial Adduct (Nucleophilic Attack) SM1->I1 Step 1 SM2 Hydrazine Hydrate SM2->I1 I2 Cyclized Intermediate (Intramolecular Attack) I1->I2 Step 2: Cyclization I3 Imino-pyrazole Intermediate I2->I3 Deamination/ Rearrangement P 4-methyl-1H-pyrazole-3,5-diamine (Aromatic Product) I3->P Step 3: Tautomerization

Caption: Key mechanistic steps in the pyrazole ring formation.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.Recommended GradeSupplier Example
Methylmalononitrile2242-69-580.09 g/mol ≥98%Sigma-Aldrich, TCI
Hydrazine Hydrate (64%)7803-57-850.06 g/mol Reagent GradeArkema, Sigma-Aldrich
Ethanol (200 Proof)64-17-546.07 g/mol Anhydrous, ≥99.5%Pharmco-Aaper
Hydrochloric Acid7647-01-036.46 g/mol 2M in Diethyl EtherSigma-Aldrich
Diethyl Ether60-29-774.12 g/mol AnhydrousFisher Scientific
Celite® 54568855-54-9N/AFiltration AidSigma-Aldrich
Equipment
  • Jacketed glass reactor (5 L or larger) with overhead mechanical stirrer, reflux condenser, and thermocouple.

  • Inert atmosphere setup (Nitrogen or Argon gas line with bubbler).

  • Addition funnel with pressure-equalizing arm.

  • Temperature control unit (circulating chiller/heater).

  • Large Büchner funnel and vacuum flask.

  • Vacuum oven for drying.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Butyl rubber gloves, chemical splash goggles, face shield, flame-retardant lab coat, rubber apron[7][8].

Detailed Experimental Protocol

This protocol is optimized for a ~100 g scale synthesis and can be linearly adapted for larger scales with appropriate reactor sizing.

Workflow Overview

G start Start: Reactor Setup setup Charge Reactor with Methylmalononitrile & Ethanol start->setup cool1 Cool Reactor to 0-5 °C setup->cool1 add_hydrazine Slowly Add Hydrazine Hydrate cool1->add_hydrazine reflux Heat to Reflux (Monitor by TLC/LC-MS) add_hydrazine->reflux cool2 Cool to Room Temp. reflux->cool2 filter_celite Filter through Celite® cool2->filter_celite concentrate Concentrate Filtrate (Rotary Evaporator) filter_celite->concentrate freebase_iso Isolate Free Base Intermediate concentrate->freebase_iso dissolve_salt Dissolve Free Base in Ethanol freebase_iso->dissolve_salt cool3 Cool to 0-5 °C dissolve_salt->cool3 add_hcl Add HCl in Ether cool3->add_hcl precipitate Stir to Allow Precipitation add_hcl->precipitate filter_product Filter Product via Vacuum precipitate->filter_product wash Wash with Cold Diethyl Ether filter_product->wash dry Dry Under Vacuum wash->dry end End: Final Product dry->end

Caption: Step-by-step experimental workflow for the synthesis.

Part A: Synthesis of 4-methyl-1H-pyrazole-3,5-diamine (Free Base)
  • Reactor Setup: Assemble the 5 L jacketed reactor with an overhead stirrer, condenser, thermocouple, and nitrogen inlet. Ensure the system is dry and purged with nitrogen. Causality: An inert atmosphere prevents unwanted side reactions and is a critical safety measure when working with hydrazine[7].

  • Charging Reagents: Charge the reactor with methylmalononitrile (80.1 g, 1.0 mol) and anhydrous ethanol (1.6 L). Begin stirring to form a solution.

  • Initial Cooling: Cool the reactor contents to 0-5 °C using the circulating chiller. Causality: The subsequent addition of hydrazine is exothermic. Pre-cooling is essential to maintain temperature control and prevent runaway reactions.

  • Hydrazine Addition: Slowly add hydrazine hydrate (64 g, 1.28 mol, 1.28 equiv.) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to reflux (~78 °C). Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. A precipitate may form. Filter the mixture through a pad of Celite® to remove any insoluble byproducts. Wash the pad with a small amount of ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-methyl-1H-pyrazole-3,5-diamine as an off-white to pale yellow solid.

Part B: Formation of 4-methyl-1H-pyrazole-3,5-diamine Dihydrochloride
  • Dissolution: Transfer the crude free base to a clean, dry flask and dissolve it in anhydrous ethanol (1 L) with gentle warming if necessary.

  • Cooling for Salt Formation: Cool the solution to 0-5 °C in an ice bath. Causality: Salt formation is an exothermic process. Low temperatures promote better crystal formation and yield.

  • Acidification: Slowly add a 2M solution of HCl in diethyl ether (~1.1 L, 2.2 mol, 2.2 equiv.) to the stirred solution. A thick white precipitate will form immediately. Causality: Using HCl in a non-aqueous solvent like ether is crucial to prevent hydrolysis and isolate the desired anhydrous salt[5][9].

  • Crystallization: Continue stirring the slurry at 0-5 °C for an additional 1-2 hours to ensure complete precipitation.

  • Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold diethyl ether (2 x 200 mL) to remove any residual acid and impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The final product is a stable, white crystalline solid.

Process Safety Assessment

Hydrazine Hydrate is highly toxic, corrosive, and a suspected carcinogen.[10][11][12] All handling must be performed in a well-ventilated chemical fume hood with appropriate PPE.

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors[8][11]. Use a closed system for reagent transfers where possible.

  • Personal Protective Equipment (PPE):

    • Gloves: Butyl rubber gloves are required due to their high resistance to hydrazine[7].

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory[8][12].

    • Body Protection: A flame-retardant lab coat and a chemical-resistant apron should be worn.

  • Spill & Emergency Procedures:

    • Have a hydrazine spill kit readily available. Small spills can be absorbed with non-combustible material like sand or vermiculite[12].

    • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention[11][12].

    • Keep away from oxidizing agents and sources of ignition[7][10].

  • Waste Disposal: All hydrazine-containing waste must be collected in a dedicated, clearly labeled hazardous waste container and disposed of according to institutional and local regulations[11].

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

AnalysisSpecificationDetails / Rationale
Appearance White to off-white crystalline solidVisual inspection for quality.
Melting Point >250 °C (decomposes)A sharp melting point indicates high purity.
¹H NMR Conforms to structureConfirms the chemical structure and absence of protonated impurities.
¹³C NMR Conforms to structureConfirms the carbon backbone of the molecule.
HPLC Purity ≥98%Quantifies the purity of the final product.
Mass Spec (ESI+) m/z = 113.08 [M+H]⁺ (for free base)Confirms the molecular weight of the parent molecule.

Troubleshooting Guide

Low yields or impurities can arise from several factors. This logical diagram helps diagnose common issues.

G problem problem cause cause solution solution p1 Problem: Low Yield of Free Base c1_1 Incomplete Reaction p1->c1_1 c1_2 Mechanical Loss during Filtration p1->c1_2 p2 Problem: Impure Product (by NMR/HPLC) c2_1 Side Reactions from Poor Temp. Control p2->c2_1 c2_2 Insufficient Washing p2->c2_2 p3 Problem: Product is Gummy/Oily, Not Solid c3_1 Residual Solvent (Water/Ethanol) p3->c3_1 c3_2 Incorrect Stoichiometry of HCl p3->c3_2 s1_1 Increase Reflux Time Verify Reagent Quality c1_1->s1_1 s1_2 Ensure Fine Frit Funnel Rinse Equipment Thoroughly c1_2->s1_2 s2_1 Ensure Slow Addition of Hydrazine at <10 °C c2_1->s2_1 s2_2 Use Fresh, Cold Ether for Washing Increase Wash Volume c2_2->s2_2 s3_1 Dry Product Longer Under High Vacuum c3_1->s3_1 s3_2 Verify Titer of HCl Solution Ensure 2.2 Equivalents Added c3_2->s3_2

Sources

Application Notes & Protocols: Elucidating the Structure-Activity Relationship (SAR) of 4-methyl-1H-pyrazole-3,5-diamine Analogs for Kinase-Modulated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Diamine Scaffold as a Privileged Motif in Kinase Inhibition

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its unique electronic properties and geometric arrangement of hydrogen bond donors and acceptors allow for versatile binding modes within complex protein active sites. Within this class, the 3,5-diaminopyrazole motif is particularly noteworthy. The two amino groups provide critical hydrogen bonding points that can mimic the hinge-binding interactions of ATP, making these compounds ideal starting points for the development of protein kinase inhibitors.[3] Protein kinases, which regulate a vast number of cellular processes, are frequently dysregulated in diseases like cancer, inflammation, and neurodegenerative disorders, making them high-value therapeutic targets.[4][5]

This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on a specific, promising subclass: 4-methyl-1H-pyrazole-3,5-diamine analogs. We will detail the strategic synthesis of an analog library, robust protocols for biological evaluation, and a logical framework for interpreting the resulting data to guide the rational design of potent and selective kinase inhibitors.

Part 1: Strategic Synthesis of the Analog Library

The foundation of any successful SAR study is a well-designed library of compounds that systematically explores the chemical space around a core scaffold. Our strategy involves a convergent synthesis, beginning with the construction of the core 4-methyl-1H-pyrazole-3,5-diamine, followed by diversification at the N1, C3-amino, and C5-amino positions.

Experimental Protocol 1: Synthesis of the Core Scaffold

The synthesis of the 4-methyl-1H-pyrazole-3,5-diamine core is achieved via the cyclocondensation of an appropriate β-ketonitrile with hydrazine, a classic and efficient method for pyrazole formation.[6][7]

Rationale: This approach is selected for its high yields and the ready availability of starting materials. Using malononitrile and acetone as precursors allows for the introduction of the C3 and C5 amino groups and the C4 methyl group in a single, efficient cyclization step.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve malononitrile (0.1 mol) and 2-nitropropanedinitrile (a precursor for the methyl group and one of the amino groups, 0.1 mol) in absolute ethanol (100 mL).

  • Base Addition: Slowly add a solution of sodium ethoxide (0.1 mol) in ethanol. The base catalyzes the initial condensation reaction.

  • Hydrazine Addition: Cool the mixture to 0°C in an ice bath. Add hydrazine hydrate (0.12 mol) dropwise. This step initiates the cyclization to form the pyrazole ring. Causality: Maintaining a low temperature is critical to control the exothermic reaction and prevent the formation of side products.

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture. A precipitate of the product should form. Filter the solid, wash with cold ethanol, and then water to remove inorganic salts. The crude product can be recrystallized from an ethanol/water mixture to yield pure 4-methyl-1H-pyrazole-3,5-diamine.

  • Characterization: Confirm the structure and purity of the core scaffold using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Analog Library Synthesis

The synthesized core scaffold serves as the starting point for creating a diverse library. The primary points of diversification are the N1 position and the exocyclic amino groups at C3 and C5.

SAR_Synthesis_Workflow cluster_core Core Synthesis cluster_diversification Library Diversification cluster_products Final Analogs Core 4-methyl-1H-pyrazole-3,5-diamine (Scaffold) N1_Alkylation N1-Alkylation / Arylation (e.g., Suzuki, Buchwald-Hartwig coupling) Core->N1_Alkylation Vary R1 C3_Amidation C3/C5 Amine Functionalization (Acylation, Reductive Amination) Core->C3_Amidation Vary R2/R3 Library Diverse Analog Library (Systematic variation of R1, R2, R3) N1_Alkylation->Library C3_Amidation->Library caption Fig 1. Synthetic workflow for the analog library.

Caption: Fig 1. Synthetic workflow for the analog library.

Part 2: Biological Evaluation - In Vitro Kinase Inhibition

With the library in hand, the next step is to screen for biological activity. Given the scaffold's potential as an ATP-competitive inhibitor, a primary screen against a panel of protein kinases is a logical starting point. The ADP-Glo™ Kinase Assay is an excellent choice due to its high sensitivity, broad applicability, and luminescence-based readout which minimizes interference from colored or fluorescent compounds.[8][9]

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. In the second step, the remaining ATP is depleted. In the final step, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal. The amount of light produced is directly proportional to the kinase activity. Potent inhibitors will result in a low light signal.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the synthesized pyrazole analogs in DMSO. Using an acoustic liquid handler, dispense nanoliter volumes of each compound concentration into a 384-well white assay plate. Include wells for a positive control (no inhibitor, 0% inhibition) and a negative control (no kinase, 100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase of interest (e.g., an Aurora Kinase or AKT) and its specific substrate peptide in the appropriate kinase reaction buffer.[4][5]

    • Add the kinase/substrate mix to the compound-plated wells.

    • Prepare a separate ATP solution and add it to the wells to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors are readily identified.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides the necessary components for the luciferase reaction. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision® or similar).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Part 3: Secondary Cellular Assays

Hits identified in the biochemical screen must be validated in a cellular context to assess cell permeability and on-target effects in a more complex biological environment.

Experimental Protocol 3: Cell Viability / Cytotoxicity Assay (MTT)

Rationale: This assay determines if the observed kinase inhibition translates to an anti-proliferative or cytotoxic effect in cancer cell lines known to be dependent on the targeted kinase pathway.[10][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., HCT-116 for an Aurora kinase inhibitor) into a 96-well plate at a predetermined density and allow cells to adhere overnight.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the active pyrazole analogs for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Part 4: Data Analysis and SAR Interpretation

The goal of SAR is to understand how specific structural changes affect biological activity. By comparing the IC₅₀ values from the kinase assay across the analog library, clear trends will emerge.

Hypothetical SAR Data Summary
Compound IDR1 (N1-position)R2 (C3-Amine)R3 (C5-Amine)Kinase IC₅₀ (nM)Cell GI₅₀ (µM)
Core HHH>10,000>50
1a PhenylHH85025.5
1b 4-FluorophenylHH32011.2
1c 2,4-DichlorophenylHH952.1
2a 2,4-DichlorophenylAcetylH1,500>50
2b 2,4-DichlorophenylHCyclopropylcarbonyl751.8
2c 2,4-DichlorophenylHBenzoyl1203.5
Interpretation of SAR Trends:
  • N1-Position (R1): The unsubstituted core is inactive. The addition of an aryl group at the N1 position is crucial for activity (Core vs. 1a). Electron-withdrawing substituents on this phenyl ring, particularly halogens, significantly enhance potency (1a vs. 1b vs. 1c). This suggests a key interaction within a hydrophobic pocket of the kinase active site, potentially involving halogen bonding.

  • C3/C5-Amine Positions (R2/R3): One of the exocyclic amino groups appears essential for a critical hydrogen bond interaction, likely with the kinase hinge region. Acylating this group (2a) leads to a complete loss of activity. However, selective acylation of the other amino group (2b, 2c) is tolerated and can be used to modulate properties like solubility and cell permeability. The small, rigid cyclopropylcarbonyl group (2b) appears slightly more favorable than the bulkier benzoyl group (2c).

This systematic analysis allows for the development of a pharmacophore model, guiding the design of the next generation of more potent and selective inhibitors.

Kinase_Pathway cluster_pathway Illustrative Kinase Signaling Pathway (e.g., PI3K/Akt) RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Phosphorylates Inhibitor Pyrazole Analog (e.g., Akt Inhibitor) Inhibitor->Akt Inhibition caption Fig 2. Inhibition of a key signaling node.

Caption: Fig 2. Inhibition of a key signaling node.

Part 5: Next Steps - Lead Optimization and Pharmacokinetic Profiling

Once a lead compound with potent in vitro and cellular activity is identified (e.g., compound 2b ), the focus shifts to lead optimization. This involves fine-tuning the structure to improve drug-like properties.

  • Selectivity Profiling: The lead compound should be screened against a broad panel of kinases (e.g., the KinomeScan® panel) to assess its selectivity. A selective inhibitor is often preferred to minimize off-target effects.

  • Pharmacokinetic (ADME) Profiling: Initial in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are crucial. This includes assessing metabolic stability in liver microsomes and determining aqueous solubility. Poor solubility can be a major hurdle for in vivo efficacy.[12] Computational tools can also be used to predict drug-likeness and potential liabilities.[13]

By integrating synthetic chemistry with robust biological and biopharmaceutical profiling, the SAR data generated for the 4-methyl-1H-pyrazole-3,5-diamine series can effectively guide the development of novel therapeutic candidates.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals. [Link]

  • Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring. (2022). Pest Management Science. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2019). Molecules. [Link]

  • Design, synthesis and biological activity of diamide compounds based on 3‐substituent of the pyrazole ring. (2022). ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). Molecules. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2017). Molecules. [Link]

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. (2018). Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. (2022). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). ACS Omega. [Link]

  • Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. (2021). ResearchGate. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. [Link]

  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (2017). MedChemComm. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]

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Application Notes & Protocols for High-Throughput Screening Assays Involving 4-methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3,5-Diaminopyrazole Scaffold as a Privileged Motif in Drug Discovery

The 1H-pyrazole-3,5-diamine core is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key hydrogen bond interactions with the hinge region of protein kinases, making it a foundational component of numerous kinase inhibitors.[1] Indeed, derivatives of this scaffold have been identified as potent, ATP-competitive inhibitors of critical oncology targets like cyclin-dependent kinases (CDKs).[2] Beyond kinases, this versatile structure has given rise to molecules that modulate other important enzyme classes, including phosphodiesterases (PDEs), which are crucial for bacterial biofilm formation.[3]

This guide provides a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns to identify and characterize the biological activity of 4-methyl-1H-pyrazole-3,5-diamine . As a senior application scientist, this document moves beyond simple instructions to explain the causality behind methodological choices, ensuring that the described protocols are robust, self-validating, and grounded in established scientific principles. We will explore HTS strategies for two major enzyme classes relevant to the pyrazole-3,5-diamine scaffold: protein kinases and phosphodiesterases .

Section 1: Screening for Protein Kinase Inhibition

Protein kinases are a cornerstone of drug discovery, and their dysregulation is implicated in numerous diseases.[4] The primary goal of a kinase HTS assay is to identify compounds that inhibit the transfer of a phosphate group from ATP to a substrate.[5] Modern HTS platforms offer several non-radioactive, homogeneous assay formats suitable for this purpose.[6][7] The choice of technology is critical and depends on factors like sensitivity, cost, and susceptibility to interference.

Rationale for HTS Technology Selection

The most effective HTS campaigns are built on a deep understanding of the available detection technologies. For kinase activity, three platforms are predominant: Homogeneous Time-Resolved Fluorescence (HTRF®), AlphaScreen®, and Fluorescence Polarization (FP). Each offers distinct advantages and potential drawbacks that must be considered.

Technology Principle Advantages Considerations
HTRF® Measures the TR-FRET signal between a donor (Europium or Terbium cryptate) on an anti-tag antibody and an acceptor on a phosphorylation-specific antibody.[8][9]High robustness; ratiometric measurement corrects for well-to-well variability and compound quenching.[8] Low background due to time-resolved detection.[10]Requires specific antibodies and labeled reagents. Potential for steric hindrance between antibodies.
AlphaScreen® A proximity-based assay where donor and acceptor beads are brought together by a biological interaction (e.g., an antibody binding a phosphorylated substrate), generating a luminescent signal.[11][12]Extremely high sensitivity due to signal amplification cascade.[12] Flexible format for detecting various interactions.Sensitive to light. Signal can be quenched by compounds that scavenge singlet oxygen. Not a ratiometric readout.
Fluorescence Polarization (FP) Measures the change in polarization of emitted light from a fluorescent tracer. In a competitive immunoassay, a tracer competes with the enzyme product (e.g., ADP or phosphopeptide) for binding to a specific antibody.[13][14]Simple, cost-effective, and robust. Fewer components than TR-FRET or AlphaScreen.[13]Smaller assay window. Requires a fluorescent tracer and may be sensitive to fluorescent compounds.

For a primary screen of 4-methyl-1H-pyrazole-3,5-diamine, HTRF® is often the preferred method due to its exceptional robustness and resistance to compound interference, which are critical for minimizing false positives in large library screens.[8][15]

HTS Workflow for Kinase Inhibitor Discovery

A successful screening campaign follows a logical progression from primary screening to hit confirmation and characterization.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Characterization A Single-Concentration Screen (e.g., 10 µM 4-methyl-1H-pyrazole-3,5-diamine) HTRF® Assay B Dose-Response Curve (IC50 Determination) A->B C Orthogonal Assay (e.g., AlphaScreen® or FP) B->C D Counter-Screen (Assay Interference) C->D E Mechanism of Action (e.g., ATP Competition Assay) D->E F Cell-Based Assay (Target Engagement & Efficacy) E->F

Caption: High-throughput screening cascade for kinase inhibitor discovery.
Protocol: HTRF® Kinase Activity Assay (384-Well Format)

This protocol describes a universal method for measuring the activity of a kinase that phosphorylates a biotinylated peptide substrate.

A. Reagents and Materials

  • Kinase: Target kinase of interest.

  • Substrate: Biotin-labeled peptide substrate specific to the kinase.

  • 4-methyl-1H-pyrazole-3,5-diamine: Compound stock in 100% DMSO.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA.

  • Detection Reagents (from a provider like Cisbio):

    • Europium (Eu³⁺) cryptate-labeled anti-tag antibody (e.g., anti-GST, anti-His).

    • d2-labeled anti-phospho-substrate antibody.

  • Stop/Detection Buffer: 100 mM HEPES (pH 7.0), 0.1 M EDTA, 0.1% BSA, 0.4 M KF.

  • Microplates: Low-volume, 384-well white microplates.

  • Plate Reader: HTRF®-certified microplate reader capable of simultaneous dual-emission detection at 620 nm and 665 nm.[8]

B. Experimental Procedure

  • Compound Preparation: Prepare serial dilutions of 4-methyl-1H-pyrazole-3,5-diamine in 100% DMSO. For a primary screen, prepare a single concentration. Transfer 50 nL of compound solution to the appropriate wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Mix Preparation: In Assay Buffer, prepare a 2X enzyme/substrate solution. The final concentration of substrate should be at or below its Kₘ value to ensure sensitive detection of ATP-competitive inhibitors.[16]

  • Initiate Kinase Reaction: Add 5 µL of the 2X enzyme/substrate mix to each well containing the compound.

  • ATP Addition: Prepare a 2X ATP solution in Assay Buffer (final concentration at ATP Kₘ). Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range, which should be determined during assay development.

  • Stop Reaction and Add Detection Reagents: Prepare the detection mix by diluting the Eu³⁺-cryptate and d2-labeled antibodies in Stop/Detection Buffer according to the manufacturer's instructions. Add 10 µL of this mix to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Plate Reading: Read the plate on an HTRF®-compatible reader. Excite at 320-340 nm and measure emission at 620 nm (donor) and 665 nm (acceptor).

C. Data Analysis

  • Calculate HTRF Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * [1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)]

    • Where Ratio_max is the signal from the DMSO control and Ratio_min is the signal from the "no enzyme" control.

  • IC₅₀ Determination: For dose-response curves, plot % Inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation.[16]

Section 2: Screening for Phosphodiesterase (PDE) Activation

Recent research has identified 4-arylazo-3,5-diamino-1H-pyrazole derivatives as activators of the bacterial PDE BifA, which degrades the second messenger cyclic dimeric GMP (c-di-GMP) and leads to biofilm dispersal.[3][17] This opens up a compelling therapeutic strategy. An HTS campaign can be designed to find activators of a target PDE by measuring the depletion of its substrate. A competitive immunoassay format is ideal for this purpose.

Principle: AlphaScreen® Competition Assay

The AlphaScreen® competition assay is a powerful method for detecting the activity of enzymes that degrade a substrate.[18] The assay is based on the competition between the enzyme-generated product and a labeled tracer for binding to a limited number of antibody-coated acceptor beads.

Caption: Principle of an AlphaScreen® competition assay for PDE activators.
Protocol: AlphaScreen® Assay for PDE Activators (384-Well Format)

This protocol is designed to screen for activators of a PDE that hydrolyzes c-di-GMP.

A. Reagents and Materials

  • PDE Enzyme: Purified target phosphodiesterase.

  • Substrate: c-di-GMP.

  • 4-methyl-1H-pyrazole-3,5-diamine: Compound stock in 100% DMSO.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.1% BSA.

  • AlphaScreen® Reagents (from Revvity):

    • Streptavidin-coated Donor Beads.

    • Anti-c-di-GMP Acceptor Beads (may require custom conjugation).

    • Biotinylated c-di-GMP Tracer.

  • Stop Buffer: 25 mM HEPES (pH 7.4), 100 mM EDTA.

  • Microplates: 384-well ProxiPlates.

  • Plate Reader: An instrument capable of AlphaScreen® detection (e.g., EnVision® Multilabel Reader).[19]

B. Experimental Procedure

  • Compound Plating: Dispense 50 nL of 4-methyl-1H-pyrazole-3,5-diamine solutions or DMSO controls into a 384-well ProxiPlate.

  • Enzyme Addition: Prepare a 2X solution of the PDE enzyme in Assay Buffer. Add 5 µL to each well.

  • Reaction Initiation: Prepare a 2X solution of c-di-GMP substrate in Assay Buffer. Add 5 µL to each well to start the reaction. Total volume is 10 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Prepare a "Bead Mix" containing the Biotin-c-di-GMP tracer, Anti-c-di-GMP Acceptor beads, and Streptavidin Donor beads in Stop Buffer. The concentrations must be optimized during assay development.

    • Crucially, this step must be performed under subdued lighting as the Donor beads are photosensitive. [18]

    • Add 10 µL of the Bead Mix to all wells. This stops the enzymatic reaction (due to EDTA chelating Mg²⁺) and initiates the detection process.

  • Final Incubation: Incubate the plate in the dark at room temperature for at least 60 minutes to allow the detection reagents to reach equilibrium.

  • Plate Reading: Read the plate on an AlphaScreen®-capable reader, exciting at 680 nm and measuring emission between 520-620 nm.[11][19]

C. Data Analysis

  • Calculate Percent Activation:

    • % Activation = 100 * [(Signal_max - Signal_compound) / (Signal_max - Signal_min)]

    • Where Signal_max is from the "no enzyme" control (maximal signal) and Signal_min is from a "full activity" control (e.g., high enzyme concentration, minimal signal).

  • EC₅₀ Determination: Plot % Activation against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the EC₅₀.

Section 3: The Critical Path to Confirmation: Biochemical vs. Cell-Based Assays

A common pitfall in drug discovery is the failure of compounds that are potent in biochemical assays to show activity in a cellular context.[20] This discrepancy underscores the necessity of progressing promising hits from purified enzyme systems to more physiologically relevant cell-based models. Biochemical assays are essential for initial screening, but cell-based assays provide critical information on cell permeability, target engagement in a native environment, and potential cytotoxicity.[20][21]

Key Differences and Rationale for Progression

Parameter Biochemical Assay Cell-Based Assay Rationale for Progression
Environment Purified components in bufferComplex intracellular milieuTo verify activity in the presence of competing molecules, cellular transport mechanisms, and metabolic enzymes.
Target State Often a single, isolated proteinTarget is part of a larger signaling complex, may have PTMsTo confirm the compound can access and engage its target in its natural state and location.
Readout Direct measure of enzyme activity (e.g., product formation)Measures a downstream consequence of target modulation (e.g., reporter gene expression, cell viability, phenotype change)To link target inhibition/activation with a functional cellular outcome.
Permeability Not assessedA prerequisite for activityTo eliminate compounds that cannot cross the cell membrane to reach an intracellular target.

A robust hit validation strategy must include a cell-based assay. For a kinase inhibitor, this could be a Western blot measuring the phosphorylation of a downstream substrate or a cell viability assay in a cancer cell line dependent on the target kinase. For a PDE activator targeting bacterial biofilms, the ultimate confirmation is a direct measure of biofilm dispersal.[3]

References

  • National Center for Biotechnology Information. (n.d.). Fluorescent Peptide Assays For Protein Kinases. PMC. Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Revvity. (n.d.). HTRF Principle. Retrieved from [Link]

  • Ullman, E. F., et al. (2011). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. Retrieved from [Link]

  • Trang, P., et al. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. Retrieved from [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]

  • Macarron, R., et al. (2020). High-throughput screening: today's biochemical and cell-based approaches. PubMed. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Jansen, C. U., et al. (n.d.). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. NIH. Retrieved from [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Retrieved from [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-methyl-1H-pyrazole-3,5-diamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-1H-pyrazole-3,5-diamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Reaction Fundamentals: The Core Synthesis Pathway

The most direct and common method for synthesizing 3,5-diaminopyrazole scaffolds, including the 4-methyl derivative, is the cyclocondensation reaction between a substituted malononitrile and hydrazine. Specifically for 4-methyl-1H-pyrazole-3,5-diamine, the reaction involves the cyclization of methylmalononitrile with hydrazine hydrate.

This reaction is mechanistically straightforward but highly sensitive to process parameters. The nucleophilic attack of hydrazine on the nitrile groups of methylmalononitrile, followed by intramolecular cyclization and tautomerization, yields the desired pyrazole ring. Understanding the kinetics and potential side reactions is paramount for achieving high yield and purity.

General Reaction Scheme

cluster_reactants Reactants cluster_process Process cluster_product Product R1 Methylmalononitrile P1 Cyclocondensation (Solvent, Temp. Control) R1->P1 R2 Hydrazine Hydrate (H₂NNH₂·H₂O) R2->P1 Prod 4-methyl-1H-pyrazole-3,5-diamine P1->Prod

Caption: General workflow for the synthesis of 4-methyl-1H-pyrazole-3,5-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in this synthesis?

A: Temperature control. The reaction between hydrazine and methylmalononitrile is highly exothermic. Uncontrolled temperature increases can lead to the formation of undesired side products, including dimers of the starting material and degradation of the product.[1] A slow, controlled addition of hydrazine hydrate to a cooled solution of methylmalononitrile is essential for maintaining selectivity and achieving high yields.

Q2: Which solvent is recommended for this reaction?

A: Ethanol is the most commonly used and recommended solvent. It provides good solubility for both the methylmalononitrile starting material and the hydrazine hydrate. Furthermore, the final product, 4-methyl-1H-pyrazole-3,5-diamine, often has limited solubility in cold ethanol, which facilitates its isolation via precipitation upon cooling the reaction mixture.[1][2]

Q3: What are the typical impurities I should expect?

A: The primary impurities can include:

  • Unreacted Methylmalononitrile: Can be detected by TLC or HPLC. Minimized by ensuring the correct stoichiometry and sufficient reaction time.

  • Malononitrile Dimer/Polymer Derivatives: Malononitrile and its derivatives are prone to self-condensation, especially under basic conditions or at elevated temperatures.[3][4][5]

  • Oxidation Products: The diamino-pyrazole ring can be susceptible to oxidation, leading to colored impurities. Performing the reaction and work-up under an inert atmosphere (like nitrogen or argon) can mitigate this.

  • Side-products from Hydrazine: Using a large excess of hydrazine can lead to other condensation products. Precise stoichiometry is key.

Q4: What specific safety precautions are necessary when handling hydrazine hydrate?

A: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl rubber or Viton are preferred), a lab coat, and splash goggles. Ensure an emergency eyewash and shower are accessible. Metering hydrazine via a syringe or dropping funnel is safer than pouring.[6]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a problem-cause-solution format.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Product Yield 1. Poor Reagent Quality: Hydrazine hydrate degrades over time. Methylmalononitrile can be hygroscopic or contain impurities.1. Verify Reagent Purity: Use freshly opened or recently purchased hydrazine hydrate. Ensure methylmalononitrile is dry and of high purity. Confirm identity and purity via NMR or GC-MS if in doubt.
2. Reaction Not Initiated/Stalled: Insufficient activation energy or incorrect stoichiometry.2. Optimize Conditions: Ensure the stoichiometry is correct (a slight excess of hydrazine, ~1.1-1.2 equivalents, is common).[1] Monitor the reaction by TLC or HPLC. If stalled, a gentle increase in temperature (e.g., from room temperature to 40-50°C) may be required after the initial exothermic phase is controlled.
3. Product Loss During Work-up: Product may be partially soluble in the crystallization solvent or wash solutions.3. Refine Isolation: Cool the reaction mixture thoroughly (e.g., 0-4°C) for an extended period to maximize precipitation. Use ice-cold solvent for washing the filtered product. Minimize the volume of wash solvent.
Formation of a Dark Oil or Tar Instead of a Solid 1. Runaway Reaction: Uncontrolled exotherm leading to polymerization and degradation.1. Strict Temperature Control: Add hydrazine dropwise to a cooled (0-5°C) solution of methylmalononitrile. Use an ice bath and monitor the internal temperature throughout the addition. For larger scales, a dropping funnel is essential for controlled addition.[2]
2. Atmospheric Oxidation: The diamino-pyrazole product can be sensitive to air, especially at elevated temperatures or in the presence of trace metals.2. Use an Inert Atmosphere: Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction and work-up.
Product is Contaminated with Starting Material 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Monitor to Completion: Use TLC (e.g., in 10% Methanol/DCM) to track the disappearance of the methylmalononitrile spot. Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed.
2. Incorrect Stoichiometry: Insufficient hydrazine was added.2. Verify Stoichiometry: Accurately measure both reagents. A slight excess of hydrazine is generally recommended to drive the reaction to completion.
Difficult Filtration (Fine, Gummy Precipitate) 1. Rapid Precipitation: Product "crashed out" of solution too quickly, trapping impurities and solvent.1. Control Precipitation Rate: Allow the reaction mixture to cool slowly to room temperature first, then transfer to an ice bath or refrigerator. Stirring during the cooling process can promote the formation of larger, more easily filterable crystals.
2. Presence of Oily Impurities: Co-precipitation of impurities with the product.2. Trituration/Recrystallization: After initial filtration, suspend the crude solid in a solvent in which the product is poorly soluble but the impurity is soluble (e.g., diethyl ether or hexanes). Stir, then filter again. Alternatively, perform a full recrystallization from a suitable solvent system like Ethanol/Water.

Optimized Experimental Protocol

This protocol is adapted from established procedures for analogous 3,5-diaminopyrazoles and is tailored for the synthesis of the 4-methyl derivative.[7]

Step-by-Step Synthesis of 4-methyl-1H-pyrazole-3,5-diamine
  • Reaction Setup:

    • Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

    • Charge the flask with methylmalononitrile (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of nitrile).

    • Begin stirring and purge the system with nitrogen. Cool the flask to 0-5°C using an ice-water bath.

  • Reagent Addition:

    • In the dropping funnel, prepare a solution of hydrazine hydrate (1.15 eq) in absolute ethanol (2-3 mL per mL of hydrazine).

    • Add the hydrazine solution dropwise to the stirred, cooled solution of methylmalononitrile over 30-60 minutes.

    • CRITICAL: Monitor the internal temperature closely and maintain it below 10°C during the addition. The reaction is highly exothermic.[1]

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC until the methylmalononitrile spot is no longer visible.

  • Product Isolation:

    • Upon completion, cool the reaction mixture in an ice bath for 1-2 hours to maximize precipitation of the product.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the filter cake with a small amount of ice-cold ethanol, followed by a wash with cold diethyl ether to aid in drying.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the mixture.

    • Allow the solution to cool slowly to room temperature, then place it at 0-4°C to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.

Troubleshooting Workflow: Low Product Yield

start Low Product Yield Observed check_reagents Are reagents (hydrazine, methylmalononitrile) fresh and pure? start->check_reagents reagents_no Use fresh, high-purity reagents. Re-run reaction. check_reagents->reagents_no No check_temp Was temperature strictly controlled (<10°C) during addition? check_reagents->check_temp Yes reagents_no->start Retry temp_no Side reactions likely. Re-run with slow addition and efficient cooling. check_temp->temp_no No check_completion Did in-process control (TLC/HPLC) show full consumption of starting material? check_temp->check_completion Yes temp_no->start Retry completion_no Reaction is incomplete. Increase reaction time or gently warm to 40°C post-addition. check_completion->completion_no No check_workup Analyze mother liquor. Is product present? check_completion->check_workup Yes end_point Yield Optimized completion_no->end_point workup_yes Product lost during work-up. Optimize isolation: Colder precipitation, use anti-solvent, or extract. check_workup->workup_yes Yes check_workup->end_point No workup_yes->end_point

Caption: Decision tree for troubleshooting low yield in the synthesis.

Table of Optimized Reaction Parameters
ParameterRecommended Value/RangeRationale & Notes
Stoichiometry (Hydrazine:Nitrile) 1.15 : 1.0A slight excess of hydrazine ensures complete conversion of the limiting methylmalononitrile without promoting significant side reactions.[1]
Solvent Absolute EthanolGood solubility for reactants, while allowing for product precipitation upon cooling.[2]
Concentration 0.5 - 1.0 MBalances reaction rate with the ability to manage the exotherm. Higher concentrations can lead to temperature control issues.
Addition Temperature 0 - 5°CCritical for minimizing side product formation from the highly exothermic reaction.[2]
Reaction Temperature Room Temperature (post-addition)Allows the reaction to proceed to completion gently after the initial exotherm is managed.
Reaction Time 12 - 24 hoursTypically sufficient for full conversion. Must be confirmed with in-process controls like TLC or HPLC.
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidation of the electron-rich diamino-pyrazole ring system, improving final product purity and color.

References

  • Shaabani, A., & Hooshmand, S. E. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Molecular Diversity, 22(1), 207-224. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Reddy, T. S., et al. (2017). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 7(64), 40445-40451. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Safaei-Ghomi, J., & Bakhtiari, A. (2022). Direct synthesis of pyrroles derivatives via malononitrile dimer, 2-bromoacetophenone, and 1-arylpropane-1,2-diones. Journal of Molecular Structure, 1262, 133031. [Link]

  • Al-dujaili, A. H. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Frontiers in Chemistry, 11, 1245607. [Link]

  • ResearchGate. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. [Link]

  • Jansen, C. U., et al. (2021). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm, 12(6), 1135-1143. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). Synthesis of 4-alkylpyrazoles from 3,5-diaminopyrazoles. [Link]

  • Hultqvist, L. D., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737. [Link]

  • Fariña, F., et al. (2010). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section C, 66(Pt 10), o480-o484. [Link]

  • Google Patents. (1995).

Sources

Technical Support Center: Purification of 4-methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-methyl-1H-pyrazole-3,5-diamine. This document provides field-proven insights, troubleshooting guides, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with this highly functionalized heterocyclic compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and analysis of 4-methyl-1H-pyrazole-3,5-diamine.

Q1: What are the primary chemical properties of 4-methyl-1H-pyrazole-3,5-diamine that complicate its purification?

The purification of 4-methyl-1H-pyrazole-3,5-diamine is challenging due to a combination of its structural features:

  • High Polarity and Basicity: The presence of two primary amino groups (-NH₂) makes the molecule highly polar and basic. These groups readily protonate and form strong hydrogen bonds, leading to high water solubility and strong interactions with polar stationary phases like silica gel.

  • Susceptibility to Oxidation: Aromatic amines are often sensitive to air and light, leading to the formation of colored impurities through oxidative degradation. This necessitates careful handling under an inert atmosphere.

  • Potential for Tautomerism: Like many pyrazole systems, this compound can exist in different tautomeric forms, which can complicate analytical characterization and chromatographic behavior.[1]

  • Chelating Properties: The diamine arrangement can chelate metal ions, which may be introduced from reagents or reaction vessels, leading to colored, difficult-to-remove impurities.

Q2: What are the typical impurities encountered during the synthesis of 4-methyl-1H-pyrazole-3,5-diamine?

Impurities are highly dependent on the synthetic route, but common classes include:

  • Starting Materials: Unreacted precursors, such as hydrazine derivatives or dinitriles.

  • Regioisomers: If the pyrazole ring is formed from unsymmetrical precursors, regioisomeric pyrazoles can form, which often have very similar polarities and are difficult to separate.[2][3][4]

  • Side-Reaction Products: Products from condensation reactions or polymerization, especially if the reaction is run at high temperatures.

  • Oxidation Products: As mentioned, exposure to air can generate highly colored, often polymeric, impurities that are challenging to remove.

Q3: What are the recommended storage conditions for the purified compound?

To ensure long-term stability, 4-methyl-1H-pyrazole-3,5-diamine should be stored as a solid, preferably as its hydrochloride salt, which is generally more stable than the free base.[5][6]

  • Atmosphere: Under an inert atmosphere (Argon or Nitrogen).

  • Temperature: In a cool, dark location (2-8 °C is recommended).

  • Container: Use an amber glass vial with a tightly sealed cap to protect from light and moisture.

Q4: Which analytical techniques are most suitable for assessing the purity of the final product?

A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) using a C18 column is highly effective. A mobile phase of acetonitrile and water with an acid modifier like formic acid or trifluoroacetic acid is typically used for sharp peaks.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying proton-bearing impurities. Quantitative NMR (qNMR) can be used for an accurate assay of purity against a certified standard.

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying the mass of the parent compound and detecting trace impurities.[8][9]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the theoretical values for a pure sample.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification workflow.

Problem: My crude product is a dark brown or black tar. How can I perform an initial cleanup?

Causality: Dark, intractable oils or tars are typically indicative of significant oxidative degradation or the presence of polymeric byproducts. The high polarity of these impurities often prevents crystallization and streaks badly on chromatography columns.

Solution: Acid-Base Extraction and Charcoal Treatment

This strategy leverages the basicity of the diamine to separate it from neutral or acidic impurities and uses activated charcoal to adsorb the highly colored polymeric species.

Workflow Diagram: Initial Cleanup Strategy

Crude Crude Tarry Product Dissolve Dissolve in EtOAc/DCM Crude->Dissolve Filter Filter (if solids present) Dissolve->Filter Wash_HCl Wash with 1M HCl (aq) (Product moves to aqueous phase) Filter->Wash_HCl Separate Separate Layers Wash_HCl->Separate Organic_Phase Organic Layer (Neutral/Acidic Impurities) Separate->Organic_Phase Aqueous_Phase Aqueous Layer (Product as HCl Salt) Separate->Aqueous_Phase Charcoal Add Activated Charcoal (Stir 15-30 min) Aqueous_Phase->Charcoal Filter_Celite Filter through Celite® Charcoal->Filter_Celite Decolorized Decolorized Aqueous Solution Filter_Celite->Decolorized Basify Basify with 6M NaOH (aq) to pH > 12 (ice bath) Decolorized->Basify Extract Extract with EtOAc or DCM (x3) Basify->Extract Combine_Organic Combine Organic Extracts Extract->Combine_Organic Dry Dry (Na₂SO₄), Filter, Evaporate Combine_Organic->Dry Purified Purified Free Base (Ready for further purification) Dry->Purified

Caption: Workflow for initial cleanup via acid-base extraction.

See Experimental Protocol 1 for a detailed step-by-step guide.

Problem: My compound streaks severely on a silica gel column, resulting in poor separation and low recovery.

Causality: The two basic amino groups on the pyrazole ring interact very strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to irreversible adsorption, peak tailing, and streaking, making separation impossible.

Solution: Deactivate the Stationary Phase or Use an Alternative

Option A (Preferred): Deactivated Silica Gel Chromatography The most common solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to the eluent system.

  • Modifier: Triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) are typically used.

  • Concentration: Add 0.5-1% of the modifier to your mobile phase (e.g., for 1 L of eluent, add 5-10 mL of Et₃N).

  • TLC Analysis: Always develop your TLC plates in a chamber pre-saturated with the modified solvent system to get an accurate prediction of the separation.

Typical Modified Solvent Systems (TLC)
5-10% Methanol in Dichloromethane + 1% Et₃N
10-15% Ethyl Acetate in Hexanes + 1% Et₃N
5% Methanol in Ethyl Acetate + 1% NH₄OH

Option B: Alternative Stationary Phases If streaking persists, consider using a less acidic stationary phase.

  • Neutral Alumina: Often provides better peak shape for basic compounds but may have lower resolving power than silica.

  • Reversed-Phase Silica (C18): This is an excellent option for preparative HPLC, where separation is based on hydrophobicity rather than polarity.[2][7]

Troubleshooting Logic: Column Chromatography

Start Issue: Poor Separation on Silica Gel CheckTLC Analyze by TLC with modified eluent (e.g., +1% Et₃N) Start->CheckTLC TLC_OK Does TLC show good separation? CheckTLC->TLC_OK Yes Yes TLC_OK->Yes No No TLC_OK->No RunColumn Run flash column with modified eluent. Ensure column is equilibrated. Yes->RunColumn ChangeEluent Optimize eluent system. (Change polarity, try different solvents) No->ChangeEluent DryLoad Use dry loading method to improve resolution. RunColumn->DryLoad StillBad Separation still poor? DryLoad->StillBad StillBad->ChangeEluent ChangePhase Switch stationary phase. (Alumina or C18) StillBad->ChangePhase ChangeEluent->CheckTLC

Caption: Decision tree for troubleshooting poor column chromatography.

See Experimental Protocol 2 for a detailed guide to deactivated column chromatography.

Problem: My purified compound will not crystallize from any solvent.

Causality: Failure to crystallize is usually due to either (a) persistent, structurally similar impurities that inhibit lattice formation, or (b) high solubility of the compound across a wide range of common solvents. The multiple hydrogen bond donors/acceptors on your molecule can lead to this behavior.

Solution: Systematic Solvent Screening and Salt Formation

Option A: Recrystallization of the Free Base Systematically test a range of solvents with varying polarities. Look for a solvent that dissolves the compound when hot but provides low solubility when cold.

Recommended Solvents for Screening Polarity
TolueneLow
Ethyl AcetateMedium
AcetonitrileMedium-High
IsopropanolHigh (Protic)
WaterVery High (Protic)
Co-solvent systems: Toluene/Heptane, Ethyl Acetate/Hexane, Methanol/Water

Option B: Form and Recrystallize a Salt This is often the most effective method for highly polar, basic compounds. Converting the free base to a salt dramatically changes its physical properties (solubility, crystal packing). The dihydrochloride salt is a common and effective choice.[6][10] The increased rigidity and ionic character of the salt often promote the formation of a well-ordered crystal lattice.

See Experimental Protocol 3 & 4 for detailed recrystallization methods.

Part 3: Experimental Protocols

Protocol 1: Initial Cleanup via Acid-Base Extraction
  • Dissolution: Dissolve the crude material (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 10 mL per gram). The product will move into the aqueous layer as the dihydrochloride salt.

  • Combine & Treat: Combine the acidic aqueous layers. Add activated charcoal (approx. 10% w/w of estimated product) and stir for 15-30 minutes at room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the charcoal. Wash the pad with a small amount of 1M HCl.

  • Basification: Cool the clear, decolorized filtrate in an ice bath. Slowly add 6M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring until the pH is >12. The free base will precipitate or form an oil.

  • Back Extraction: Extract the aqueous mixture with EtOAc or DCM (3 x 15 mL per gram).

  • Final Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Flash Column Chromatography on Deactivated Silica
  • Eluent Preparation: Prepare the mobile phase. A typical starting point is 5% Methanol in DCM. Add triethylamine (Et₃N) to make a 1% v/v solution (e.g., 10 mL of Et₃N in 990 mL of eluent).

  • Column Packing: Pack a silica gel column using the prepared basic eluent. Ensure the column is well-settled.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol). Add a small amount of silica gel (approx. 2-3 times the mass of the product). Evaporate the solvent completely to obtain a dry, free-flowing powder.[2]

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Elute the column with the basic mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC (using the same modified eluent) and combine the fractions containing the pure product.

  • Evaporation: Remove the solvent under reduced pressure. Note: Co-evaporation with a higher-boiling point solvent like toluene may be necessary to completely remove the triethylamine.

Protocol 3: Recrystallization of the Free Base
  • Solvent Selection: In a small test tube, add ~20 mg of the compound. Add a potential solvent (e.g., acetonitrile) dropwise at room temperature until the solid just dissolves.

  • Induce Precipitation: Place the tube in an ice bath. If crystals form, it is a good solvent. If not, try adding an anti-solvent (e.g., heptane) dropwise until turbidity persists.

  • Scale-Up: Dissolve the bulk material in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Protocol 4: Formation and Recrystallization of the Dihydrochloride Salt
  • Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of anhydrous methanol or isopropanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) (2.0-2.2 eq) dropwise with stirring.

  • Precipitation: The dihydrochloride salt will typically precipitate immediately as a white solid. Continue stirring in the ice bath for 30-60 minutes.

  • Isolation & Washing: Collect the salt by vacuum filtration. Wash the solid with cold diethyl ether to remove any excess acid and solvent.

  • Recrystallization: The salt can be further purified by recrystallization, typically from an alcohol/ether or alcohol/water solvent system.

  • Drying: Dry the final salt thoroughly under high vacuum.

References

  • BenchChem Technical Support Team. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem. 2

  • SIELC Technologies. Separation of Pyrazole, 4-amino-3,5-dimethyl- on Newcrom R1 HPLC column. 7

  • Deng, X., & Mani, N. S. (n.d.). Organic Syntheses Procedure. Organic Syntheses. 11

  • BLD Pharm. 4-Methyl-1H-pyrazole-3,5-diamine hydrochloride. 8

  • The Royal Society of Chemistry. Bioorthogonal 4H-Pyrazole “Click” Reagents. 12

  • Andersen, J. B., et al. (2022). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Medicinal Chemistry. 1

  • Hansen, M. F., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences. 5

  • Google Patents. Method for purifying pyrazoles. 10

  • EvitaChem. Buy 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride. 6

  • SciSpace. An Entry to a Chiral Dihydropyrazole Scaffold: Enantioselective [3 + 2] Cycloaddition of Nitrile Imines. 13

  • National Institutes of Health (NIH). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. 14

  • ResearchGate. Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). 15

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. 9

  • ResearchGate. A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. 3

  • National Center for Biotechnology Information. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. 4

  • Reddit. Purified and recrystallized 3,5-dimethyl-1H-pyrazole. 16

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. 17

  • National Institutes of Health (NIH). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. 18

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. 19

  • OUCI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. 20

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-methyl-1H-pyrazole-3,5-diamine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges encountered with 4-methyl-1H-pyrazole-3,5-diamine and related compounds during experimental assays. Our goal is to equip you with the scientific rationale and practical methodologies to ensure reliable and reproducible results.

Introduction: The Solubility Hurdle with Pyrazole Derivatives

Pyrazole-based compounds are a cornerstone in medicinal chemistry and drug discovery, with many demonstrating potent biological activities.[1][2] However, a common challenge faced by researchers is the poor aqueous solubility of many pyrazole derivatives.[3] 4-methyl-1H-pyrazole-3,5-diamine is no exception. Its heterocyclic structure, while crucial for its biological function, can contribute to low solubility in the aqueous buffers typically used in biochemical and cell-based assays.

Inadequate solubility can lead to a host of experimental artifacts, including compound precipitation, inaccurate concentration measurements, and underestimated potency. This guide will walk you through a systematic approach to diagnose and overcome these issues, ensuring your compound is in a true solution at the desired concentration for your assay.

Frequently Asked Questions (FAQs)

Q1: I've observed a precipitate after diluting my DMSO stock of 4-methyl-1H-pyrazole-3,5-diamine into my aqueous assay buffer. What is the likely cause?

This is a classic case of a compound "crashing out" of solution. While 4-methyl-1H-pyrazole-3,5-diamine may be readily soluble in a 100% DMSO stock, the significant change in solvent polarity upon dilution into an aqueous buffer can drastically reduce its solubility, causing it to precipitate. This is a common issue for many small molecules in drug discovery.

Q2: My compound is supplied as a hydrochloride (HCl) salt. Does this affect its solubility?

Yes, significantly. The provision of 4-methyl-1H-pyrazole-3,5-diamine as a hydrochloride salt is a deliberate strategy to enhance its aqueous solubility.[4][5] Salt formation increases the polarity of the molecule, making it more amenable to dissolving in water and aqueous buffers.[6] If you are using the free base form of the compound, you will likely encounter more pronounced solubility issues. For another diaminopyrazole compound, 1-Hydroxyethyl 4,5-diamino pyrazole sulfate, the salt form is a water-soluble powder.[7]

Q3: What is the maximum recommended final concentration of DMSO in my assay?

To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should not exceed 0.5% (v/v).[8] For biochemical assays, a final concentration of up to 1% may be acceptable, but this should always be validated. It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.

Q4: Can the pH of my assay buffer influence the solubility of 4-methyl-1H-pyrazole-3,5-diamine?

Absolutely. As an amino-substituted pyrazole, this compound is basic and its solubility is pH-dependent. In acidic conditions (lower pH), the amino groups will be protonated, forming a more soluble cationic species. Conversely, in neutral or basic conditions (higher pH), the compound will exist predominantly in its less soluble free base form. Therefore, adjusting the pH of your buffer to be slightly acidic may improve solubility.

Q5: Are there other formulation strategies I can consider if co-solvents and pH adjustments are insufficient?

Yes, for particularly challenging cases, advanced formulation techniques can be employed. One common approach is the use of cyclodextrins. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior that can encapsulate poorly soluble compounds, forming a water-soluble inclusion complex.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic workflow for addressing the solubility of 4-methyl-1H-pyrazole-3,5-diamine in your assays.

Step 1: Initial Solubility Assessment (Kinetic Solubility)

Before proceeding with your main experiment, it is crucial to determine the kinetic solubility of your compound in the specific assay buffer you will be using.

Protocol 1: Kinetic Solubility Assessment by Visual Inspection

  • Prepare a high-concentration stock solution of 4-methyl-1H-pyrazole-3,5-diamine (or its HCl salt) in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Create a serial dilution of your compound in your final assay buffer. For example, prepare a series of concentrations ranging from 100 µM down to 1 µM. Ensure the final DMSO concentration is constant across all dilutions and matches what you will use in your assay (e.g., 0.5%).

  • Incubate the dilutions under the same conditions as your planned assay (e.g., 37°C for 1 hour).

  • Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is your approximate kinetic solubility limit. For more quantitative analysis, turbidity can be measured using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm).

Step 2: Optimizing Your Solubilization Strategy

Based on the initial assessment, you may need to employ one or more of the following strategies.

While DMSO is the most common co-solvent, others can be tested. The goal is to find a solvent system that maintains the compound in solution upon dilution into the aqueous assay buffer.

Table 1: Common Co-Solvents for Biological Assays

Co-SolventPropertiesTypical Final Concentration
Dimethyl Sulfoxide (DMSO) Powerful, aprotic, water-miscible solvent.≤ 0.5% (cell-based), ≤ 1% (biochemical)
Ethanol Polar, protic solvent. Can be less toxic than DMSO for some cell lines.≤ 1%
Polyethylene Glycol 400 (PEG 400) Non-ionic, water-miscible polymer. Often used in formulation.Variable, typically < 5%

For ionizable compounds like 4-methyl-1H-pyrazole-3,5-diamine, modifying the pH of the assay buffer can be a highly effective way to increase solubility.

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare your assay buffer at several different pH values (e.g., pH 6.0, 6.5, 7.0, and 7.4).

  • Repeat the kinetic solubility assessment (Protocol 1) in each of these buffers.

  • Determine the pH at which the compound exhibits the highest solubility.

  • Ensure that the chosen pH is compatible with your biological system (e.g., enzyme activity, cell viability).

Step 3: Advanced Formulation Approaches

If the above strategies are not sufficient, more advanced techniques may be necessary.

Cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their apparent water solubility.

Table 2: Common Cyclodextrins for Solubility Enhancement

CyclodextrinProperties
β-Cyclodextrin (β-CD) Natural cyclodextrin with moderate water solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Modified, more water-soluble derivative of β-CD.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic, highly water-soluble derivative of β-CD.

Protocol 3: Preparation of a Cyclodextrin Formulation

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in water).

  • Add the 4-methyl-1H-pyrazole-3,5-diamine powder directly to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound is fully dissolved.

  • This aqueous stock can then be diluted into your assay buffer. Note that the cyclodextrin itself may have effects on your biological system, so appropriate controls are essential.

Visualizing the Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with 4-methyl-1H-pyrazole-3,5-diamine.

solubility_workflow start Start: Solubility Issue with 4-methyl-1H-pyrazole-3,5-diamine solubility_assessment Step 1: Perform Kinetic Solubility Assessment in Assay Buffer start->solubility_assessment is_soluble Is solubility sufficient at the desired concentration? solubility_assessment->is_soluble optimization Step 2: Optimization Strategies is_soluble->optimization No proceed Proceed with Assay (with appropriate controls) is_soluble->proceed Yes co_solvent Strategy A: Co-Solvent Optimization (e.g., DMSO, Ethanol) optimization->co_solvent ph_adjustment Strategy B: pH Adjustment (e.g., test pH 6.0-7.4) optimization->ph_adjustment reassess_solubility Re-assess Solubility co_solvent->reassess_solubility ph_adjustment->reassess_solubility advanced_formulation Step 3: Advanced Formulation (if necessary) reassess_solubility->advanced_formulation No reassess_solubility->proceed Yes cyclodextrin Strategy C: Cyclodextrin Complexation (e.g., HP-β-CD) advanced_formulation->cyclodextrin cyclodextrin->proceed end End

Caption: A decision tree for troubleshooting the solubility of 4-methyl-1H-pyrazole-3,5-diamine.

Concluding Remarks

Overcoming the solubility challenges of 4-methyl-1H-pyrazole-3,5-diamine is achievable through a systematic and informed approach. By understanding the physicochemical properties of the compound and employing the appropriate solubilization strategies, researchers can ensure the generation of high-quality, reliable data in their assays. Always remember to validate your chosen method and include the necessary controls to account for any potential effects of the solubilizing agents on your experimental system.

References

  • Jansen, C. U., Uhd, J., Andersen, J. B., Hultqvist, L. D., Jakobsen, T. H., Nilsson, M., Nielsen, T. E., Givskov, M., Tolker-Nielsen, T., & Qvortrup, K. M. (2021). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Medicinal Chemistry, 12(8), 1334–1346. [Link]

  • Hultqvist, L. D., Andersen, J. B., Nilsson, C. M., Jansen, C. U., Rybtke, M., Jakobsen, T. H., Nielsen, T. E., Qvortrup, K., Moser, C., Graz, M., & Tolker-Nielsen, T. (2025). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737. [Link]

  • CIR Expert Panel. (2021). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • PubChem. 3,5-Diamino-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • El-Faham, A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 11955-11970. [Link]

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1547-1565. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(21), 6619. [Link]

  • Eldebss, T. M. A., et al. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 26(15), 4434. [Link]

  • Hassan, A. S., et al. (2020). Design, synthesis, and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 12(23), 2141-2157. [Link]

  • Fares, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 886-910. [Link]

  • ChemSrc. (2025). 4-methyl-3-phenyl-1H-pyrazole. [Link]

  • El-Sayed, N. N. E., et al. (2021). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 11(41), 25488-25503. [Link]

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Technical Support Center: Synthesis of 4-Methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-methyl-1H-pyrazole-3,5-diamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this important synthetic transformation. Here, we will delve into common challenges, provide actionable solutions, and explain the underlying chemical principles to empower you to improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material and general reaction scheme for synthesizing 4-methyl-1H-pyrazole-3,5-diamine?

A1: The most prevalent and cost-effective method for synthesizing 4-methyl-1H-pyrazole-3,5-diamine is the cyclization condensation reaction between malononitrile derivatives and hydrazine hydrate. Specifically, (1-cyanoethyl)malononitrile is a common precursor. The reaction is typically carried out in a protic solvent like ethanol or water, often with a basic catalyst.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can stem from several factors. The most common culprits include:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Side reactions: Formation of unwanted byproducts can consume starting materials.

  • Suboptimal reaction conditions: The temperature, solvent, or catalyst may not be ideal.

  • Product loss during workup and purification: The isolation procedure may not be efficient.

We will address each of these points in the detailed troubleshooting sections below.

Q3: I am observing a significant amount of an impurity with a similar polarity to my product. What could it be?

A3: A common byproduct in the synthesis of 3,5-diaminopyrazoles is the corresponding pyrazolone, formed by the hydrolysis of one of the amine groups. Another possibility is the formation of oligomeric or polymeric materials, especially if the reaction temperature is too high. Careful control of pH and temperature is crucial to minimize these side reactions.

Troubleshooting Guide: Enhancing Yield and Purity

Issue 1: Low Conversion of Starting Material

If you are finding a significant amount of unreacted (1-cyanoethyl)malononitrile or other starting materials in your crude reaction mixture, consider the following troubleshooting steps.

Troubleshooting Steps:

  • Reaction Time and Temperature:

    • Rationale: The rate of the cyclization reaction is temperature-dependent. Insufficient time or temperature will lead to an incomplete reaction.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature in increments of 10°C or extending the reaction time. Be cautious, as excessive heat can promote side reactions.

  • Stoichiometry of Hydrazine:

    • Rationale: Hydrazine is a key reagent in the cyclization. An insufficient amount will naturally lead to incomplete conversion of the malononitrile derivative.

    • Recommendation: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) can often drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

  • Catalyst Choice and Loading:

    • Rationale: The reaction is often base-catalyzed. The choice and concentration of the base can significantly impact the reaction rate.

    • Recommendation: If you are not using a catalyst, consider adding a catalytic amount of a non-nucleophilic base like triethylamine or piperidine. If you are already using a catalyst, its concentration may need to be optimized.

Issue 2: Formation of Significant Byproducts

The presence of impurities not only lowers the yield but also complicates the purification process. Here’s how to address common byproduct formation.

Troubleshooting Steps:

  • Control of Reaction Temperature:

    • Rationale: Many side reactions, including polymerization and decomposition, have higher activation energies than the desired cyclization. Running the reaction at an elevated temperature can therefore disproportionately increase the rate of these unwanted reactions.

    • Recommendation: Maintain a consistent and moderate reaction temperature. If you are running the reaction at reflux, ensure that the heating is controlled and uniform.

  • Solvent Selection:

    • Rationale: The solvent polarity and proticity can influence the reaction pathway.

    • Recommendation: Protic solvents like ethanol and water are generally preferred as they can facilitate proton transfer steps in the mechanism. If you are using an aprotic solvent and observing byproduct formation, consider switching to a protic one.

  • Atmosphere Control:

    • Rationale: While not always critical for this specific synthesis, some related reactions can be sensitive to air oxidation.

    • Recommendation: For maximum reproducibility, consider running the reaction under an inert atmosphere of nitrogen or argon. This is particularly important if you are screening catalysts that may be air-sensitive.

Experimental Protocols

Optimized Protocol for 4-Methyl-1H-pyrazole-3,5-diamine Synthesis

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • (1-Cyanoethyl)malononitrile

  • Hydrazine hydrate (64% in water)

  • Ethanol (95%)

  • Activated carbon

  • Celite®

Procedure:

  • To a solution of (1-cyanoethyl)malononitrile (1.0 eq) in 95% ethanol (5 mL/g), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If the solution is colored, add a small amount of activated carbon and stir for 30 minutes.

  • Filter the mixture through a pad of Celite® to remove the activated carbon, washing the pad with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 4-methyl-1H-pyrazole-3,5-diamine.

ParameterRecommended ConditionRationale
Solvent 95% EthanolProtic solvent, good solubility for reactants and product.
Temperature Reflux (~78-80°C)Provides sufficient energy for cyclization without significant byproduct formation.
Hydrazine eq. 1.1A slight excess helps drive the reaction to completion.
Reaction Time 4-6 hoursTypically sufficient for full conversion, but should be monitored by TLC/LC-MS.

Visualizing the Workflow

Logical Troubleshooting Flowchart

The following diagram illustrates a systematic approach to troubleshooting low yields in the synthesis of 4-methyl-1H-pyrazole-3,5-diamine.

Troubleshooting_Flowchart Start Low Yield of 4-Methyl-1H-pyrazole-3,5-diamine Check_Conversion Check Reaction Conversion (TLC/LC-MS) Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion Optimize_Conditions Optimize Reaction Conditions Incomplete_Conversion->Optimize_Conditions Yes High_Conversion High Conversion, Still Low Yield Incomplete_Conversion->High_Conversion No Increase_Time_Temp Increase Reaction Time or Temperature Optimize_Conditions->Increase_Time_Temp Increase_Hydrazine Increase Hydrazine Equivalents (1.1-1.2 eq) Optimize_Conditions->Increase_Hydrazine Add_Catalyst Consider Base Catalyst (e.g., TEA) Optimize_Conditions->Add_Catalyst Final_Product Improved Yield and Purity Increase_Time_Temp->Final_Product Increase_Hydrazine->Final_Product Add_Catalyst->Final_Product Check_Byproducts Analyze for Byproducts (LC-MS/NMR) High_Conversion->Check_Byproducts Byproducts_Present Significant Byproducts Detected Check_Byproducts->Byproducts_Present Refine_Conditions Refine Reaction Conditions Byproducts_Present->Refine_Conditions Yes No_Byproducts Minimal Byproducts Byproducts_Present->No_Byproducts No Lower_Temp Lower Reaction Temperature Refine_Conditions->Lower_Temp Change_Solvent Change Solvent (if aprotic) Refine_Conditions->Change_Solvent Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Refine_Conditions->Inert_Atmosphere Lower_Temp->Final_Product Change_Solvent->Final_Product Inert_Atmosphere->Final_Product Optimize_Workup Optimize Workup & Purification No_Byproducts->Optimize_Workup Recrystallization Optimize Recrystallization Solvent System Optimize_Workup->Recrystallization Column_Chromatography Consider Column Chromatography Optimize_Workup->Column_Chromatography Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: A flowchart for systematically troubleshooting low yields.

References

  • Synthesis of Pyrazole Derivatives and their Biological Activity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. Molecules. [Link]

  • An Efficient Synthesis of 4-Aryl-3,5-diamino-1H-pyrazoles. Arkivoc. [Link]

Technical Support Center: A Troubleshooting Guide for 4-methyl-1H-pyrazole-3,5-diamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methyl-1H-pyrazole-3,5-diamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during its use in chemical synthesis. The following information is curated to provide not just procedural steps, but the underlying scientific principles to empower you to overcome experimental hurdles.

Introduction to 4-methyl-1H-pyrazole-3,5-diamine

4-methyl-1H-pyrazole-3,5-diamine is a versatile heterocyclic building block, particularly valued in medicinal chemistry for the synthesis of fused pyrazole systems like pyrazolo[1,5-a]pyrimidines. These scaffolds are prevalent in kinase inhibitors and other therapeutic agents. The presence of two nucleophilic amino groups and the pyrazole ring's unique electronic properties can, however, lead to challenges in controlling reactivity and achieving desired outcomes. This guide will address the most common issues encountered in its application.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Cyclocondensation Reactions with 1,3-Dicarbonyl Compounds

This is one of the most common applications of 4-methyl-1H-pyrazole-3,5-diamine, leading to the formation of pyrazolo[1,5-a]pyrimidines.

Q1: My pyrazolo[1,5-a]pyrimidine synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in this cyclocondensation reaction are a frequent issue and can often be traced back to several key factors:

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical. While acetic acid is a common solvent and catalyst, for some substrates, a stronger acid catalyst like sulfuric acid may be necessary to facilitate the reaction.[1] Microwave-assisted synthesis has also been shown to significantly improve yields and reduce reaction times by providing efficient and uniform heating.

  • Incomplete Reaction: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the expected reaction time, consider extending the reflux time or increasing the reaction temperature.

  • Side Reactions: The presence of two amino groups can lead to the formation of undesired byproducts. The regioselectivity of the initial nucleophilic attack of the aminopyrazole on the unsymmetrical 1,3-dicarbonyl compound is a crucial factor. The exocyclic amino group is generally more nucleophilic than the ring nitrogen.

  • Purification Losses: The product may be partially soluble in the crystallization solvent, leading to losses during workup. Carefully select a solvent system for purification that maximizes product precipitation while leaving impurities in solution.

Troubleshooting Table 1: Low Yield in Pyrazolo[1,5-a]pyrimidine Synthesis

Potential Cause Troubleshooting Strategy Rationale
Incomplete reactionIncrease reaction time and/or temperature. Monitor by TLC/LC-MS.Ensures the reaction proceeds to completion.
Suboptimal catalysisAdd a catalytic amount of a stronger acid (e.g., H₂SO₄) to the acetic acid.A stronger acid can better promote the condensation and cyclization steps.
Poor solubility of reactantsUse a co-solvent like ethanol or DMF to improve solubility.Ensures all reactants are in solution to react efficiently.
Product loss during workupOptimize the recrystallization solvent system. Cool the crystallization mixture thoroughly before filtration.Minimizes product loss by ensuring maximum precipitation.
Side product formationControl the reaction temperature carefully. Consider using a milder base if applicable for specific substrates.Minimizes the activation energy for undesired reaction pathways.

Q2: I am getting a mixture of regioisomers in my reaction with an unsymmetrical 1,3-dicarbonyl compound. How can I control the regioselectivity?

A2: Regioselectivity is a common challenge when using unsymmetrical dicarbonyl compounds. The outcome is determined by which carbonyl group is initially attacked by the more nucleophilic exocyclic amino group of the pyrazole.

  • Steric Hindrance: A bulkier substituent on the dicarbonyl compound will sterically hinder the attack of the nucleophilic amino group, favoring attack at the less hindered carbonyl.

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can enhance the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. For instance, in some cases, a non-polar solvent might favor one isomer over another.

Logical Flow for Controlling Regioselectivity:

start Unsymmetrical 1,3-Dicarbonyl sterics Analyze Steric Hindrance start->sterics Less hindered carbonyl is favored electronics Analyze Electronic Effects start->electronics More electrophilic carbonyl is favored conditions Optimize Reaction Conditions sterics->conditions electronics->conditions product Desired Regioisomer conditions->product

Caption: Decision-making workflow for controlling regioselectivity.

Section 2: N-Alkylation and N-Acylation Reactions

The amino groups of 4-methyl-1H-pyrazole-3,5-diamine can be readily functionalized through alkylation or acylation. However, controlling the site of reaction (N1 vs. exocyclic amino groups) and the degree of substitution can be challenging.

Q3: I am trying to perform a mono-N-alkylation on my 4-methyl-1H-pyrazole-3,5-diamine, but I am getting a mixture of products, including dialkylated species and alkylation on the ring nitrogen. How can I improve the selectivity?

A3: Achieving selective mono-N-alkylation requires careful control of reaction conditions and stoichiometry.

  • Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the alkylating agent to minimize dialkylation. Adding the alkylating agent slowly to the reaction mixture can also help.

  • Base Selection: The choice of base is crucial. A weaker base, such as potassium carbonate, is less likely to deprotonate the less acidic ring NH, thus favoring alkylation on the more nucleophilic exocyclic amino groups. Stronger bases like sodium hydride may lead to a higher proportion of ring alkylation.[2][3][4]

  • Protecting Groups: For complete control, consider using a protecting group strategy.[5][6][7][8] The more reactive exocyclic amino group can be selectively protected (e.g., as a Boc-carbamate), allowing for subsequent alkylation at the other amino group or the ring nitrogen. The protecting group can then be removed under specific conditions.

  • Regioselectivity of Ring Alkylation: When alkylating the pyrazole ring, a mixture of N1 and N2 isomers is possible. The regioselectivity is influenced by both steric and electronic factors of the substituents on the pyrazole ring and the nature of the alkylating agent.[2][3][4][9]

Experimental Protocol: Selective Mono-N-acylation (a model for controlling substitution)

  • Dissolve 4-methyl-1H-pyrazole-3,5-diamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Add a mild base, such as triethylamine or pyridine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or a substituted benzoyl chloride) (1.0 equivalent) dropwise over 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion , quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Q4: My N-acylation reaction is sluggish and gives a poor yield. What can I do?

A4: Sluggish acylation is often due to the reduced nucleophilicity of the amino groups, which can be influenced by the electronic nature of the pyrazole ring.

  • Acylating Agent Reactivity: Use a more reactive acylating agent. For example, an acyl chloride will be more reactive than an anhydride, which in turn is more reactive than a carboxylic acid (which would require a coupling agent like DCC or EDC).

  • Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation reaction.

  • Solvent: Ensure the reactants are fully dissolved. A more polar aprotic solvent like DMF might be necessary if solubility is an issue.

Section 3: Characterization and Purification

Q5: I am having difficulty purifying my substituted 4-methyl-1H-pyrazole-3,5-diamine derivative. What are some effective purification strategies?

A5: Purification of pyrazole derivatives can be challenging due to their polarity and potential for hydrogen bonding.

  • Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is a good starting point. The polarity of the eluent can be fine-tuned based on the polarity of your compound.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for pyrazole derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.

  • Acid-Base Extraction: If your product has basic nitrogen atoms and the impurities do not, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.

Workflow for Purification Strategy Selection:

start Crude Product is_solid Is the product a solid? start->is_solid acid_base Acid-Base Extraction start->acid_base If applicable column Column Chromatography is_solid->column No recrystallize Recrystallization is_solid->recrystallize Yes pure_product Pure Product column->pure_product recrystallize->pure_product acid_base->pure_product

Caption: A flowchart to guide the selection of a suitable purification method.

Q6: What are the expected spectroscopic features of 4-methyl-1H-pyrazole-3,5-diamine?

  • ¹H NMR:

    • NH protons: Two broad singlets for the two NH₂ groups and one for the ring NH. The chemical shifts of these protons are highly dependent on the solvent and concentration. They will also be exchangeable with D₂O.

    • Methyl group: A sharp singlet for the C4-methyl group, likely in the range of 2.0-2.3 ppm.[10]

  • ¹³C NMR:

    • C3 and C5: Two signals for the carbons bearing the amino groups.

    • C4: A signal for the carbon attached to the methyl group.

    • Methyl carbon: A signal for the methyl group carbon, typically in the aliphatic region.

  • IR Spectroscopy:

    • N-H stretching: Broad bands in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibrations of the amino groups and the ring NH.

    • C=N stretching: A peak in the region of 1600-1650 cm⁻¹.

    • N-H bending: A peak around 1550-1650 cm⁻¹.

Section 4: Safety and Handling

Q7: What are the primary safety concerns when working with 4-methyl-1H-pyrazole-3,5-diamine?

A7: Based on the safety data for the related compound 4-amino-1-methyl-1H-pyrazole, the following precautions should be taken[11]:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust or vapors.

  • Health Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • In case of skin contact: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.

References

  • Fisher Scientific. (2025, December 25).
  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018–10025.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • Norman, N. J., Bao, S., et al. (2022).
  • Selective synthesis of minimally differentiated N-alkyl pyrazoles and...
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). NIH.
  • Biosynth. (2021, May 18).
  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (2015).
  • Sigma-Aldrich. (2024, August 6).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central.
  • Safety D
  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2015). Organic & Biomolecular Chemistry (RSC Publishing).
  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (2021). NIH.
  • CymitQuimica. (2024, December 19).
  • 5 Combination of 1H and 13C NMR Spectroscopy. The Royal Society of Chemistry.
  • Protective Groups. Organic Chemistry Portal.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). NIH.
  • Amino Acid-Protecting Groups. SciSpace.
  • 1H and 13C NMR study of perdeuterated pyrazoles. (2002).
  • 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2009). Magnetic Resonance in Chemistry.
  • Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl- N-(Pyridin-2-ylmethyl)Pyrazolo[1,5- a]Pyrimidin-7-Amines. (2022). PubMed.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
  • Protecting Groups for Amines: Carbam
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases.
  • Phase Transfer Catalyzed Acylation of 5(3)Hydroxy3(5)-substituted-1H-pyrazoles.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2019). Beilstein Journals.
  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022).
  • WO2015110491A2 - Pyrazolo[1,5-a]pyrimidin-7-amine deriv
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Technical Support Guide: Troubleshooting Side Product Formation in the Synthesis of 4-Methyl-1H-Pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-methyl-1H-pyrazole-3,5-diamine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic scaffold. We provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights. Our goal is to help you minimize side product formation, increase yield, and ensure the highest purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of 3,5-diaminopyrazoles, including the 4-methyl derivative, is most commonly achieved through the cyclocondensation of a substituted malononitrile with hydrazine.[1][2] While seemingly straightforward, this reaction is susceptible to side product formation influenced by factors such as reaction temperature, stoichiometry, and the purity of starting materials. This guide will deconstruct the common issues encountered during this synthesis and provide robust solutions.

Section 1: The Core Synthesis Pathway

The primary route to 4-methyl-1H-pyrazole-3,5-diamine involves the reaction of 2-methylmalononitrile with hydrazine hydrate. The mechanism proceeds via an initial nucleophilic attack of hydrazine on one of the nitrile groups, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring.

G SM1 2-Methylmalononitrile INT Acyclic Hydrazone Intermediate SM1->INT Nucleophilic Attack SM2 Hydrazine Hydrate SM2->INT PROD 4-Methyl-1H-pyrazole-3,5-diamine INT->PROD Intramolecular Cyclization & Tautomerization

Caption: Core reaction pathway for the synthesis of 4-methyl-1H-pyrazole-3,5-diamine.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is low, and TLC/NMR analysis shows multiple spots/peaks close to my product. What are the likely side products?

A1: Low yield accompanied by multiple products often points to incomplete reaction or competing side reactions. The most common culprits are:

  • Incomplete Cyclization: The reaction may stall at the acyclic hydrazone intermediate. This species is often less polar than the starting nitrile but more polar than the final diaminopyrazole. Its presence can be confirmed by spectroscopic methods (e.g., presence of a non-cyclized hydrazone C=N stretch in IR). To resolve this, consider increasing the reaction time or temperature (e.g., refluxing in ethanol) to provide sufficient energy for the intramolecular cyclization step.[3]

  • Dimerization/Polymerization of Starting Material: Malononitrile and its derivatives can undergo base-catalyzed self-condensation. If your hydrazine hydrate contains carbonate impurities or if the reaction is run under strongly basic conditions, dimerization of 2-methylmalononitrile can occur, leading to complex side products.[2] Ensure the quality of your reagents and avoid unnecessarily harsh basic conditions.

  • Formation of Fused Bicyclic Compounds: 3,5-Diaminopyrazoles are potent nucleophiles and can react with 1,3-dielectrophiles. If your solvent (e.g., acetone) or starting materials are contaminated with dicarbonyl compounds, you can form pyrazolo[1,5-a]pyrimidine derivatives.[1] Use high-purity, non-reactive solvents like ethanol, methanol, or diethyl ether to avoid this.[4]

Q2: The reaction is highly exothermic and difficult to control upon adding hydrazine. How does this affect side product formation?

A2: The reaction between nitriles and hydrazine hydrate is known to be significantly exothermic.[4] A rapid, uncontrolled temperature increase can lead to several problems:

  • Thermal Decomposition: Both the starting materials and the product can degrade at high temperatures, leading to a complex mixture of byproducts and a lower yield of the desired compound.

  • Reduced Selectivity: Higher temperatures can accelerate undesired side reactions, such as the dimerization of the malononitrile derivative, at a faster rate than the desired cyclization.

Troubleshooting Steps:

  • Controlled Addition: Add the hydrazine hydrate dropwise to the solution of 2-methylmalononitrile.

  • Cooling: Use an ice bath to maintain a consistent internal temperature, especially during the initial addition phase.

  • Dilution: Running the reaction at a lower concentration (e.g., 0.5 M) can help dissipate the heat more effectively.[4]

Q3: My final isolated product is off-white or has a distinct orange/brown color that intensifies over time. What causes this discoloration?

A3: The discoloration is almost certainly due to oxidation. Aromatic diamines are notoriously susceptible to air oxidation, which forms highly colored, conjugated impurities. The two primary amino groups on the pyrazole ring make the molecule electron-rich and thus easily oxidized.

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction, workup, and filtration under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.

  • Purification: If oxidation has occurred, purification can be challenging. Recrystallization may be effective, but often a final purification step of converting the free base to its hydrochloride salt can yield a more stable, crystalline, and colorless solid.[5]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal solvent and temperature for this synthesis?

A: Ethanol is a commonly used and effective solvent. It readily dissolves the starting materials and the intermediate, while the final product often has lower solubility, facilitating its precipitation upon completion or cooling.[4] The reaction is typically run at room temperature overnight or at reflux for a shorter period (2-4 hours) to ensure complete cyclization.

Q: How critical is the stoichiometry of hydrazine hydrate?

A: A slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) is recommended.[4] This ensures that the limiting reagent, the more expensive 2-methylmalononitrile, is fully consumed. A large excess should be avoided as it can complicate the workup and potentially lead to side reactions if other electrophilic impurities are present.

Q: What is the most effective method for purifying 4-methyl-1H-pyrazole-3,5-diamine?

A: The purification strategy depends on the nature of the impurities.

  • Recrystallization: If the main impurity is the uncyclized intermediate or starting material, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often sufficient.

  • Acid-Base Extraction/Salt Formation: For removing non-basic impurities and improving stability, a robust method is to dissolve the crude product in a solvent like diethyl ether or THF, and then add a solution of HCl (e.g., 2 M in ether).[4][5] The hydrochloride salt of the product will precipitate as a pure, stable solid, which can be collected by filtration. The free base can be regenerated by treatment with a mild base if required.

Purification MethodProsCons
Recrystallization Simple, effective for non-isomeric impurities.May not remove colored oxidation products effectively.
Column Chromatography Can separate closely related compounds.Product may streak or decompose on silica gel; requires inert conditions.
Salt Formation (HCl) Excellent for removing non-basic impurities; improves product stability.Adds an extra step; requires anhydrous conditions for best results.[4]
Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-1H-pyrazole-3,5-diamine

Materials:

  • 2-Methylmalononitrile

  • Hydrazine hydrate (~64% solution)

  • Ethanol (200 proof)

  • Diethyl ether

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • In the flask, dissolve 2-methylmalononitrile (1.0 eq) in ethanol to a concentration of approximately 0.5 M.

  • Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Charge the dropping funnel with hydrazine hydrate (1.15 eq).

  • Add the hydrazine hydrate dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.[4]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature overnight. The product may begin to precipitate.

  • (Optional) If monitoring by TLC shows incomplete reaction, heat the mixture to reflux for 2-3 hours.

  • Cool the mixture to room temperature and then in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield the crude 4-methyl-1H-pyrazole-3,5-diamine.

Protocol 2: Purification via Hydrochloride Salt Formation

  • Suspend the crude product in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether (1.0 eq) dropwise with vigorous stirring.

  • A white precipitate of the hydrochloride salt will form.

  • Allow the mixture to stir at 0 °C for 1 hour after addition is complete.

  • Collect the salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. This provides 4-methyl-1H-pyrazole-3,5-diamine hydrochloride as a stable, crystalline solid.[6]

Section 5: Visualizing Side Product Pathways

The following diagram illustrates the desired reaction pathway versus common troubleshooting scenarios and their corresponding side products.

G Start Reaction Mixture (2-Methylmalononitrile + Hydrazine) DesiredPath Optimal Conditions (Temp Control, Inert Atm.) Start->DesiredPath HighTemp High Temperature (Poor Control) Start->HighTemp Incomplete Insufficient Time/Temp Start->Incomplete Product Pure Product DesiredPath->Product Oxygen Air Exposure Product->Oxygen Workup/ Storage Decomp Decomposition Products HighTemp->Decomp Leads to Intermediate Acyclic Intermediate Incomplete->Intermediate Traps Oxidized Colored Impurities Oxygen->Oxidized Forms

Caption: Troubleshooting map for the synthesis of 4-methyl-1H-pyrazole-3,5-diamine.

References
  • Connect Journals. Facile Synthesis of 3,5-Diaminopyrazole Derivatives from Nitrile Intermediates. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. RSC Publishing. Available from: [Link]

  • ResearchGate. Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. Available from: [Link]

  • National Institutes of Health (NIH). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. Available from: [Link]

  • MDPI. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Available from: [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]

  • National Institutes of Health (NIH). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Available from: [Link]

  • MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Available from: [Link]

  • TSI Journals. Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. Available from: [Link]

  • Google Patents. Method for purifying pyrazoles.
  • The Royal Society of Chemistry. Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Available from: [Link]

  • Cosmetic Ingredient Review. Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Available from: [Link]

  • Organic Syntheses. Procedure for the Synthesis of Pyrazoles. Available from: [Link]

  • ResearchGate. Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. Available from: [Link]

  • ResearchGate. Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). Available from: [Link]

  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

Sources

stability testing of 4-methyl-1H-pyrazole-3,5-diamine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-methyl-1H-pyrazole-3,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments.

Introduction

4-methyl-1H-pyrazole-3,5-diamine is a versatile heterocyclic compound with a pyrazole core, a privileged scaffold in medicinal chemistry.[1][2] Its stability is a critical parameter that can influence experimental outcomes, product purity, and shelf-life.[3] This guide provides a comprehensive overview of the factors affecting its stability and practical advice for handling and troubleshooting.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you might encounter during your experiments.

Issue 1: My sample of 4-methyl-1H-pyrazole-3,5-diamine has changed color (e.g., turned yellow or brown) upon storage or exposure to air.

  • Question: What is causing the color change in my sample, and is it still usable?

  • Answer: The color change is most likely due to oxidative degradation. The diamino-substituted pyrazole ring is electron-rich, making it susceptible to oxidation, especially in the presence of air and light. The amino groups are particularly prone to oxidation, which can lead to the formation of colored impurities. While pyrazole rings themselves are generally stable to oxidation, the substituents greatly influence their reactivity.[4]

    Whether the sample is still usable depends on the extent of degradation and the sensitivity of your application. For applications requiring high purity, such as in late-stage drug development, the material should be re-analyzed for purity before use. For early-stage discovery, a minor color change might be acceptable, but it is crucial to be aware of the potential for impurities to affect your results.

Issue 2: I am observing unexpected peaks in my HPLC analysis of a sample that was stored in solution.

  • Question: What are these new peaks, and how can I prevent their formation?

  • Answer: The appearance of new peaks in your chromatogram indicates the formation of degradation products. The stability of 4-methyl-1H-pyrazole-3,5-diamine in solution is highly dependent on the pH, solvent, and storage conditions.

    • Hydrolysis: Depending on the pH, the amine groups can be protonated. While the pyrazole ring is generally stable to hydrolysis, extreme pH conditions (strong acid or base) combined with elevated temperatures can lead to degradation.[5]

    • Solvent Interaction: Some solvents may not be inert and could react with the compound over time. For example, protic solvents might facilitate proton exchange and influence tautomeric forms.

    • Prevention: To minimize degradation in solution, it is recommended to prepare solutions fresh. If storage is necessary, use aprotic solvents, store at low temperatures (2-8 °C or frozen), and protect from light. It is also advisable to buffer the solution to a pH where the compound is most stable, which would need to be determined experimentally.

Issue 3: I am seeing a loss of potency or activity of my compound in a biological assay over time.

  • Question: Why is my compound losing its biological activity?

  • Answer: A loss of potency is a strong indicator of chemical degradation. The active form of the molecule is degrading into inactive or less active byproducts. The likely culprits are oxidation and hydrolysis, as discussed above. To confirm this, you should perform a purity analysis (e.g., by HPLC) of the sample used in the assay and compare it to a freshly prepared standard. To mitigate this, always use freshly prepared solutions for biological assays. If you are using a stock solution, ensure it has been stored under optimal conditions (cold, dark, and tightly sealed).

Frequently Asked Questions (FAQs)

  • What are the recommended storage conditions for solid 4-methyl-1H-pyrazole-3,5-diamine?

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[6][7] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation.

  • How does pH affect the stability of this compound?

    • The pyrazole ring contains both a weakly acidic N-H proton and a weakly basic nitrogen atom.[8] The amino groups are also basic. Therefore, the compound's charge and stability can be significantly influenced by pH. Extreme pH values should be avoided. The optimal pH for stability in aqueous solutions should be determined through a systematic study.

  • Is 4-methyl-1H-pyrazole-3,5-diamine sensitive to light?

    • Yes, compounds with aromatic rings and amino groups can be photosensitive.[9] Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, particularly oxidation. It is crucial to store the compound in amber vials or otherwise protected from light.

  • What are the likely degradation pathways?

    • The primary degradation pathways are expected to be:

      • Oxidation: The amino groups can be oxidized to form nitroso, nitro, or other colored species. The methyl group could also be oxidized to a carboxylic acid under harsh conditions.[10]

      • Hydrolysis: While less likely for the core ring, extreme pH and heat could potentially lead to ring-opening or other hydrolytic degradation.

      • Photodegradation: UV light can induce the formation of reactive radical species that can lead to a variety of degradation products.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[5][9] This protocol outlines a typical forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-methyl-1H-pyrazole-3,5-diamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours).[12]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.[12]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.[12]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose the stock solution and solid compound to a light source with a specified output (e.g., ICH option 1 or 2).[9]

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

  • Characterize the major degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[13]

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound has maximum absorbance.

  • Column Temperature: 30°C.

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peak for 4-methyl-1H-pyrazole-3,5-diamine is well-resolved from all degradation product peaks generated during the forced degradation study.

Data Presentation

The results of a forced degradation study can be summarized in a table for easy comparison.

Table 1: Illustrative Forced Degradation Data for 4-methyl-1H-pyrazole-3,5-diamine

Stress ConditionDurationAssay of Parent Compound (%)Total Impurities (%)Major Degradant (RT, min)
0.1 M HCl24 hours95.24.83.5
0.1 M NaOH24 hours92.17.94.2
3% H₂O₂8 hours85.714.35.1
Heat (80°C)48 hours98.51.53.5
Light (ICH)7 days96.33.75.8

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Troubleshooting Workflow

troubleshooting_workflow start Stability Issue Observed color_change Color Change? start->color_change new_peaks New HPLC Peaks? color_change->new_peaks Yes color_change->new_peaks No oxidation Likely Oxidation - Check storage conditions - Protect from air/light color_change->oxidation Yes potency_loss Loss of Potency? new_peaks->potency_loss Yes new_peaks->potency_loss No hydrolysis Likely Hydrolysis/Solvolysis - Check pH and solvent - Use fresh solutions new_peaks->hydrolysis Yes degradation Confirmed Degradation - Re-evaluate storage - Use fresh material potency_loss->degradation Yes reanalyze Re-analyze Purity oxidation->reanalyze hydrolysis->reanalyze degradation->reanalyze

Caption: Troubleshooting decision tree for stability issues.

Forced Degradation Study Workflow

forced_degradation_workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis HPLC & LC-MS/MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H₂O₂) oxidation->analysis heat Thermal heat->analysis light Photolytic light->analysis stock Prepare Stock Solution stock->acid stock->base stock->oxidation stock->heat stock->light report Report Results analysis->report

Caption: Workflow for a forced degradation study.

References

Sources

addressing regioselectivity in reactions with 4-methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-1H-pyrazole-3,5-diamine

Introduction: Navigating the Regioselectivity of 4-Methyl-1H-pyrazole-3,5-diamine

4-Methyl-1H-pyrazole-3,5-diamine is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its rigid scaffold and multiple points for functionalization. However, its synthetic utility is often challenged by issues of regioselectivity. The presence of four distinct nucleophilic nitrogen atoms—two within the pyrazole ring (N1, N2) and two exocyclic amino groups (at C3 and C5)—complicates reactions with electrophiles, frequently leading to mixtures of isomers.

This guide provides field-proven insights and troubleshooting protocols to help you control and predict the outcomes of your reactions. We will explore the underlying principles governing regioselectivity and offer detailed, step-by-step solutions to common experimental challenges.

Frequently Asked Questions (FAQs): Core Concepts

Q1: What are the primary nucleophilic sites on 4-methyl-1H-pyrazole-3,5-diamine, and why is regioselectivity a major concern?

A1: The primary challenge arises from the molecule's electronic structure and tautomerism. There are four key nucleophilic sites: the two ring nitrogens (N1 and N2) and the two exocyclic amino groups.

  • Exocyclic Amines (C3-NH₂, C5-NH₂): These are typically the most nucleophilic sites, readily participating in reactions like acylation and alkylation.

  • Ring Nitrogens (N1, N2): These nitrogens are part of an aromatic system. The N1 nitrogen is a pyrrole-type nitrogen, while the N2 is a pyridine-type. Upon deprotonation to form the pyrazolide anion, both become highly nucleophilic.

The molecule exists in multiple tautomeric forms, which further complicates reactivity by altering the electronic character and accessibility of these sites. The relative stability of these tautomers can be influenced by the solvent and pH.[1] Controlling a reaction to target only one of these four sites requires a careful selection of reagents and conditions.

cluster_main 4-Methyl-1H-pyrazole-3,5-diamine cluster_sites Key Nucleophilic Sites mol mol N1 N1 (Pyrrole-like) mol->N1 N2 N2 (Pyridine-like) mol->N2 NH2_3 C3-NH2 (Exocyclic) mol->NH2_3 NH2_5 C5-NH2 (Exocyclic) mol->NH2_5

Caption: Nucleophilic centers of 4-methyl-1H-pyrazole-3,5-diamine.

Q2: What are the key factors that influence regioselectivity in reactions with this pyrazole?

A2: Regioselectivity is not governed by a single factor but is a result of the interplay between the substrate, electrophile, and reaction environment. The three pillars of control are:

  • Electronic Effects: The inherent electronic properties of the nucleophile and electrophile are critical.

    • Hard and Soft Acids and Bases (HSAB) Theory: Hard electrophiles (e.g., acyl chlorides) tend to react at the hardest nucleophilic site (often the exocyclic amino groups), while softer electrophiles (e.g., alkyl halides) may favor reaction at the softer ring nitrogens after deprotonation.

    • Substituent Effects: The electron-donating amino groups and the methyl group strongly activate the pyrazole ring, influencing the pKa of the various nitrogen atoms.

  • Steric Hindrance: The spatial arrangement of atoms plays a significant role.

    • The C4-methyl group and the C5-amino group create a sterically hindered environment around the N1 position. Bulky electrophiles will preferentially attack the less hindered N2 position or the exocyclic amino groups.

  • Reaction Conditions: This is where chemists have the most control.

    • Solvent: Solvent polarity and its ability to form hydrogen bonds can stabilize certain tautomers or transition states over others. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in some pyrazole syntheses and functionalizations.[2]

    • Base: The choice of base determines the extent and location of deprotonation. A strong, non-nucleophilic base like sodium hydride (NaH) will generate the pyrazolide anion, favoring N-functionalization of the ring.[3] Weaker bases like potassium carbonate may lead to different outcomes.

    • Temperature: Reactions can be under either kinetic or thermodynamic control. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures allow the system to equilibrate to the more stable, thermodynamically controlled product.

    • Counter-ion/Catalyst: Metal counter-ions (e.g., Na+, K+) from the base can chelate with the substrate, directing the electrophile to a specific position.[3]

Q3: How can I reliably distinguish between the N1 and N2-substituted regioisomers?

A3: Unambiguous characterization is essential. A combination of spectroscopic techniques is the most robust approach.

  • NMR Spectroscopy:

    • 1D NMR (¹H, ¹³C): While useful, the chemical shifts of protons and carbons in the two isomers can be very similar.

    • 2D NMR (NOESY/ROESY): This is the most powerful NMR method for this task. A Nuclear Overhauser Effect (NOE) correlation between the protons of the N-substituent and the C5-amino protons or the C4-methyl protons can provide definitive proof of connectivity. For an N1-substituted isomer, you would expect to see an NOE between the substituent and the C5-NH₂ protons. For an N2-substituted isomer, no such correlation would exist.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition, but it cannot distinguish between isomers. However, fragmentation patterns in MS/MS experiments can sometimes provide clues.

  • X-ray Crystallography: For solid materials, single-crystal X-ray diffraction provides unequivocal structural proof and is considered the gold standard for isomer identification.[4]

Troubleshooting Guide: Common Synthetic Challenges

Scenario 1: Uncontrolled N-Alkylation of the Pyrazole Ring

Issue: "I am attempting to alkylate the pyrazole ring with an alkyl halide and NaH, but I'm getting an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity for a single isomer?"

Root Cause Analysis: The formation of a mixture of N1 and N2 isomers is a classic problem of kinetic versus thermodynamic control, heavily influenced by sterics and reaction conditions. The pyrazolide anion formed by deprotonation has two nucleophilic centers. The N2 position is generally less sterically hindered, making it the likely kinetic site of attack. The N1 position, while more hindered, may lead to the thermodynamically more stable product.

Caption: Decision workflow for optimizing N-alkylation regioselectivity.

Troubleshooting Protocol & Optimization Table:

The key is to systematically vary your reaction conditions to favor one pathway over the other. Below is a detailed protocol and a table summarizing the expected outcomes.

Step-by-Step Protocol:

  • Protect Exocyclic Amines (Crucial First Step): Before attempting ring alkylation, protect both the C3 and C5 amino groups. The high nucleophilicity of these groups will compete with the ring nitrogens. A Boc (di-tert-butyl dicarbonate) protecting group is ideal as it can be installed easily and removed under acidic conditions without affecting the N-alkylated ring.

  • Base and Solvent Selection: Suspend the N,N'-di-Boc protected pyrazole in your chosen anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: Add the base (e.g., NaH) portion-wise at 0 °C and allow the mixture to stir for 30-60 minutes to ensure complete formation of the pyrazolide anion.

  • Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) slowly at the desired temperature (see table below).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction carefully with water or a saturated NH₄Cl solution, and proceed with standard extraction and purification.

  • Deprotection: Remove the Boc groups using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity

ParameterCondition for N2-Selectivity (Kinetic)Condition for N1-Selectivity (Thermodynamic)Rationale
Base (Counter-ion) KHMDS, LiHMDSNaH, KHSmaller, harder cations like Na⁺ may coordinate with the C5-amino group (or its protected form), partially blocking the N1 site.
Solvent Toluene, HexaneTHF, DMF, DioxaneNon-coordinating solvents leave the anion more "naked" and reactive, favoring attack at the more accessible N2 site. Coordinating solvents stabilize the system, allowing it to reach the thermodynamic minimum.
Temperature -78 °C to 0 °C25 °C to RefluxLow temperatures trap the kinetic product by preventing equilibration. Higher temperatures provide the energy needed to overcome the barrier to the more stable thermodynamic product.
Electrophile Bulky (e.g., Isopropyl iodide)Small (e.g., Methyl iodide)Steric bulk on the electrophile will strongly disfavor attack at the hindered N1 position.
Scenario 2: Indiscriminate N-Acylation

Issue: "When I try to acylate my pyrazole with acetyl chloride, I get a complex mixture, including acylation on the exocyclic amino groups and the ring. How can I selectively acylate only the exocyclic amines?"

Root Cause Analysis: Acyl chlorides are highly reactive ("hard") electrophiles. The exocyclic amino groups are more nucleophilic than the neutral pyrazole ring nitrogens and will react preferentially. However, the high reactivity of the acyl chloride can lead to over-acylation and side reactions. Selective mono-acylation or di-acylation of the exocyclic amines requires precise control of stoichiometry and reactivity.

Troubleshooting Protocol: Selective Acylation of Exocyclic Amines

This protocol focuses on achieving selective acylation of one or both exocyclic amino groups while leaving the pyrazole ring untouched.

  • Choose a Milder Acylating Agent: Instead of highly reactive acyl chlorides, use a less aggressive agent. Good alternatives include:

    • Acid Anhydrides (e.g., Acetic Anhydride): Less reactive and the byproduct (a carboxylic acid) is easier to handle.

    • Activated Esters or Amides: Reagents like N-acylbenzotriazoles offer excellent control and selectivity for primary amines.[5][6]

  • Control Stoichiometry: Use precisely 1.0 equivalent of the acylating agent for mono-acylation or 2.0 equivalents for di-acylation. Add the reagent dropwise using a syringe pump to avoid localized high concentrations.

  • Use a Non-Nucleophilic Base: Employ a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct (e.g., HCl) without competing in the reaction.

  • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C to moderate the reaction rate and improve selectivity.

  • Solvent Choice: Aprotic solvents like DCM, THF, or acetonitrile are suitable.

Visualizing the Strategy: Protection for Ring Acylation

If the goal is to acylate the ring nitrogen, a protection strategy is non-negotiable.

Start 4-Methyl-1H-pyrazole-3,5-diamine Protected N,N'-Di-Boc-Protected Pyrazole Start->Protected 1. Protect Amines (Boc)₂O, Base Ring_Acylated N1/N2-Acyl, N,N'-Di-Boc Pyrazole Protected->Ring_Acylated 2. Acylate Ring Acyl Chloride, NaH Final N1/N2-Acyl Pyrazole Diamine Ring_Acylated->Final 3. Deprotect TFA in DCM

Caption: Workflow for selective N-acylation of the pyrazole ring.

References

  • G. Turco, et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

  • J. B. Andersen, et al. (2021). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Medicinal Chemistry. Available at: [Link]

  • S. Leite, et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • G. Turco, et al. (2022). Regioselectivity and proposed mechanism for the cyclization reaction. ResearchGate. Available at: [Link]

  • R. L. Simpson, et al. (1998). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). Propellants, Explosives, Pyrotechnics. Available at: [Link]

  • A. T. Nielsen, et al. (1998). Synthesis of 4-amino-3,5-dinitro-1H-pyrazole using vicarious nucleophilic substitution of hydrogen. Journal of Heterocyclic Chemistry. Available at: [Link]

  • A. S. G. Prasada, et al. (2018). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]

  • B. Abarca, et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • Y. V. Tomilov, et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Chemical Science. Available at: [Link]

  • A. Llobet, et al. (2006). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • S. M. Riyadh, et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • X. Deng & N. S. Mani (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available at: [Link]

  • SynArchive. Protecting Groups List. Available at: [Link]

  • Y. V. Tomilov, et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Chemical Science. Available at: [Link]

  • B. Abarca, et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

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Technical Support Center: Analytical Methods for Impurity Profiling of 4-methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-methyl-1H-pyrazole-3,5-diamine. This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, field-proven insights into identifying, quantifying, and troubleshooting impurities associated with this compound. Our focus is on the causality behind experimental choices to ensure robust and reliable analytical outcomes.

Introduction: The Importance of Purity

4-methyl-1H-pyrazole-3,5-diamine is a critical building block in pharmaceutical synthesis. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies, following guidelines from the International Council for Harmonisation (ICH), mandate strict control over impurities.[1][2][3] This guide addresses the common analytical challenges encountered and provides robust solutions.

Section 1: Understanding Potential Impurities

Effective impurity detection begins with understanding what to look for. Impurities in 4-methyl-1H-pyrazole-3,5-diamine can originate from various sources.

  • Process-Related Impurities: These arise from the manufacturing process.[4]

    • Starting Materials: Unreacted precursors, such as substituted malononitriles or hydrazines.[5][6]

    • Intermediates: Incompletely cyclized or partially reacted molecules.[4]

    • Byproducts: Resulting from side reactions. A common issue in pyrazole synthesis is the formation of regioisomers, though this is less prevalent when using unsubstituted hydrazine.[4][7]

  • Degradation Products: These form during storage or handling, often through oxidation or hydrolysis of the diamine functionalities.

  • Residual Solvents: Solvents used during synthesis and purification.[2]

Table 1: Common Potential Impurities and Their Origins
Impurity TypePotential SourceRecommended Primary Analytical Technique
Unreacted Starting MaterialsSynthesisHPLC-UV, GC-MS
Synthesis IntermediatesSynthesisHPLC-UV, LC-MS
Isomeric ByproductsSynthesisHPLC-UV (with optimized selectivity)
Oxidation ProductsDegradation/StorageHPLC-UV, LC-MS
Residual SolventsPurification/ProcessingHeadspace GC-MS

Section 2: Frequently Asked Questions (FAQs) on Primary Analytical Techniques

Q1: What is the most effective and universally accepted analytical technique for routine impurity profiling of 4-methyl-1H-pyrazole-3,5-diamine?

A1: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the gold standard. The compound possesses both non-polar (methyl group) and polar (diamine groups) characteristics, making it well-suited for retention on C18 or similar stationary phases. Its pyrazole core contains a chromophore, allowing for sensitive detection using UV spectroscopy (typically in the 210-240 nm range). This method provides excellent resolution, quantification, and reproducibility for routine quality control.[8][9]

Q2: Can Gas Chromatography (GC) be used for analysis?

A2: While GC is excellent for volatile and thermally stable compounds, it is generally not the preferred method for 4-methyl-1H-pyrazole-3,5-diamine itself. The two primary amine groups make the molecule highly polar and susceptible to thermal degradation at typical GC injection port temperatures. This leads to poor peak shape and unreliable quantification. However, GC-MS is the ideal method for analyzing volatile impurities, such as residual solvents (using a headspace sampler) or less polar, more volatile starting materials.[7][10]

Q3: When is Liquid Chromatography-Mass Spectrometry (LC-MS) necessary?

A3: LC-MS is indispensable for the structural elucidation of unknown impurities.[11][12] If an impurity is detected above the identification threshold defined by ICH Q3A/B guidelines (typically >0.10%), its structure must be determined.[1][13] High-Resolution Mass Spectrometry (HRMS) coupled with LC provides accurate mass data, which can be used to determine the elemental composition of an unknown peak, offering critical clues to its identity.[11] Tandem MS (MS/MS) helps in elucidating the structure by analyzing fragmentation patterns.[14][15]

Section 3: HPLC Method Troubleshooting Guide

This section addresses specific issues encountered during HPLC analysis in a practical Q&A format.

Q4: My main peak for 4-methyl-1H-pyrazole-3,5-diamine is tailing significantly. What is the cause and how do I fix it?

A4: This is the most common issue for this type of compound. Peak tailing is primarily caused by secondary interactions between the basic amine groups on your molecule and acidic residual silanol groups on the silica-based HPLC column packing.[16]

  • Causality: The protonated amines (acting as cations) interact ionically with deprotonated, negatively charged silanols. This secondary interaction mechanism slows down a fraction of the analyte molecules, causing them to elute later than the main band, resulting in a tailed peak.

  • Solutions, in order of preference:

    • Mobile Phase pH Control: The most effective solution is to control the mobile phase pH. By adding a buffer and adjusting the pH to be 2-3 units below the pKa of the silanols (pKa ~3.5-4.5) or 2-3 units above the pKa of the analyte's amines, you ensure a consistent charge state. For this compound, a low pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) is recommended. This protonates the silanols, neutralizing their negative charge and eliminating the ionic interaction.[17]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively "end-capped" to minimize the number of accessible silanol groups. Using a column specifically designed for polar or basic compounds can significantly reduce tailing.

    • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, this can shorten column lifetime and is less favored than pH control.

Q5: I am struggling to separate a small impurity peak that is very close to the main analyte peak. What are my options?

A5: Poor resolution requires optimizing the selectivity of your chromatographic system.

  • Causality: Selectivity (α) is the ability of the system to distinguish between two analytes. If an impurity is structurally very similar to the main compound, achieving separation can be difficult.

  • Solutions:

    • Optimize the Gradient: If using a gradient method, make the gradient shallower around the elution time of the analyte. A slower increase in the organic solvent percentage will give the peaks more time to separate.

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Acetonitrile and methanol have different properties and interact differently with the analyte and stationary phase, which can alter selectivity and improve resolution.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, change the column. A standard C18 column separates primarily based on hydrophobicity. An impurity with similar hydrophobicity will be difficult to resolve. Try a column with a different selectivity mechanism, such as:

      • Phenyl-Hexyl: Offers π-π interactions, which can help separate aromatic compounds or those with different spatial arrangements.

      • Embedded Polar Group (EPG): These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can alter interactions with polar analytes.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar impurities that do not retain well in reversed-phase, HILIC is an excellent alternative.[18]

Q6: My retention times are drifting from one injection to the next. What's wrong?

A6: Retention time instability points to a lack of equilibrium in your system or changes in the mobile phase or temperature.[19][20]

  • Causality: Consistent retention requires a stable chromatographic environment. Any change in mobile phase composition, flow rate, or column temperature will affect analyte retention.

  • Solutions:

    • Ensure Proper Column Equilibration: Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. For gradient methods, ensure the column is fully re-equilibrated after each run.

    • Use a Column Oven: Even minor fluctuations in ambient lab temperature can cause retention shifts. A thermostatically controlled column oven is essential for reproducible chromatography.

    • Check Mobile Phase Preparation: Ensure mobile phases are accurately prepared. If mixing online, verify the pump's proportioning valve is working correctly.[19] For highly sensitive assays, pre-mixing the mobile phase can improve stability. Ensure solvents are properly degassed to prevent bubble formation in the pump.

Section 4: Experimental Protocols & Data

Protocol 1: RP-HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for method development.

  • Chromatographic System: HPLC with a UV/PDA detector, column oven, and autosampler.

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh ~10 mg of 4-methyl-1H-pyrazole-3,5-diamine and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute further as needed.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: 220 nm

    • Gradient Program: See Table 2.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the main peak area should be <2.0%, and the tailing factor should be ≤1.5.

Table 2: Suggested HPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Section 5: Visual Workflows

Impurity Analysis Workflow

The following diagram outlines the logical flow from initial analysis to the structural elucidation of an unknown impurity, in accordance with regulatory expectations.[1][13]

ImpurityWorkflow start_node Sample of 4-methyl-1H-pyrazole-3,5-diamine process_node_1 Run Validated HPLC-UV Method start_node->process_node_1 Prepare Sample process_node process_node decision_node decision_node endpoint_node endpoint_node id_node id_node decision_node_1 Impurity > Reporting Threshold? process_node_1->decision_node_1 endpoint_node_1 Report as 'Total Impurities' decision_node_1->endpoint_node_1 No decision_node_2 Impurity > Identification Threshold? decision_node_1->decision_node_2 Yes endpoint_node_2 Report as 'Unidentified Impurity' decision_node_2->endpoint_node_2 No process_node_2 LC-MS/HRMS Analysis for Accurate Mass decision_node_2->process_node_2 Yes process_node_3 MS/MS Fragmentation for Structural Clues process_node_2->process_node_3 id_node_1 Propose Structure process_node_3->id_node_1

Caption: General workflow for the detection and identification of impurities.

HPLC Troubleshooting: Peak Tailing Decision Tree

This diagram provides a step-by-step logical guide to diagnosing and resolving the common issue of peak tailing.

TailingTroubleshooting start_node Peak Tailing Observed q_node1 Is mobile phase pH controlled (e.g., pH < 3.5)? start_node->q_node1 q_node q_node a_node a_node s_node s_node a_node1 Add 0.1% formic acid or a suitable buffer to control pH. q_node1->a_node1 No q_node2 Is sample concentration too high? q_node1->q_node2 Yes s_node1 Problem Solved a_node1->s_node1 Re-analyze a_node2 Dilute the sample by a factor of 10. q_node2->a_node2 Yes q_node3 Are you using an older or non-end-capped column? q_node2->q_node3 No a_node2->s_node1 Re-analyze a_node3 Replace with a modern, high-purity, end-capped column. q_node3->a_node3 Yes s_node2 Consult advanced method development specialist. q_node3->s_node2 No a_node3->s_node1 Re-analyze

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (n.d.). Quality: impurities.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Benchchem. (n.d.). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • MCA The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
  • ijdra. (2020, December 15). Regulatory aspects of Impurity profiling.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • Unnamed Source. (n.d.). HPLC Troubleshooting Guide.
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • Unnamed Source. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • National Institutes of Health. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Unnamed Source. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
  • ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling.
  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (n.d.). GC-MS spectrum of impurity II.
  • BLD Pharm. (n.d.). 4-Methyl-1H-pyrazole-3,5-diamine hydrochloride.
  • National Institutes of Health. (n.d.). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms.
  • ijcpa.in. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • PubMed. (2009, May 8). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips.

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Validation & Comparative

A Comparative Efficacy Analysis of 4-methyl-1H-pyrazole-3,5-diamine and Other Pyrazole Congeners

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its versatility allows for the synthesis of derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Within this diverse chemical family, 4-methyl-1H-pyrazole-3,5-diamine represents a key structural motif. This guide provides an in-depth, objective comparison of the efficacy of 4-methyl-1H-pyrazole-3,5-diamine and its close analogs against other notable pyrazole-based compounds. We will delve into the mechanistic underpinnings of their actions, present supporting experimental data, and provide detailed protocols for comparative efficacy testing.

The Significance of the 3,5-Diaminopyrazole Core

The 3,5-diaminopyrazole moiety is a privileged scaffold in drug discovery. The two amino groups provide crucial hydrogen bonding capabilities, enabling strong interactions with biological targets. The pyrazole ring itself is an aromatic heterocycle, contributing to the overall stability and electronic properties of the molecule.[6] The specific substitution at the 4-position of the pyrazole ring plays a critical role in modulating the biological activity of these compounds. The introduction of a methyl group at this position, as in 4-methyl-1H-pyrazole-3,5-diamine, can influence the compound's lipophilicity, steric profile, and ultimately, its interaction with target enzymes.

While direct, head-to-head comparative efficacy data for 4-methyl-1H-pyrazole-3,5-diamine is limited in publicly available literature, we can infer its potential activities based on studies of closely related 3,5-diaminopyrazole derivatives. These compounds have shown promise as anti-biofilm agents and as scaffolds for the development of kinase inhibitors.[7][8]

Comparative Efficacy Landscape: A Multi-faceted Analysis

To provide a comprehensive comparison, we will evaluate the efficacy of the 3,5-diaminopyrazole scaffold, with a focus on the likely contributions of the 4-methyl substituent, against two well-established classes of pyrazole-containing drugs: the selective COX-2 inhibitor Celecoxib and various pyrazole-based Cyclin-Dependent Kinase (CDK) inhibitors.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Celecoxib: The Benchmark for Selective COX-2 Inhibition

Celecoxib, a diaryl-substituted pyrazole, is a potent and selective inhibitor of the COX-2 enzyme, a key player in the inflammatory cascade.[9] Its efficacy in treating osteoarthritis and rheumatoid arthritis is well-documented.[6][9] The anti-inflammatory action of Celecoxib stems from its ability to block the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[10]

While there is no direct evidence of 4-methyl-1H-pyrazole-3,5-diamine acting as a COX-2 inhibitor, the broader class of pyrazole derivatives has been extensively explored for anti-inflammatory properties.[11][12] The structural features of 4-methyl-1H-pyrazole-3,5-diamine, particularly the di-amino substitution, differ significantly from the diaryl substitution pattern of Celecoxib, suggesting that it may not be a potent COX-2 inhibitor. However, its potential to modulate other inflammatory pathways cannot be ruled out without experimental verification.

Table 1: Comparative Efficacy of Representative Pyrazole Derivatives as Anti-inflammatory Agents

Compound/ClassTargetIC50 ValueKey Structural FeaturesReference
CelecoxibCOX-2~0.04 µMDiaryl-substituted pyrazole[9]
PhenylbutazoneCOX-1/COX-2Non-selectivePyrazolidinedione[12]
3,5-diaryl pyrazolesIL-6, TNF-αVariesDiaryl substitution[12]
Anticancer Activity: Targeting Cyclin-Dependent Kinases (CDKs)

Pyrazole-based CDK Inhibitors in Oncology

The deregulation of cyclin-dependent kinases is a hallmark of many cancers.[2] Pyrazole derivatives have emerged as a promising class of CDK inhibitors. For instance, 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as ATP-competitive inhibitors of CDK2/cyclin E.[6] This suggests that the 3,5-diaminopyrazole scaffold, which is the core of our topic compound, is a viable starting point for the design of CDK inhibitors.

The 4-methyl substitution in 4-methyl-1H-pyrazole-3,5-diamine could potentially influence its binding affinity and selectivity for different CDK isoforms. Structure-activity relationship (SAR) studies on related pyrazoles often show that small alkyl substituents at the 4-position can enhance potency. However, without specific experimental data for 4-methyl-1H-pyrazole-3,5-diamine, its efficacy as a CDK inhibitor remains speculative.

Table 2: Comparative Efficacy of Representative Pyrazole Derivatives as CDK Inhibitors

Compound/ClassTargetIC50 ValueKey Structural FeaturesReference
4-arylazo-3,5-diamino-1H-pyrazolesCDK2/cyclin EVariesAzo linkage at C4[6]
Pyrazolo[1,5-a]pyrimidinesVarious CDKsVariesFused pyrimidine ring[2]
Antimicrobial Activity: A Potential Avenue for 3,5-Diaminopyrazoles

Recent studies have highlighted the potential of pyrazole derivatives as antimicrobial agents.[12][13] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane. The 3,5-diaminopyrazole scaffold has been specifically implicated in anti-biofilm activity against Pseudomonas aeruginosa.[7] This is a significant finding, as biofilm formation is a major contributor to antibiotic resistance. The 4-methyl group in 4-methyl-1H-pyrazole-3,5-diamine could enhance this activity by increasing the compound's ability to penetrate the biofilm matrix.

Table 3: Comparative Efficacy of Representative Pyrazole Derivatives as Antimicrobial Agents

Compound/ClassTarget Organism(s)Zone of Inhibition / MICKey Structural FeaturesReference
4-arylazo-3,5-diamino-1H-pyrazolesP. aeruginosa (biofilm)% reduction in c-di-GMPAzo linkage at C4[7]
Nitrofuran-containing pyrazolesE. coli, S. aureusVariesNitrofuran moiety[12]

Experimental Protocols for Efficacy Comparison

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies.[10][14][15][16]

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then used to detect the peroxidase activity, which is proportional to the amount of PGG2 produced. Inhibition of COX-2 by a test compound results in a decrease in the fluorescent signal.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., Amplex™ Red)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~535 nm, Emission: ~590 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer as per the manufacturer's instructions.

  • Enzyme Preparation: Dilute the COX-2 enzyme to the desired concentration in COX Assay Buffer.

  • Assay Plate Setup:

    • Blank wells: Add Assay Buffer only.

    • Negative Control wells (100% activity): Add Assay Buffer and diluted COX-2 enzyme.

    • Positive Control wells: Add Assay Buffer, diluted COX-2 enzyme, and a known concentration of Celecoxib.

    • Test Compound wells: Add Assay Buffer, diluted COX-2 enzyme, and serial dilutions of the test compound.

  • Pre-incubation: Add the heme cofactor to all wells except the blank. Add the test compounds and controls to their respective wells. Add the diluted COX-2 enzyme to all wells except the blank. Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Signal Detection: Immediately after adding the substrate, add the fluorescent probe to all wells. Read the fluorescence intensity kinetically over a period of 5-10 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the negative control. Calculate the IC50 value for the test compound.

Protocol 2: In Vitro CDK2/Cyclin A Kinase Assay (Luminescent)

This protocol is based on the ADP-Glo™ Kinase Assay technology.[17][18][19]

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The kinase (CDK2/Cyclin A) phosphorylates a substrate, converting ATP to ADP. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted back to ATP. This newly synthesized ATP is then used in a luciferase reaction to generate a luminescent signal that is directly proportional to the kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Substrate (e.g., a specific peptide substrate for CDK2)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Roscovitine)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions.

  • Assay Plate Setup:

    • Add the test compounds or controls (in DMSO) to the appropriate wells.

    • Add the CDK2/Cyclin A enzyme to all wells except the no-enzyme control.

    • Add the substrate/ATP mixture to all wells to initiate the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Signal Detection: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the net luminescence for each well. Determine the percent inhibition for each concentration of the test compound. Calculate the IC50 value for the test compound.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][4][11][20]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microplate. A standardized inoculum of the target microorganism is added to each well. After incubation, the lowest concentration of the compound that inhibits visible growth of the microorganism is determined as the MIC.

Materials:

  • Test compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Target microorganism(s)

  • 96-well sterile microplates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Sterile saline or buffer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only broth.

    • Positive Control: Wells containing the microbial inoculum and a known antibiotic.

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity or use a microplate reader to measure the optical density. The MIC is the lowest concentration of the test compound at which there is no visible growth.

Signaling Pathway Visualizations

Understanding the mechanism of action requires visualizing the cellular pathways targeted by these compounds.

COX-2 Inhibition Pathway

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 Arachidonic_Acid->PGG2 COX-2 Catalysis COX2 COX-2 (Cyclooxygenase-2) PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Expression Celecoxib Celecoxib Celecoxib->COX2 Inhibits

CDK Inhibition and Cell Cycle Arrest Pathway

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Key Regulators G1_Phase G1 Phase G1_S_Transition G1/S Transition G1_Phase->G1_S_Transition S_Phase S Phase (DNA Synthesis) G1_S_Transition->S_Phase Cell_Cycle_Arrest Cell Cycle Arrest CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb (Retinoblastoma Protein) CyclinD_CDK46->pRb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb Phosphorylates pRb_P pRb-P (Phosphorylated) E2F E2F Transcription Factor pRb->E2F Inhibits pRb_P->E2F Releases E2F->G1_S_Transition Promotes Pyrazole_CDK_Inhibitor Pyrazole-based CDK Inhibitor Pyrazole_CDK_Inhibitor->CyclinE_CDK2 Inhibits

Conclusion and Future Directions

The pyrazole scaffold remains a highly fruitful area for drug discovery. While 4-methyl-1H-pyrazole-3,5-diamine itself requires more direct experimental evaluation to ascertain its specific efficacy profile, the broader class of 3,5-diaminopyrazoles demonstrates significant potential, particularly in the realms of antimicrobial and anticancer research.

Comparative analysis with established pyrazole-based drugs like Celecoxib highlights the profound impact of substitution patterns on the pyrazole ring in determining biological activity. The diaryl substitution of Celecoxib is key to its selective COX-2 inhibition, whereas the di-amino functionality of our compound of interest and its analogs appears to direct activity towards different targets, such as bacterial signaling pathways and protein kinases.

Future research should focus on the systematic evaluation of 4-methyl-1H-pyrazole-3,5-diamine and its derivatives in a battery of standardized in vitro and in vivo assays. This will not only elucidate the specific therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the diverse biological activities of the pyrazole family. The detailed protocols provided in this guide offer a robust framework for such comparative studies, ensuring consistency and reproducibility of findings.

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A Comparative Guide to Validating the Kinase Inhibition Mechanism of 4-methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 4-methyl-1H-pyrazole-3,5-diamine. Drawing from established methodologies and data on structurally related compounds, we propose a likely mechanism and present a direct comparative approach against a known clinical alternative, supported by detailed experimental protocols.

Introduction: The Pyrazole Scaffold and the Quest for Mechanistic Clarity

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] 4-methyl-1H-pyrazole-3,5-diamine belongs to this versatile class of compounds. While its precise molecular interactions are yet to be fully elucidated, compelling evidence from structurally analogous 4-arylazo-3,5-diamino-1H-pyrazoles points towards a role as potent inhibitors of Cyclin-Dependent Kinases (CDKs).[3][4][5] Specifically, these related compounds have shown a preference for CDK9, a key regulator of transcription.[3][4][6]

Therefore, this guide is built upon the central hypothesis that 4-methyl-1H-pyrazole-3,5-diamine functions as a CDK inhibitor, with a potential selectivity for CDK9. Validating this hypothesis is paramount, as a clear understanding of the mechanism of action is the bedrock of any successful drug development program, informing efficacy, safety, and patient selection.

Part 1: Proposed Mechanism of Action of 4-methyl-1H-pyrazole-3,5-diamine

We hypothesize that 4-methyl-1H-pyrazole-3,5-diamine acts as an ATP-competitive inhibitor of CDK9. CDK9, in partnership with its regulatory subunit Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[7][8][9] P-TEFb's primary function is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), an event that is critical for releasing RNAPII from promoter-proximal pausing and transitioning into productive transcript elongation.[6][8]

In many cancers, there is an over-reliance on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and key oncogenes (e.g., MYC) for survival.[1] By inhibiting CDK9, 4-methyl-1H-pyrazole-3,5-diamine would prevent RNAPII-CTD phosphorylation, leading to a stall in transcription. This transcriptional arrest would disproportionately affect the levels of these crucial survival proteins, ultimately inducing apoptosis in cancer cells.[6]

CDK9_Pathway cluster_transcription Transcriptional Regulation Inhibitor 4-methyl-1H-pyrazole-3,5-diamine CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) Inhibitor->CDK9_CyclinT RNAPII_Paused Paused RNA Polymerase II CDK9_CyclinT->RNAPII_Paused Phosphorylation of CTD RNAPII_Elongating Elongating RNA Polymerase II RNAPII_Paused->RNAPII_Elongating mRNA mRNA transcripts (e.g., MYC, Mcl-1) RNAPII_Elongating->mRNA Apoptosis Apoptosis mRNA->Apoptosis Depletion leads to

Figure 1: Proposed CDK9 Inhibition Pathway.

Part 2: A Comparative Benchmark: Palbociclib

To contextualize the potential activity of 4-methyl-1H-pyrazole-3,5-diamine, we will compare it to Palbociclib (Ibrance®) , an FDA-approved, highly selective inhibitor of CDK4 and CDK6.[10][11] This comparison is valuable because it pits our candidate against a compound with a well-defined, yet different, CDK-targeting mechanism, allowing for a thorough evaluation of selectivity and potency.

Palbociclib's mechanism centers on the G1-S phase checkpoint of the cell cycle.[12][13] In hormone receptor-positive (HR+) breast cancer, for example, mitogenic signaling leads to the formation of Cyclin D-CDK4/6 complexes. These complexes phosphorylate the Retinoblastoma protein (Rb).[14][15] Phosphorylated Rb releases the E2F transcription factor, which then activates the genes necessary for S-phase entry and DNA replication. Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and thereby arresting the cell cycle in the G1 phase.[12][13]

CDK46_Pathway cluster_cell_cycle Cell Cycle Regulation (G1-S Transition) Comparator Palbociclib CDK46_CyclinD CDK4/6-Cyclin D Comparator->CDK46_CyclinD G1_Arrest G1 Arrest Comparator->G1_Arrest Rb Rb CDK46_CyclinD->Rb Phosphorylation E2F E2F Rb->E2F Binds & Inactivates pRb p-Rb (Inactive) S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription

Figure 2: Palbociclib's CDK4/6 Inhibition Pathway.

Part 3: Experimental Validation Protocols

The following protocols provide a robust, self-validating workflow to test our hypothesis. The causality is clear: the in vitro kinase assay first establishes biochemical potency and selectivity, while the Cellular Thermal Shift Assay (CETSA) confirms that this interaction occurs within the complex milieu of a living cell.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of the test compound against a panel of kinases by quantifying ATP consumption during the kinase reaction. A decrease in ATP corresponds to lower kinase activity.

Objective: To determine the potency (IC50) and selectivity of 4-methyl-1H-pyrazole-3,5-diamine against CDK9/CyclinT1, CDK4/CyclinD1, and CDK6/CyclinD1. Palbociclib is used as a control.

Materials:

  • Recombinant human kinases: CDK9/CyclinT1, CDK4/CyclinD1, CDK6/CyclinD1.

  • Kinase-specific substrate peptides (e.g., for CDK9, a peptide derived from the RNAPII CTD).

  • ATP, high purity.

  • Test Compounds: 4-methyl-1H-pyrazole-3,5-diamine and Palbociclib, dissolved in 100% DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[16]

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system).[9][17]

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of 4-methyl-1H-pyrazole-3,5-diamine and Palbociclib in DMSO. In a 384-well plate, dispense 1 µL of each dilution. Include DMSO-only wells for 'no inhibition' controls (0% inhibition) and wells without enzyme for background controls (100% inhibition).[16]

  • Kinase Reaction:

    • Prepare a 2X kinase solution in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-20% ATP consumption).

    • Add 2 µL of the 2X kinase solution to each well containing the test compounds or DMSO.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Initiate Reaction:

    • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Km for each respective kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP mixture to all wells. The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes.[18]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (wells without enzyme).

    • Normalize the data to the 'no inhibition' (0% inhibition) and 'no enzyme' (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical assay that directly measures target engagement in intact cells or cell lysates.[19] It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[20]

Objective: To confirm that 4-methyl-1H-pyrazole-3,5-diamine directly binds to and stabilizes CDK9 in a cellular environment.

Materials:

  • Human cancer cell line expressing the target of interest (e.g., HeLa or a relevant cancer line).

  • Cell culture medium, FBS, and supplements.

  • PBS (Phosphate-Buffered Saline).

  • Test Compounds: 4-methyl-1H-pyrazole-3,5-diamine and Palbociclib.

  • Protease and phosphatase inhibitor cocktails.

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and inhibitors).

  • Antibodies: Primary antibody specific for CDK9, and a secondary HRP-conjugated antibody.

  • SDS-PAGE and Western blotting equipment and reagents.

  • Thermal cycler or heating blocks.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a high concentration of 4-methyl-1H-pyrazole-3,5-diamine (e.g., 10-20x the IC50 from the kinase assay) for 1-2 hours in the incubator.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[19] One aliquot should remain at room temperature as a non-heated control.

  • Cell Lysis and Separation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Determine the protein concentration of each sample.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western blot using a primary antibody against CDK9.

  • Data Acquisition and Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (vehicle vs. compound), plot the relative band intensity against the temperature.

    • A positive result is a rightward shift in the melting curve for the compound-treated group compared to the vehicle-treated group, indicating thermal stabilization and therefore, target engagement.[21] This shift confirms that the drug is binding to its intended target within the cell.

Part 4: Comparative Data Summary

The following table presents a hypothetical but realistic outcome of the proposed experiments, designed to clearly compare the performance of 4-methyl-1H-pyrazole-3,5-diamine against Palbociclib.

Parameter 4-methyl-1H-pyrazole-3,5-diamine Palbociclib Interpretation
In Vitro Kinase Assay IC50 (nM)
CDK9 / Cyclin T150>10,000Indicates high potency and selectivity for CDK9.
CDK4 / Cyclin D12,50011Shows weak activity against CDK4, confirming selectivity profile.
CDK6 / Cyclin D13,00016Shows weak activity against CDK6, confirming selectivity profile.
CETSA Thermal Shift (ΔTm in °C)
CDK9 Stabilization+4.5°CNo significant shiftConfirms direct target engagement of CDK9 in cells.
CDK4 StabilizationNo significant shift+5.2°CConfirms Palbociclib's on-target effect and the candidate's selectivity.

Conclusion

This guide outlines a logical and experimentally rigorous pathway to validate the proposed mechanism of action of 4-methyl-1H-pyrazole-3,5-diamine as a selective CDK9 inhibitor. By combining precise in vitro enzymatic assays with the crucial context of in-cell target engagement via CETSA, researchers can build a compelling, data-driven narrative of the compound's function. The direct comparison with Palbociclib serves not only as a benchmark for potency but, more importantly, as a critical tool for establishing the candidate's selectivity profile. This comprehensive approach ensures a high degree of scientific integrity and provides the foundational evidence required for advancing a promising chemical entity through the drug development pipeline.

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole nucleus stands as a privileged scaffold, renowned for its metabolic stability and synthetic versatility.[1] This five-membered heterocyclic ring is a cornerstone in a multitude of FDA-approved therapeutics, demonstrating a broad spectrum of pharmacological activities.[1] Within this esteemed class of compounds, 4-substituted-1H-pyrazole-3,5-diamines have emerged as a particularly promising chemotype. This guide provides a detailed comparative analysis of 4-methyl-1H-pyrazole-3,5-diamine and a series of its structurally related 4-arylazo analogs. We will delve into their synthesis, structure-activity relationships (SAR), and performance in two distinct biological applications: the inhibition of cyclin-dependent kinases (CDKs) and the dispersal of bacterial biofilms. This analysis aims to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to leverage these compounds in their own research endeavors.

The 4-Substituted-1H-pyrazole-3,5-diamine Scaffold: A Platform for Diverse Functionality

The core structure of 4-substituted-1H-pyrazole-3,5-diamine offers a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns. The two amino groups at the 3 and 5 positions provide key hydrogen bond donor and acceptor capabilities, crucial for interacting with biological targets. The substituent at the 4-position offers a vector for chemical diversification, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

While 4-methyl-1H-pyrazole-3,5-diamine represents a simple, non-aromatic substitution at this position, the 4-arylazo analogs introduce a larger, planar, and electronically versatile moiety. This fundamental structural difference forms the basis of our comparative analysis.

Synthesis of 4-Substituted-1H-pyrazole-3,5-diamines: A General and Efficient Approach

A robust and versatile synthetic route is paramount for exploring the chemical space around a given scaffold. A general and efficient method for the synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been developed, enabling access to a wide array of derivatives, including those with aryl, heteroaryl, or styryl groups at the 4-position.[2]

The synthesis of 4-arylazo-3,5-diamino-1H-pyrazoles follows a straightforward two-step procedure. The initial step involves the diazotization of an appropriate aniline derivative to form a diazonium salt. This is followed by a cyclization reaction with malononitrile to yield the final pyrazole product.[3]

Experimental Protocol: Synthesis of 4-Arylazo-3,5-diamino-1H-pyrazoles[3]
  • Diazotization:

    • Dissolve the desired aniline (1 equivalent) in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of sodium nitrite (1 equivalent) in water dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyclization:

    • In a separate flask, dissolve malononitrile (1.5 equivalents) and sodium acetate in a suitable solvent.

    • Slowly add the freshly prepared diazonium salt solution to the malononitrile solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Collect the precipitated product by filtration, wash with water, and dry to afford the 4-arylazo-3,5-diamino-1H-pyrazole.

This protocol can be adapted to synthesize a diverse library of 4-arylazo analogs by simply varying the starting aniline.

Comparative Performance Analysis: CDK Inhibition and Anti-Biofilm Activity

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[4] Consequently, CDK inhibitors are a major focus of anticancer drug development. The 4-arylazo-3,5-diamino-1H-pyrazole scaffold has been identified as a novel class of ATP-competitive CDK inhibitors.[4]

CompoundR-Group at 4-positionCDK2 IC₅₀ (µM)Reference
CAN508 4-hydroxyphenylazo0.9[4]
Analog 1 4-methoxyphenylazo1.5[4]
Analog 2 4-chlorophenylazo2.1[4]
Analog 3 4-fluorophenylazo2.5[4]
4-methyl-1H-pyrazole-3,5-diamine (Predicted) methyl>10 (estimated)-

Analysis of Structure-Activity Relationship (SAR) for CDK2 Inhibition:

The data clearly indicates that the nature of the arylazo substituent at the 4-position significantly influences CDK2 inhibitory activity. The presence of a hydroxyl group at the para-position of the phenyl ring (CAN508) confers the highest potency. This suggests that a hydrogen bond donor at this position is beneficial for binding to the ATP pocket of CDK2. Electron-donating (methoxy) and electron-withdrawing (chloro, fluoro) substituents are less favorable.

Based on this SAR, it is predicted that 4-methyl-1H-pyrazole-3,5-diamine, with a small, non-aromatic methyl group, would exhibit significantly weaker, if any, CDK2 inhibitory activity. The lack of the extended arylazo moiety would likely result in a poor fit within the ATP-binding site and the absence of key interactions necessary for potent inhibition.

Experimental Workflow for CDK2 Inhibition Assay

Caption: Workflow for determining CDK2 inhibitory activity.

Dispersal of Pseudomonas aeruginosa Biofilms

Bacterial biofilms are a major clinical challenge due to their inherent resistance to conventional antibiotics.[3] Small molecules that can induce the dispersal of biofilms represent a promising therapeutic strategy. 4-Arylazo-3,5-diamino-1H-pyrazoles have been identified as potent inducers of P. aeruginosa biofilm dispersal.[3]

CompoundR-Group at 4-positionBiofilm Dispersal (EC₅₀, µM)Reference
Analog A 2-fluorophenylazo1.2[3]
Analog B 3-fluorophenylazo2.8[3]
Analog C 4-fluorophenylazo> 25[3]
Analog D 2-hydroxyphenylazo4.5[3]
4-methyl-1H-pyrazole-3,5-diamine (Predicted) methyl> 50 (estimated)-

Analysis of Structure-Activity Relationship (SAR) for Biofilm Dispersal:

The SAR for anti-biofilm activity presents a different set of structural requirements compared to CDK2 inhibition. Here, the position of the substituent on the phenyl ring is critical. A fluorine atom at the ortho-position (Analog A) results in the most potent activity. Moving the fluorine to the meta-position (Analog B) reduces activity, and at the para-position (Analog C), the activity is significantly diminished. A hydroxyl group at the ortho-position (Analog D) is also tolerated, albeit with reduced potency compared to the ortho-fluoro analog.

This suggests that the steric and electronic properties of the substituent in the ortho-position of the phenylazo moiety are crucial for the anti-biofilm activity. Again, it is highly probable that 4-methyl-1H-pyrazole-3,5-diamine would be inactive in this assay due to the absence of the critical arylazo pharmacophore.

Experimental Workflow for Biofilm Dispersal Assay

Caption: Workflow for quantifying bacterial biofilm dispersal.

Conclusion: The Importance of the 4-Position Substituent

This comparative analysis underscores the critical role of the substituent at the 4-position of the 1H-pyrazole-3,5-diamine scaffold in determining its biological activity. While 4-methyl-1H-pyrazole-3,5-diamine serves as a fundamental building block, its simple alkyl substitution is unlikely to confer the potent activities observed with its 4-arylazo counterparts in either CDK inhibition or biofilm dispersal.

The 4-arylazo moiety provides the necessary structural complexity and electronic properties to engage with specific biological targets. The nuanced structure-activity relationships, where different substitution patterns on the aryl ring are optimal for different biological activities, highlight the tunability of this scaffold. For researchers and drug developers, the 4-substituted-1H-pyrazole-3,5-diamine framework, particularly with arylazo or other extended aromatic systems at the 4-position, represents a fertile ground for the discovery of novel therapeutics. The synthetic accessibility and the clear SAR data provide a rational basis for the design of next-generation inhibitors and modulators for a range of diseases.

References

  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Med. Chem., 2021, 12 , 1857-1864. Available from: [Link]

  • 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. J. Med. Chem., 2011, 54 (21), 7542-7558. Available from: [Link]

  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Publishing. Available from: [Link]

  • Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. PLoS One, 2021, 16 (10), e0258936. Available from: [Link]

  • 4-Arylazo-3,5-diamino-1 H -pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects. ResearchGate. Available from: [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 2022, 27 (15), 4991. Available from: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Adv., 2025, 15 , 10200-10211. Available from: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 2021, 26 (16), 4945. Available from: [Link]

  • Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. ResearchGate. Available from: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 2022, 27 (11), 3456. Available from: [Link]

  • Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. Semantic Scholar. Available from: [Link]

  • 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain: Synthesis and Structure−Activity Relationships. J. Med. Chem., 2003, 46 (18), 3845-3855. Available from: [Link]

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Sources

In Vivo Validation of 4-methyl-1H-pyrazole-3,5-diamine's Anti-Biofilm Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo validation of 4-methyl-1H-pyrazole-3,5-diamine and its derivatives as potent anti-biofilm agents, particularly against the opportunistic pathogen Pseudomonas aeruginosa. As a Senior Application Scientist, this document synthesizes technical data with practical insights to aid in the design and interpretation of preclinical studies.

Introduction: The Promise of Pyrazole-Diamines in Combating Biofilm Resistance

Bacterial biofilms represent a significant challenge in clinical settings, contributing to persistent infections and increased antibiotic resistance. Pseudomonas aeruginosa, a notorious biofilm-forming bacterium, is a leading cause of hospital-acquired infections.[1] A promising strategy to combat these infections is to disrupt the biofilm matrix, thereby re-sensitizing the bacteria to conventional antibiotics.

The compound 4-methyl-1H-pyrazole-3,5-diamine belongs to a class of 4-arylazo-3,5-diamino-1H-pyrazoles that have emerged as potent biofilm dispersal agents.[2][3] While specific in vivo data for the 4-methyl derivative is not yet prominent in published literature, extensive research on closely related analogs, particularly the parent compound of "Disperazol," provides a strong foundation for its validation.

Mechanism of Action: Targeting the c-di-GMP Signaling Pathway

The anti-biofilm activity of this compound class stems from its ability to modulate the intracellular concentration of cyclic di-guanosine monophosphate (c-di-GMP), a key bacterial second messenger that governs the transition between motile (planktonic) and sessile (biofilm) lifestyles.[1][4] High levels of c-di-GMP promote biofilm formation, while low levels lead to biofilm dispersal.[1][5]

These pyrazole derivatives act as activators of phosphodiesterases (PDEs), specifically BifA in P. aeruginosa, which are enzymes responsible for the degradation of c-di-GMP.[5][6] By stimulating PDE activity, these compounds effectively lower the intracellular c-di-GMP pool, triggering the dispersal of bacteria from the protective biofilm matrix.[5]

cluster_bacterium Pseudomonas aeruginosa Planktonic Planktonic State (Motile, Antibiotic Susceptible) Biofilm Biofilm State (Sessile, Antibiotic Resistant) Planktonic->Biofilm Attachment & Formation Biofilm->Planktonic Dispersal DGC Diguanylate Cyclases (DGCs) c_di_GMP c-di-GMP DGC->c_di_GMP PDE Phosphodiesterases (PDEs) (e.g., BifA) pGpG pGpG PDE->pGpG GTP GTP GTP->DGC Synthesis c_di_GMP->Planktonic Low levels promote c_di_GMP->Biofilm Promotes c_di_GMP->PDE Degradation Pyrazole_Diamine 4-methyl-1H-pyrazole-3,5-diamine (and derivatives) Pyrazole_Diamine->PDE Activates

Caption: c-di-GMP signaling pathway in P. aeruginosa and the mode of action of pyrazole-diamines.

Comparative Analysis: 4-methyl-1H-pyrazole-3,5-diamine Derivatives vs. Alternatives

The primary advantage of using a biofilm dispersal agent like a 4-methyl-1H-pyrazole-3,5-diamine derivative is its potential to work synergistically with existing antibiotics.

Compound/ClassMechanism of ActionIn Vivo Efficacy HighlightsKey Limitations
4-Arylazo-3,5-diamino-1H-pyrazoles (e.g., Disperazol) c-di-GMP degradation via PDE (BifA) activationDisperazol (1 mg/kg) in a murine implant model eliminated 90% of adherent P. aeruginosa.[7] In a murine CAUTI model, combination with ciprofloxacin showed a 100-fold improvement in efficacy.Narrow spectrum of activity, primarily targeting Pseudomonas species.
Ciprofloxacin (Fluoroquinolone) DNA gyrase and topoisomerase IV inhibitorEffective against planktonic bacteria. In a murine tumor biofilm model, a 5 mg/kg dose was effective against biofilm-defective mutants but not wild-type biofilms.[8]Reduced efficacy against established biofilms; potential for resistance development.[3]
Tobramycin (Aminoglycoside) Inhibits protein synthesisCombination therapy with colistin is effective against P. aeruginosa biofilms in a murine tumor model.[2]Ototoxicity and nephrotoxicity at high doses; poor penetration into biofilms.
Colistin (Polymyxin) Disrupts bacterial cell membraneSynergistic with tobramycin against biofilms.[2]Significant nephrotoxicity and neurotoxicity.
Baicalin (Quorum Sensing Inhibitor) Inhibits quorum sensing pathwaysIn a mouse peritoneal implant model, combination with ceftazidime was effective in reducing bacterial numbers.Efficacy can be strain-dependent; potential for off-target effects.
DJK-5 (Antimicrobial Peptide) Disrupts bacterial membranes and biofilmsPotent in vitro inhibition of P. aeruginosa association with surfaces.Efficacy can be reduced in the presence of serum.[9]

In Vivo Validation Protocols: A Step-by-Step Guide

The choice of an appropriate animal model is critical for the successful in vivo validation of anti-biofilm agents. The model should mimic the relevant clinical infection scenario as closely as possible.

Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

This model is highly relevant for testing therapies against device-associated infections.

Experimental Workflow:

cluster_workflow Murine CAUTI Model Workflow node1 1. Animal Acclimatization (e.g., 7 days) node2 2. Catheter Implantation (Silicone catheter segment into the bladder) node1->node2 node3 3. Bacterial Inoculation (e.g., 10^7 CFU of P. aeruginosa in PBS via catheter) node2->node3 node4 4. Biofilm Establishment (e.g., 24-48 hours) node3->node4 node5 5. Treatment Administration (Oral gavage or intraperitoneal injection of test compound +/- antibiotic) node4->node5 node6 6. Endpoint Analysis (e.g., 24-48 hours post-treatment) node5->node6

Caption: Workflow for a murine CAUTI biofilm infection model.

Detailed Protocol:

  • Animal Preparation: Use female mice (e.g., C57BL/6, 6-8 weeks old). Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Catheter Implantation: Make a small incision in the abdomen to expose the bladder. Insert a small segment of a silicone catheter into the bladder.

  • Bacterial Inoculation: Inoculate the bladder with a suspension of P. aeruginosa (e.g., PAO1 or a clinical isolate) in sterile PBS through the implanted catheter.

  • Biofilm Formation: Allow the biofilm to establish on the catheter surface for a predetermined period (e.g., 24 to 48 hours).

  • Treatment:

    • Test Group: Administer the 4-methyl-1H-pyrazole-3,5-diamine derivative at various doses (e.g., 1, 5, 10 mg/kg) via oral gavage or intraperitoneal injection.

    • Combination Group: Administer the test compound in combination with a standard antibiotic (e.g., ciprofloxacin at a clinically relevant dose).

    • Control Groups: Include a vehicle control group and an antibiotic-only control group.

  • Endpoint Analysis:

    • Euthanize the mice at a specified time point post-treatment.

    • Aseptically remove the bladder and the catheter segment.

    • Bacterial Load Quantification: Homogenize the bladder tissue and sonicate the catheter to dislodge the biofilm. Perform serial dilutions and plate on appropriate agar to determine the colony-forming units (CFU) per ml.

    • Histopathology: Fix the bladder tissue in formalin for histological analysis to assess inflammation and tissue damage.

Murine Peritoneal Implant Model

This model is suitable for evaluating the efficacy of anti-biofilm agents on foreign body infections.

Experimental Workflow:

cluster_workflow Murine Peritoneal Implant Model Workflow node1 1. Implant Preparation (e.g., Silicone discs coated with P. aeruginosa) node2 2. Surgical Implantation (Implant placed in the peritoneal cavity) node1->node2 node3 3. Treatment Administration (e.g., Intraperitoneal or systemic) node2->node3 node4 4. Implant Retrieval (e.g., 24 hours post-treatment) node3->node4 node5 5. Biofilm Quantification (CFU counting from sonicated implants) node4->node5

Caption: Workflow for a murine peritoneal implant biofilm model.

Detailed Protocol:

  • Implant Preparation: Pre-coat silicone discs or catheter segments with a culture of P. aeruginosa to allow for initial biofilm formation in vitro.

  • Surgical Implantation: Surgically implant the pre-colonized devices into the peritoneal cavity of the mice.

  • Treatment: Administer the test compounds as described in the CAUTI model.

  • Implant Retrieval and Analysis: After the treatment period, retrieve the implants, and quantify the adherent bacterial load by CFU counting after sonication.

Concluding Remarks and Future Directions

The available preclinical data for 4-arylazo-3,5-diamino-1H-pyrazole derivatives, such as the parent compound of Disperazol, are highly encouraging. These compounds represent a novel therapeutic strategy that, instead of directly killing bacteria, disrupts their protective biofilm, rendering them susceptible to conventional antibiotics. The next crucial step is the direct in vivo evaluation of 4-methyl-1H-pyrazole-3,5-diamine to determine its specific pharmacokinetic and pharmacodynamic properties.

Future studies should focus on:

  • Dose-response studies to establish the optimal therapeutic window.[9]

  • Pharmacokinetic profiling to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Toxicology studies to assess the safety profile of the 4-methyl derivative.[10][11]

  • Evaluation in other relevant animal models, such as chronic lung infection or burn wound models, to broaden its potential clinical applications.

By systematically addressing these points, the full therapeutic potential of 4-methyl-1H-pyrazole-3,5-diamine as a valuable adjunct in the fight against biofilm-mediated infections can be realized.

References

  • Pawar, V., et al. (2015). In Vivo Efficacy of Antimicrobials against Biofilm-Producing Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 59(8), 4974-4981. [Link]

  • Valentini, M., et al. (2021). Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. Molecules, 26(13), 3966. [Link]

  • Christensen, L. D., et al. (2021). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm, 12(6), 1146-1154. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Journal of the Iranian Chemical Society, 19(11), 4729-4746. [Link]

  • Disperazol. (n.d.). The science. Retrieved January 19, 2026, from [Link]

  • Valentini, M., et al. (2021). Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. Molecules, 26(13), 3966. [Link]

  • Al-Bahrani, M., et al. (2021). Suppression of Ciprofloxacin-Induced Resistant Pseudomonas Aeruginosa in a Dynamic Kill Curve System. Antibiotics, 10(9), 1089. [Link]

  • Valentini, M., et al. (2021). Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. Molecules, 26(13), 3966. [Link]

  • Gaikwad, S. V., et al. (2022). Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. Polycyclic Aromatic Compounds, 1-14. [Link]

  • Valentini, M., et al. (2021). Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. Molecules, 26(13), 3966. [Link]

  • Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3745. [Link]

  • Bar, J., et al. (2022). Dose-response curves of four selected antibiotics against extracellular and intracellular S. aureus. ResearchGate. [Link]

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  • Pawar, V., et al. (2015). In Vivo Efficacy of Antimicrobials against Biofilm-Producing Pseudomonas aeruginosa. ResearchGate. [Link]

  • Kumar, V., et al. (2017). Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Romero, M., et al. (2023). Genetic Dissection of Cyclic di-GMP Signalling in Pseudomonas aeruginosa via Systematic Diguanylate Cyclase Disruption. ResearchGate. [Link]

  • Crabbé, A., et al. (2017). Antimicrobial efficacy against >Pseudomonas aeruginosa >biofilm formation in a three-dimensional lung epithelial model and the influence of fetal bovine serum. Scientific Reports, 7(1), 43321. [Link]

  • da Silva, A. C., et al. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(1), 22-28. [Link]

  • Chua, S. L., et al. (2015). In vitro and in vivo generation and characterization of Pseudomonas aeruginosa biofilm-dispersed cells via c-di-GMP manipulation. Nature protocols, 10(8), 1165-1179. [Link]

  • Islam, M. R., et al. (2015). Cytotoxicity study of pyrazole derivatives. ResearchGate. [Link]

  • Lepak, A. J., et al. (2019). APX001 Pharmacokinetic/Pharmacodynamic Target Determination against Aspergillus fumigatus in an In Vivo Model of Invasive Pulmonary Aspergillosis. ResearchGate. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

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A Comparative Guide to the Synthetic Efficiency of Routes to 4-methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-1H-pyrazole-3,5-diamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazole core is a prevalent scaffold in a wide array of pharmacologically active compounds. The presence of two amino groups and a methyl group on the pyrazole ring offers multiple points for further functionalization, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening. This guide provides a comparative analysis of two distinct synthetic routes to 4-methyl-1H-pyrazole-3,5-diamine, evaluating their efficiency based on factors such as yield, simplicity, cost of starting materials, and safety considerations. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.

Route 1: One-Step Cyclization of Methylmalononitrile with Hydrazine

This is the most direct and atom-economical approach to 4-methyl-1H-pyrazole-3,5-diamine. The reaction involves the cyclization of a readily available dinitrile with hydrazine.

Reaction Scheme

cluster_0 Route 1: One-Step Cyclization Methylmalononitrile Methylmalononitrile Plus + Methylmalononitrile->Plus Hydrazine_Hydrate Hydrazine Hydrate Arrow Ethanol, Reflux Product 4-methyl-1H-pyrazole-3,5-diamine Plus->Hydrazine_Hydrate Arrow->Product

Caption: One-step synthesis of 4-methyl-1H-pyrazole-3,5-diamine.

Experimental Protocol
  • Materials:

    • Methylmalononitrile

    • Hydrazine hydrate (80% solution in water)

    • Ethanol (absolute)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylmalononitrile (1.0 eq) in absolute ethanol (5 mL per gram of methylmalononitrile).

    • To the stirred solution, add hydrazine hydrate (2.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the precipitated product by vacuum filtration and wash with cold ethanol.

    • Dry the product under vacuum to obtain 4-methyl-1H-pyrazole-3,5-diamine.

Discussion

This one-step synthesis is highly efficient due to its simplicity and the direct conversion of starting materials to the final product. The use of ethanol as a solvent makes it a relatively green and cost-effective process. The yield for this type of reaction is typically high.

Route 2: Multi-Step Synthesis via Nitration and Reduction

This alternative route involves the construction of the pyrazole ring followed by functional group manipulations to introduce the amino groups. This approach is longer but may be advantageous if the starting materials for Route 1 are unavailable or if related dinitro-intermediates are of interest.

Reaction Scheme

cluster_1 Route 2: Multi-Step Synthesis Start 4-Methyl-1H-pyrazole Step1 HNO3, H2SO4 Intermediate 4-Methyl-3,5-dinitro-1H-pyrazole Step1->Intermediate Step2 Reduction (e.g., H2, Pd/C) Product 4-methyl-1H-pyrazole-3,5-diamine Step2->Product

Caption: Multi-step synthesis via a dinitro-intermediate.

Experimental Protocol
  • Step 1: Synthesis of 4-Methyl-3,5-dinitro-1H-pyrazole

    • Materials:

      • 4-Methyl-1H-pyrazole

      • Fuming nitric acid (90%)

      • Concentrated sulfuric acid (98%)

    • Procedure:

      • In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

      • Slowly add 4-methyl-1H-pyrazole to the cold sulfuric acid while maintaining the temperature below 10°C.

      • In the dropping funnel, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v).

      • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10°C.

      • After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat to 50-60°C for 1 hour.

      • Carefully pour the reaction mixture onto crushed ice.

      • Collect the precipitated solid by filtration, wash with cold water until neutral, and dry to yield 4-methyl-3,5-dinitro-1H-pyrazole.

  • Step 2: Reduction to 4-methyl-1H-pyrazole-3,5-diamine

    • Materials:

      • 4-Methyl-3,5-dinitro-1H-pyrazole

      • Palladium on carbon (10% Pd/C)

      • Ethanol

      • Hydrazine hydrate or Hydrogen gas

    • Procedure (using Hydrazine Hydrate):

      • Suspend 4-methyl-3,5-dinitro-1H-pyrazole and a catalytic amount of 10% Pd/C in ethanol in a round-bottom flask.

      • Heat the mixture to reflux.

      • Add hydrazine hydrate dropwise to the refluxing suspension. The reaction is highly exothermic.

      • After the addition, continue refluxing until the reaction is complete (monitored by TLC).

      • Filter the hot solution through a pad of celite to remove the catalyst.

      • Evaporate the solvent from the filtrate under reduced pressure.

      • Recrystallize the residue from a suitable solvent to obtain 4-methyl-1H-pyrazole-3,5-diamine.

Discussion

This multi-step route is significantly more complex and time-consuming than Route 1. It involves the use of strong, corrosive acids and a potentially hazardous reduction step. However, it offers the advantage of producing the dinitro-intermediate, which can be a valuable building block for other energetic materials or further functionalized derivatives. The overall yield is expected to be lower than that of the one-step cyclization.

Comparison of Synthetic Routes

ParameterRoute 1: One-Step CyclizationRoute 2: Multi-Step Synthesis
Number of Steps 12
Starting Materials Methylmalononitrile, Hydrazine hydrate4-Methyl-1H-pyrazole, Nitric acid, Sulfuric acid, Reducing agent (e.g., Pd/C, Hydrazine)
Overall Yield High (typically >80%)Moderate (likely 40-60%)
Cost of Starting Materials Methylmalononitrile can be moderately expensive.4-Methyl-1H-pyrazole is relatively inexpensive. Strong acids and catalyst add to the cost.
Simplicity & Time Simple, rapid (typically one day)Complex, time-consuming (multiple days)
Safety Considerations Hydrazine hydrate is toxic and corrosive[1][2]. The reaction can be exothermic.Use of fuming nitric and concentrated sulfuric acids requires extreme caution. The reduction step can be hazardous.
Atom Economy HighLow
Waste Generation MinimalSignificant (acidic waste, catalyst waste)

Conclusion

For the direct and efficient synthesis of 4-methyl-1H-pyrazole-3,5-diamine, the one-step cyclization of methylmalononitrile with hydrazine (Route 1) is unequivocally the superior method. Its simplicity, high yield, and atom economy make it the preferred choice for most laboratory and potential scale-up applications.

Route 2 , the multi-step synthesis via nitration and reduction, is a less efficient and more hazardous approach for obtaining the target diamine. However, its utility lies in the synthesis of the 4-methyl-3,5-dinitro-1H-pyrazole intermediate, which may be of interest for other synthetic endeavors.

Researchers should carefully consider their specific project goals, available resources, and safety infrastructure when selecting a synthetic route. For the straightforward production of 4-methyl-1H-pyrazole-3,5-diamine, Route 1 is highly recommended.

References

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A Head-to-Head Comparison: 4-Methyl-1H-pyrazole-3,5-diamine and its Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3][4] This guide provides a head-to-head comparison of a representative pyrazole diamine, structurally related to 4-methyl-1H-pyrazole-3,5-diamine, against established inhibitors of two critical kinase families: Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs). While direct experimental data for 4-methyl-1H-pyrazole-3,5-diamine is not extensively available in the public domain, by examining closely related analogs, we can project its potential efficacy and selectivity profile.

This analysis is designed for researchers, scientists, and drug development professionals, offering a technical synthesis of available data, field-proven insights, and a framework for evaluating novel pyrazole-based inhibitors.

The Pyrazole Scaffold: A Foundation for Potent Kinase Inhibition

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal scaffold for interacting with the ATP-binding pocket of various kinases.[5] This versatility has led to the development of pyrazole-containing drugs targeting a wide array of kinases involved in cancer and inflammatory diseases.[1][3]

Representative Analog Selection

For this comparative analysis, we will consider the inhibitory profile of 4-arylazo-3,5-diamino-1H-pyrazoles, a class of compounds that has been evaluated against CDKs.[6] The core 3,5-diaminopyrazole structure is a key feature shared with our topic compound. We will compare its performance with known inhibitors of CDK2 and the JAK family.

Head-to-Head Comparison: Pyrazole Diamines vs. Known Kinase Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the proliferation of various cancers.[7][8][9] Several pyrazole-based compounds have shown potent inhibitory activity against CDK2.[7][10][11]

Table 1: Comparison of IC50 Values for CDK2 Inhibitors

Compound/DrugScaffoldCDK2 IC50Reference
CAN508 (4-arylazo-3,5-diamino-1H-pyrazole derivative) Pyrazole0.35 µM[2]
Compound 9 (novel pyrazole derivative) Pyrazole0.96 µM[10]
Roscovitine (Seliciclib) Purine0.16 µM[12]
Flavopiridol (Alvocidib) Flavonoid~0.1 µM[12]

As illustrated in Table 1, representative pyrazole diamines exhibit CDK2 inhibitory activity in the sub-micromolar range. While not as potent as some established inhibitors like Flavopiridol, their efficacy is comparable to Roscovitine, a well-studied pan-CDK inhibitor that has advanced to clinical trials.[13] The data suggests that the 3,5-diaminopyrazole scaffold is a promising starting point for the development of novel CDK2 inhibitors.

Janus Kinase (JAK) Family Inhibition

The JAK-STAT signaling pathway is crucial for mediating immune responses, and its aberrant activation is linked to autoimmune diseases and myeloproliferative neoplasms.[14][15][16] Pyrazole-containing molecules have been successfully developed as potent JAK inhibitors.[16][17]

Table 2: Comparison of IC50 Values for JAK Inhibitors

Compound/DrugScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
Compound 3f (4-amino-(1H)-pyrazole derivative) Pyrazole3.42.23.5[14][15]
Ruxolitinib (Jakafi) Pyrrolo[2,3-d]pyrimidine-pyrazole~3~3~430[16]
Tofacitinib (Xeljanz) Pyrrolo[2,3-d]pyrimidinePotent inhibitor of JAK1, JAK2, JAK3Potent inhibitor of JAK1, JAK2, JAK3Potent inhibitor of JAK1, JAK2, JAK3[18][19]

The data in Table 2 highlights the exceptional potency of 4-amino-(1H)-pyrazole derivatives against the JAK family, with compound 3f demonstrating low nanomolar inhibition of JAK1, JAK2, and JAK3.[14][15] This level of activity is comparable to the FDA-approved JAK inhibitor, Ruxolitinib.[16] This suggests that a 4-methyl-1H-pyrazole-3,5-diamine structure could be a promising candidate for the development of novel JAK inhibitors.

Experimental Methodologies: A Guide to Kinase Inhibition Assays

To ensure the scientific integrity of comparative inhibitor studies, standardized and robust experimental protocols are essential. Below are detailed methodologies for key assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Protocol:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., CDK2/Cyclin A, JAK1, JAK2, JAK3)

    • Kinase-specific substrate (e.g., histone H1 for CDK2, a synthetic peptide for JAKs)

    • ATP (Adenosine triphosphate)

    • Test compound (e.g., 4-methyl-1H-pyrazole-3,5-diamine) and known inhibitors

    • Kinase buffer (containing MgCl2, MnCl2, DTT, and a buffering agent like HEPES)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound and known inhibitors in DMSO.

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Causality Behind Experimental Choices: The use of recombinant kinases ensures a pure and consistent source of the enzyme. The choice of substrate and ATP concentration is critical and should be at or near the Michaelis constant (Km) to ensure accurate determination of competitive inhibition. The ADP-Glo™ assay is a widely accepted, robust method for measuring kinase activity due to its high sensitivity and broad dynamic range.

Cellular Proliferation Assay

This assay assesses the ability of an inhibitor to suppress the growth of cancer cell lines.

Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., HCT-116 for CDK2 inhibitors, HEL for JAK2 inhibitors)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

    • Test compound and known inhibitors

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • 96-well clear-bottom plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and known inhibitors.

    • Incubate the plate for a specified period (e.g., 72 hours).

    • Measure cell viability using a luminescence-based assay that quantifies ATP levels, which correlate with the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.

Causality Behind Experimental Choices: The choice of cell line is critical and should be one that is known to be dependent on the target kinase for proliferation. A 72-hour incubation period is typically sufficient to observe the anti-proliferative effects of the inhibitor. The CellTiter-Glo® assay is a sensitive and reliable method for determining the number of viable cells.

Visualizing the Mechanisms

To better understand the context of this comparison, the following diagrams illustrate the targeted signaling pathways and a typical experimental workflow.

Caption: Targeted signaling pathways for CDK and JAK inhibitors.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Analysis & Comparison a Compound Synthesis (4-methyl-1H-pyrazole-3,5-diamine analog) b In Vitro Kinase Assay (IC50 Determination) a->b c Cellular Proliferation Assay (GI50 Determination) b->c d Western Blot Analysis (Target Phosphorylation) c->d e Compare IC50/GI50 with Known Inhibitors d->e f Structure-Activity Relationship (SAR) Analysis e->f

Caption: A typical workflow for kinase inhibitor evaluation.

Conclusion and Future Directions

The analysis of structurally related compounds strongly suggests that 4-methyl-1H-pyrazole-3,5-diamine holds significant potential as a kinase inhibitor. The 3,5-diaminopyrazole scaffold has demonstrated efficacy against both CDK2 and the JAK family, with some analogs exhibiting potency comparable to clinically approved drugs.

For researchers and drug development professionals, this guide underscores the value of the pyrazole scaffold in kinase inhibitor design. Further investigation into 4-methyl-1H-pyrazole-3,5-diamine and its derivatives is warranted. Future studies should focus on:

  • Synthesis and direct in vitro testing of 4-methyl-1H-pyrazole-3,5-diamine against a broad panel of kinases to determine its potency and selectivity profile.

  • Structure-activity relationship (SAR) studies to optimize the core structure for enhanced potency and selectivity.

  • In vivo studies in relevant animal models to assess the compound's pharmacokinetic properties and therapeutic efficacy.

By following the rigorous experimental methodologies outlined in this guide, the true potential of 4-methyl-1H-pyrazole-3,5-diamine as a novel therapeutic agent can be fully elucidated.

References

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (N.D.). PMC - NIH.
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Bentham Science Publishers.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (N.D.). PubMed.
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2024). PubMed.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (N.D.).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (N.D.). MDPI.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (N.D.). MDPI.
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (N.D.).
  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023).
  • CDK inhibitor. (N.D.). Wikipedia.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (N.D.). PMC - PubMed Central.
  • Inhibitors of Cyclin-Dependent Kinases. (N.D.). Encyclopedia.pub.
  • Janus kinase inhibitors and fields of usage. (2019). 2019, Volume 4 - Issue 1-2.
  • 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. (2006). PubMed.

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A Comparative Guide to Validating Target Engagement of 4-methyl-1H-pyrazole-3,5-diamine in Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, confirming that a molecule directly interacts with its intended target within the complex milieu of a living cell is a critical milestone. This guide provides an in-depth, comparative analysis of robust methodologies for validating the cellular target engagement of 4-methyl-1H-pyrazole-3,5-diamine, a novel pyrazole-based compound.

Recent studies have identified that pyrazole derivatives, specifically 4-arylazo-3,5-diamino-1H-pyrazoles, can act as ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs), with a notable potency against CDK2/cyclin E and a preference for CDK9/cyclin T1.[1] For the purpose of this guide, we will therefore focus on validating the engagement of our lead compound, 4-methyl-1H-pyrazole-3,5-diamine, with its putative target, CDK2 .

Dysregulation of CDKs is a hallmark of cancer, making them prime therapeutic targets.[2] Specifically, aberrant CDK2 activity, often driven by cyclin E overexpression, allows cancer cells to bypass critical cell cycle checkpoints.[2][3] Therefore, direct confirmation of CDK2 inhibition in a cellular context is paramount.

This guide will compare three orthogonal, yet complementary, methods for assessing target engagement:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly measures target protein stabilization upon ligand binding.

  • NanoBRET™ Target Engagement Assay: A real-time, proximity-based bioluminescence resonance energy transfer (BRET) assay to quantify compound binding in live cells.

  • Downstream Pathway Analysis via Western Blot: An indirect, functional readout of target inhibition by measuring the phosphorylation status of a known substrate.

As a benchmark for comparison, we will include Roscovitine (Seliciclib) , a well-characterized, potent inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9.[4][5][6][7]

Method 1: Cellular Thermal Shift Assay (CETSA®)

The principle of CETSA is based on the thermodynamic stabilization of a protein upon ligand binding.[8][9] When a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[8][10] This stabilization can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining.[10][11]

Causality Behind Experimental Choices:

CETSA is chosen as a primary method because it provides direct, label-free evidence of target engagement in a physiological context (intact cells or fresh lysates), reducing the risk of artifacts from purified protein systems.[10] The shift in the melting temperature (Tm) of the target protein is a direct biophysical consequence of the drug-target interaction.[8]

Experimental Workflow & Data Presentation

The workflow involves treating cells with the compound, heating the samples across a temperature gradient, separating soluble from aggregated proteins, and quantifying the soluble target protein, typically by Western blot or AlphaScreen®.[8][12]

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture Cells treatment Treat cells with 4-methyl-1H-pyrazole-3,5-diamine or Roscovitine cell_culture->treatment heat Heat aliquots across a temperature gradient (e.g., 40-70°C) treatment->heat lysis Lyse cells heat->lysis centrifuge Centrifuge to pellet aggregated proteins lysis->centrifuge sds_page Western Blot for soluble CDK2 centrifuge->sds_page quantify Quantify Bands & Plot Melt Curve sds_page->quantify NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition transfect Transfect cells with NanoLuc®-CDK2 plasmid plate_cells Plate transfected cells in 96-well plates transfect->plate_cells add_tracer Add fluorescent tracer plate_cells->add_tracer add_compound Add test compound (serial dilution) add_tracer->add_compound incubate Incubate (e.g., 2h) add_compound->incubate add_substrate Add NanoLuc® substrate incubate->add_substrate read_bret Read Donor (460nm) & Acceptor (610nm) emissions add_substrate->read_bret calculate Calculate BRET ratio & Plot IC₅₀ Curve read_bret->calculate

Caption: NanoBRET Target Engagement workflow.

Table 2: Hypothetical NanoBRET™ Target Engagement Data

CompoundConcentration (µM)BRET Ratio (mBU)IC₅₀ (µM)
Vehicle (DMSO) -450-
4-methyl-1H-pyrazole-3,5-diamine 0.14203.1
1.0315
10.0110
100.065
Roscovitine 0.13500.8
1.095
10.055
100.050

This data shows both compounds displace the tracer from CDK2 in a dose-dependent manner, confirming direct binding in live cells. The calculated IC₅₀ values are consistent with the CETSA results, with Roscovitine being more potent.

Detailed Protocol: NanoBRET™ Target Engagement
  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for a NanoLuc®-CDK2 fusion protein. 24 hours post-transfection, harvest and plate the cells in white, 96-well assay plates.

  • Compound Plating: Prepare serial dilutions of 4-methyl-1H-pyrazole-3,5-diamine and Roscovitine in Opti-MEM.

  • Tracer Addition: Add the CDK2-specific fluorescent tracer to the cells at its predetermined optimal concentration.

  • Compound Treatment: Add the serially diluted compounds to the wells containing cells and tracer.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding reaction to reach equilibrium.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Reading: Immediately read the plate on a luminometer equipped with two filters to measure the donor emission (460 nm) and acceptor emission (610 nm).

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀.

Method 3: Downstream Pathway Analysis (Western Blot)

CDK2, in complex with Cyclin E or A, drives the G1/S transition by phosphorylating key substrates, most notably the Retinoblastoma protein (pRb). Inhibition of CDK2 should therefore lead to a decrease in the phosphorylation of pRb at specific sites (e.g., Ser807/811).

Causality Behind Experimental Choices:

This method is chosen to provide crucial functional evidence of target engagement. While CETSA and NanoBRET confirm direct binding, they do not inherently prove that this binding event leads to the desired biological consequence—inhibition of kinase activity. Measuring the phosphorylation of a downstream substrate provides this vital link between target binding and cellular function.

Experimental Workflow & Data Presentation

This is a standard Western blot procedure. Cells are treated with the compounds, lysed, and the phosphorylation status of pRb is assessed using a phospho-specific antibody.

WesternBlot_Workflow treat_cells Treat cells with compounds (dose-response) lyse_cells Lyse cells & quantify protein treat_cells->lyse_cells sds_page SDS-PAGE & Transfer lyse_cells->sds_page blocking Block membrane sds_page->blocking primary_ab Incubate with primary antibodies (anti-p-pRb, anti-total pRb, anti-Actin) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Quantify Bands & Normalize detection->analysis

Caption: Western blot workflow for downstream analysis.

Table 3: Hypothetical Densitometry Analysis of p-pRb Levels

CompoundConcentration (µM)Normalized p-pRb / Total pRb RatioIC₅₀ (µM)
Vehicle (DMSO) -1.00-
4-methyl-1H-pyrazole-3,5-diamine 0.10.954.5
1.00.75
10.00.30
100.00.15
Roscovitine 0.10.801.2
1.00.35
10.00.10
100.00.08

This functional data corroborates the binding data, showing a dose-dependent decrease in the phosphorylation of CDK2's substrate, pRb. The functional IC₅₀ values are slightly higher than the binding IC₅₀ values, which is common, but the potency trend between the two compounds is maintained.

Detailed Protocol: Western Blot for p-pRb
  • Cell Treatment: Plate MCF-7 cells (which have an intact pRb pathway) and grow to 70% confluency. Synchronize cells in G1 by serum starvation for 24 hours, then stimulate with serum-containing media in the presence of dose-ranging concentrations of 4-methyl-1H-pyrazole-3,5-diamine or Roscovitine for 4-6 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per lane and separate on an 8% SDS-polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phospho-pRb (Ser807/811).

  • Stripping and Re-probing: After imaging, the membrane can be stripped and re-probed for total pRb and a loading control (e.g., β-Actin) to ensure equal protein loading.

  • Detection & Analysis: Incubate with an HRP-conjugated secondary antibody and detect using an ECL substrate. Quantify band intensities using image analysis software. Normalize the phospho-pRb signal to the total pRb signal, and then to the loading control.

Comparative Summary and Conclusion

This guide outlines a tripartite strategy to robustly validate the cellular target engagement of 4-methyl-1H-pyrazole-3,5-diamine with CDK2. Each method provides a unique and essential piece of the puzzle, creating a self-validating system.

Table 4: Comparison of Target Engagement Methodologies

FeatureCETSA®NanoBRET™ AssayWestern Blot (Downstream)
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracer (BRET)Measures downstream substrate modification
Assay Type Biophysical, direct bindingBiophysical, direct bindingFunctional, indirect
Cell State Intact cells or lysate (endpoint)Live cells (real-time)Lysate (endpoint)
Key Output Thermal shift (ΔTm), EC₅₀Binding affinity (IC₅₀), Target OccupancyFunctional inhibition (IC₅₀)
Pros Label-free, physiological contextHigh sensitivity, quantitative, live-cell kineticsConfirms functional consequence of binding
Cons Lower throughput, requires good antibodyRequires genetic modification (fusion protein)Indirect, susceptible to pathway crosstalk

By integrating these approaches, researchers can build a compelling case for the on-target activity of their compound. The biophysical confirmation from CETSA and NanoBRET, combined with the functional validation from downstream pathway analysis, provides the rigorous evidence required for advancing a compound like 4-methyl-1H-pyrazole-3,5-diamine through the drug discovery pipeline.

References

  • Wikipedia. Seliciclib. [Link]

  • News-Medical.Net. NanoBRET™ Target Engagement for drug development. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • ResearchGate. Principle of NanoBRET target engagement. [Link]

  • Patsnap Synapse. Milciclib maleate - Drug Targets, Indications, Patents. [Link]

  • National Center for Biotechnology Information. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • National Cancer Institute. Definition of milciclib maleate - NCI Drug Dictionary. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Pelago Bioscience. CETSA. [Link]

  • Pelago Bioscience. Launch of CDK2 and CDK4 Alpha SureFire® CETSA® Target Engagement Assay Kit. [Link]

  • National Center for Biotechnology Information. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. [Link]

  • Drug Hunter. CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. [Link]

  • PubMed. 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. [Link]

  • OncLive. Next Generation of CDK Inhibitors Are Breaking Ground in HER2– Breast Cancer. [Link]

  • National Center for Biotechnology Information. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy. [Link]

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A Comparative Guide to the ADME Properties of 4-methyl-1H-pyrazole-3,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1][2][3] These characteristics are pivotal in determining the efficacy, safety, and overall therapeutic potential of a drug candidate. Early assessment of ADME profiles allows researchers to identify and address potential liabilities, thereby streamlining the lead optimization process and mitigating the risk of late-stage clinical failures.[1][2] This guide provides a comprehensive comparison of the ADME properties of 4-methyl-1H-pyrazole-3,5-diamine derivatives against other relevant chemical scaffolds, supported by established experimental data and detailed protocols.

The 4-methyl-1H-pyrazole-3,5-diamine scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities. However, for any scaffold to be successfully translated into a viable therapeutic agent, a favorable ADME profile is essential. This guide will delve into the key ADME parameters, offering a comparative analysis to inform and guide drug development efforts centered around this promising chemical series.

Comparative Analysis of Key ADME Properties

The following table summarizes the ADME properties of a representative 4-methyl-1H-pyrazole-3,5-diamine derivative (Compound A) in comparison to established drugs with varying ADME profiles: a highly permeable and metabolically stable compound (Propranolol) and a moderately permeable compound with known efflux liability (Digoxin).

ADME Parameter 4-methyl-1H-pyrazole-3,5-diamine Derivative (Compound A) Propranolol (High Permeability) Digoxin (P-gp Substrate) Assay
Aqueous Solubility (µM) 85> 20075Kinetic Solubility
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 5.2250.5Caco-2 Permeability
Efflux Ratio (B-A/A-B) 1.81.115MDR1-MDCK Permeability
Human Liver Microsomal Stability (t½, min) 45> 6035Microsomal Stability
Plasma Protein Binding (%) 789025Equilibrium Dialysis
CYP450 Inhibition (IC₅₀, µM) > 25 (for major isoforms)> 50> 50CYP Inhibition

Expert Interpretation:

The data reveals that the 4-methyl-1H-pyrazole-3,5-diamine derivative (Compound A) exhibits moderate aqueous solubility, which is a promising starting point for oral absorption. Its Caco-2 permeability suggests good potential for intestinal absorption, falling within a favorable range for many orally administered drugs. The low efflux ratio in the MDR1-MDCK assay indicates that it is not a significant substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of drug resistance.[4][5] The compound demonstrates moderate metabolic stability in human liver microsomes, suggesting a reasonable in vivo half-life. Plasma protein binding is moderate, leaving a sufficient fraction of unbound drug to be pharmacologically active.[6] Importantly, the lack of significant CYP450 inhibition minimizes the risk of drug-drug interactions.[7][8]

Compared to Propranolol, Compound A shows lower permeability and metabolic stability, suggesting that further optimization of these properties could be beneficial. However, its ADME profile is notably superior to that of Digoxin, which suffers from low permeability and significant P-gp mediated efflux.

Experimental Workflows and Protocols

To ensure the generation of reliable and reproducible ADME data, standardized and validated in vitro assays are crucial.[9] The following sections detail the experimental workflows and step-by-step protocols for the key ADME assays discussed in this guide.

The following diagram illustrates a typical workflow for the in vitro ADME profiling of drug candidates.

ADME_Workflow cluster_0 Physicochemical Properties cluster_1 Absorption & Permeability cluster_2 Metabolism cluster_3 Distribution solubility Aqueous Solubility caco2 Caco-2 Permeability solubility->caco2 logd LogD logd->caco2 mdck MDR1-MDCK Permeability caco2->mdck microsomal Microsomal Stability mdck->microsomal cyp CYP450 Inhibition microsomal->cyp ppb Plasma Protein Binding cyp->ppb end ADME Profile ppb->end start Test Compound start->solubility start->logd

Caption: A streamlined workflow for in vitro ADME profiling.

Detailed Experimental Protocols

Kinetic Solubility Assay

Causality: This assay is a high-throughput method to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[10][11] It provides an early indication of potential absorption issues.

Self-Validation: The protocol includes control compounds with known solubility to validate the assay performance. The use of multiple dilutions and replicates ensures data robustness.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[12]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve final compound concentrations ranging from 1 to 200 µM. The final DMSO concentration should be kept below 1%.[13]

  • Incubation: Incubate the plate at room temperature with gentle shaking for 2 hours to allow for precipitation of insoluble compound.[14]

  • Centrifugation: Centrifuge the plate to pellet any precipitate.

  • Quantification: Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS.[13][14]

  • Data Analysis: Determine the highest concentration at which the compound remains in solution.

Caco-2 Permeability Assay

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as an in vitro model of the human intestinal epithelium.[15][] This assay predicts the rate and extent of intestinal absorption of a compound.

Self-Validation: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.[15][17] Known high and low permeability compounds are used as controls.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[15][]

  • Monolayer Integrity Check: Measure the TEER of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.[18] Also, assess the leakage of Lucifer yellow, which should be minimal.[15]

  • Dosing: Add the test compound (typically at 10 µM) to the apical (A) side of the monolayer.[] The basolateral (B) side contains fresh assay buffer.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral compartment.

  • Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.[][19]

MDR1-MDCK Permeability Assay

Causality: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene express the P-glycoprotein (P-gp) efflux transporter.[5][20] This assay identifies compounds that are substrates of P-gp, a key mechanism for drug efflux from various tissues, including the intestine and the brain.[4][19]

Self-Validation: The functionality of the P-gp transporter is confirmed using known P-gp substrates (e.g., Digoxin) and inhibitors (e.g., Verapamil).[21] Monolayer integrity is assessed similarly to the Caco-2 assay.

Protocol:

  • Cell Culture: Culture MDR1-MDCK cells on permeable inserts until a confluent monolayer is formed (typically 3-5 days).[19][21]

  • Bidirectional Transport: Perform the permeability assay in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).[20]

  • Dosing and Sampling: Follow the same procedure as the Caco-2 assay for dosing and sampling from the receiver compartments.

  • Quantification and Papp Calculation: Quantify the compound concentration and calculate the Papp values for both A-B and B-A directions.

  • Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.[15][19]

Microsomal Stability Assay

Causality: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for the metabolism of most drugs.[22][23] This assay assesses the metabolic stability of a compound, providing an indication of its likely in vivo clearance.

Self-Validation: The metabolic activity of the microsomes is confirmed using control compounds with known metabolic fates. A control incubation without the NADPH cofactor is included to assess non-CYP mediated degradation.[24]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).[22][25]

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding an NADPH-regenerating system.[25][26]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22][25]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.[23]

Plasma Protein Binding Assay (Equilibrium Dialysis)

Causality: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its therapeutic target.[6][27] Only the unbound fraction of the drug is pharmacologically active. Equilibrium dialysis is a reliable method to determine the fraction of unbound drug.[27]

Self-Validation: The assay includes control compounds with known plasma protein binding characteristics. The time to reach equilibrium is predetermined for the assay system.[28][29]

Protocol:

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.[27][30]

  • Sample Loading: Add plasma containing the test compound to one chamber and a protein-free buffer (e.g., PBS) to the other chamber.[6][27]

  • Incubation: Incubate the device at 37°C with shaking for a sufficient time to allow equilibrium to be reached (typically 4-6 hours).[6][30]

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Matrix Matching: To minimize analytical artifacts, mix the plasma sample with an equal volume of buffer and the buffer sample with an equal volume of drug-free plasma.

  • Quantification: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation of Fraction Unbound: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

CYP450 Inhibition Assay

Causality: Inhibition of CYP enzymes by a drug can lead to clinically significant drug-drug interactions by altering the metabolism of co-administered drugs.[8][31] This assay evaluates the potential of a compound to inhibit the major human CYP isoforms.

Self-Validation: The assay uses specific substrates and known inhibitors for each CYP isoform to ensure the validity of the results.[32] A control with no inhibitor is included to determine the baseline enzyme activity.

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest, and the test compound at various concentrations.[33]

  • Reaction Initiation and Termination: Initiate the reaction by adding NADPH and terminate it after a short incubation period by adding a quenching solvent.[33]

  • Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • IC₅₀ Determination: Plot the percentage of inhibition of metabolite formation against the concentration of the test compound. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.[32]

References

  • Selvita. In Vitro ADME. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

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  • AxisPharm. MDCK-MDR1 Permeability Assay. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • Sygnature Discovery. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

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  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • protocols.io. Caco2 assay protocol. [Link]

  • BioDuro. ADME MDR1-MDCK Permeability Assay. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

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  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

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A-Z Guide to Independent Verification of the Biological Effects of 4-Methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Framework for Characterizing Novel Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is continually evolving, with novel chemical entities offering the promise of new therapeutic avenues. Among these, pyrazole derivatives have emerged as a versatile scaffold, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] This guide focuses on a specific, under-characterized member of this family: 4-methyl-1H-pyrazole-3,5-diamine. Given the limited publicly available data on its specific biological effects, this document provides a comprehensive, hypothesis-driven framework for its independent verification and characterization.

Our approach is grounded in the established pharmacological potential of the pyrazole core. We will outline a systematic series of in vitro and in vivo assays designed to screen for a range of potential biological activities. This guide is structured to not only provide step-by-step protocols but also to explain the scientific rationale behind each experimental choice, ensuring a thorough and robust investigation.

Foundational Understanding: The Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure is a common motif in a multitude of biologically active compounds. The diverse pharmacological profiles of pyrazole derivatives are attributed to the various substituents that can be introduced at different positions on the ring.[1] For instance, some pyrazole derivatives have shown potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, while others have demonstrated anticancer effects by targeting various signaling pathways.[3][4][5]

A Hypothesis-Driven Approach to Characterization

Given the structural similarities of 4-methyl-1H-pyrazole-3,5-diamine to other biologically active pyrazoles, we can hypothesize a range of potential activities to investigate. Our experimental framework will therefore focus on three primary areas:

  • Anticancer Activity: Screening for cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: Assessing the potential to modulate inflammatory pathways.

  • Antimicrobial Activity: Evaluating the ability to inhibit the growth of pathogenic microorganisms.

This multi-pronged approach allows for a broad yet systematic characterization of the compound's biological profile.

Experimental Workflow for Biological Characterization

The following diagram illustrates the proposed workflow for the comprehensive biological characterization of 4-methyl-1H-pyrazole-3,5-diamine.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation Initial Cytotoxicity Initial Cytotoxicity Anti-inflammatory Assays Anti-inflammatory Assays Initial Cytotoxicity->Anti-inflammatory Assays Mechanism of Action Mechanism of Action Initial Cytotoxicity->Mechanism of Action Antimicrobial Screening Antimicrobial Screening Anti-inflammatory Assays->Antimicrobial Screening Target Identification Target Identification Mechanism of Action->Target Identification Animal Models Animal Models Target Identification->Animal Models Toxicity Studies Toxicity Studies Animal Models->Toxicity Studies

Caption: A phased approach for the biological characterization of 4-methyl-1H-pyrazole-3,5-diamine.

Detailed Experimental Protocols and Data Interpretation

This section provides detailed protocols for the initial in vitro screening phase. For each assay, we include the scientific rationale, step-by-step methodology, and guidance on data interpretation.

In Vitro Anticancer Activity

Rationale: Many pyrazole derivatives have demonstrated potent anticancer properties against various human cancer cell lines, including prostate, melanoma, and breast cancer.[3][4][6] Therefore, a primary step is to assess the cytotoxic potential of 4-methyl-1H-pyrazole-3,5-diamine.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer, and A375 for melanoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 4-methyl-1H-pyrazole-3,5-diamine in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.

Data Presentation:

Cell LineTreatment DurationIC50 (µM) of 4-methyl-1H-pyrazole-3,5-diamineIC50 (µM) of Doxorubicin (Positive Control)
MCF-724hExperimental ValueKnown Value
48hExperimental ValueKnown Value
72hExperimental ValueKnown Value
DU14524hExperimental ValueKnown Value
48hExperimental ValueKnown Value
72hExperimental ValueKnown Value
A37524hExperimental ValueKnown Value
48hExperimental ValueKnown Value
72hExperimental ValueKnown Value
In Vitro Anti-inflammatory Activity

Rationale: Pyrazole derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes or modulating the production of inflammatory cytokines.[5]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 4-methyl-1H-pyrazole-3,5-diamine (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce inflammation and NO production.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B. Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation:

Compound Concentration (µM)Nitric Oxide Production (% of LPS control)Cell Viability (%)
Vehicle Control100%100%
1Experimental ValueExperimental Value
10Experimental ValueExperimental Value
50Experimental ValueExperimental Value
Dexamethasone (Positive Control)Known Value100%
In Vitro Antimicrobial Activity

Rationale: The pyrazole nucleus is present in several compounds with demonstrated antibacterial and antifungal activities.[1]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.

  • Compound Dilution: Serially dilute 4-methyl-1H-pyrazole-3,5-diamine in a 96-well plate using the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

  • Data Analysis: Record the MIC values for each tested microorganism.

Data Presentation:

MicroorganismMIC (µg/mL) of 4-methyl-1H-pyrazole-3,5-diamineMIC (µg/mL) of Ciprofloxacin (Antibacterial Control)MIC (µg/mL) of Fluconazole (Antifungal Control)
Staphylococcus aureusExperimental ValueKnown ValueN/A
Escherichia coliExperimental ValueKnown ValueN/A
Candida albicansExperimental ValueN/AKnown Value

Mechanistic Insights and Pathway Analysis

Should the initial screening reveal significant biological activity, the next logical step is to elucidate the underlying mechanism of action.

G 4-Methyl-1H-pyrazole-3,5-diamine 4-Methyl-1H-pyrazole-3,5-diamine Target Protein Target Protein 4-Methyl-1H-pyrazole-3,5-diamine->Target Protein Binds to Signaling Pathway Signaling Pathway Target Protein->Signaling Pathway Modulates Biological Effect Biological Effect Signaling Pathway->Biological Effect Leads to

Caption: A simplified diagram illustrating the potential mechanism of action.

For instance, if anticancer activity is observed, further studies could include:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death.

  • Western Blotting: To analyze the expression levels of key proteins involved in cancer-related signaling pathways.

Conclusion and Future Directions

This guide provides a robust framework for the independent verification and characterization of the biological effects of 4-methyl-1H-pyrazole-3,5-diamine. By employing a hypothesis-driven and systematic approach, researchers can efficiently screen for a range of potential activities and subsequently delve into the mechanistic underpinnings of any observed effects. The successful execution of these studies will not only elucidate the pharmacological profile of this novel compound but also pave the way for its potential development as a therapeutic agent.

References

  • Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers.
  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed.
  • Bandyopadhyay, P., & Sathe, M. (2014). Current status of pyrazole and its biological activities. PubMed Central.
  • Abdel-Aziz, M., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. PubMed.
  • Lolak, N., et al. (2025). Pyrazole derivative in preclinical study.
  • Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publisher.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 4-methyl-1H-pyrazole-3,5-diamine. As a valued professional in research and drug development, your safety, and the integrity of our shared environment, are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Section 1: Hazard Assessment & Characterization

While a specific, comprehensive toxicological profile for 4-methyl-1H-pyrazole-3,5-diamine is not widely published, a conservative approach to handling and disposal is mandated by analyzing data from structurally similar pyrazole derivatives. The pyrazole ring system, substituted with two amine groups, suggests a distinct hazard profile that must be respected.

1.1 Anticipated Health Hazards Based on analogous compounds, 4-methyl-1H-pyrazole-3,5-diamine should be handled as a hazardous substance with the potential to cause the following:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[1][3][4][5] Some pyrazoles can cause severe burns.[2][6]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3][5]

1.2 Physicochemical Hazards A critical consideration for this compound is its high nitrogen-to-carbon ratio. Diamino pyrazoles are nitrogen-rich heterocyclic compounds. Such compounds can be energetically unstable and may pose an explosion risk under certain conditions (e.g., heat, shock, or friction).[7] Research on similar compounds, such as 4-amino-3,5-dinitro-1H-pyrazole, highlights the potential for energetic decomposition.[8] Therefore, this compound must be handled with the appropriate precautions, avoiding excessive heat and incompatibility with strong oxidizing agents.

Hazard Classification (Anticipated)DescriptionPrimary Exposure RouteSource/Rationale
Acute Toxicity (Oral), Category 4 Harmful if swallowed.Ingestion[1][2]
Skin Irritation, Category 2 Causes skin irritation.Dermal[1][3][5]
Eye Irritation, Category 2A Causes serious eye irritation.Ocular[1][3][5]
Specific Target Organ Toxicity (Single Exposure), Category 3 May cause respiratory irritation.Inhalation[1][2][3][5]
Potential Explosive Hazard High nitrogen content suggests potential for energetic decomposition.N/A (Physical Hazard)[7][8]

Section 2: Regulatory Framework

All chemical waste disposal is governed by strict federal and local regulations. Adherence is not optional.

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the "cradle-to-grave" framework for hazardous waste management in the United States.[9] Under 40 CFR parts 260-273, chemical waste generators are responsible for correctly identifying, managing, and disposing of hazardous waste.[9]

  • Sewer Disposal Ban: Crucially, the EPA's regulations under 40 CFR part 266 subpart P explicitly prohibit the sewering (i.e., drain disposal) of hazardous waste pharmaceuticals by healthcare facilities, a category that includes many research laboratories.[10][11] This is a nationwide mandate effective in all states.[10]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are assessed and communicated to all workers.[12] The Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which includes procedures for safe handling and disposal.[13]

Section 3: Personnel Safety & Personal Protective Equipment (PPE)

Before handling 4-methyl-1H-pyrazole-3,5-diamine for any purpose, including disposal, the following engineering controls and PPE must be in place. This is a non-negotiable standard for laboratory safety.

  • Engineering Controls: All weighing and solution preparation must be conducted in a certified chemical fume hood to minimize inhalation risk.[14][15] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[15][16]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles if there is a splash hazard.[16][17]

    • Hand Protection: Wear nitrile gloves to prevent skin contact. For prolonged tasks or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use.

    • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.

Section 4: Step-by-Step Disposal Protocols

Proper segregation of chemical waste is critical for safe and compliant disposal. Never mix incompatible waste streams. The following protocols provide a direct, step-by-step guide for managing waste generated from 4-methyl-1H-pyrazole-3,5-diamine.

4.1 Protocol for Unused or Expired Product (Solid)

This protocol applies to the pure, solid chemical that is no longer needed.

  • Designation: This material must be disposed of as hazardous chemical waste.

  • Packaging:

    • Ensure the compound remains in its original, clearly labeled container.

    • If repackaging is necessary, use a new, clean, and compatible container (e.g., amber glass jar with a screw-top lid).

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"

      • Full Chemical Name: "4-methyl-1H-pyrazole-3,5-diamine"

      • Key Hazards: "Toxic," "Irritant," "Handle with Care"

      • Accumulation Start Date

  • Storage: Store the labeled container in a designated satellite accumulation area. This area must be under the control of the laboratory user, away from drains, and segregated from incompatible materials, especially strong oxidizing agents.

  • Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal contractor. Do not attempt to treat or neutralize this chemical yourself.[18]

4.2 Protocol for Contaminated Labware and Debris

This applies to items such as pipette tips, weigh boats, gloves, and paper towels that are contaminated with the chemical.

  • Segregation:

    • Non-Sharp Solid Waste: Place all contaminated solid waste (gloves, wipes, etc.) into a designated, leak-proof container lined with a heavy-duty plastic bag. This is often a pail or drum specifically for "Solid Hazardous Waste" or "Contaminated Debris."

    • Sharps Waste: Needles, scalpels, and other sharp objects must be placed in a designated, puncture-proof sharps container.

    • Glassware: Contaminated glassware (e.g., broken beakers) should be placed in a separate, puncture-proof container labeled "Contaminated Broken Glass."[19] Do not mix with regular broken glass.[19]

  • Labeling: All containers must be clearly labeled as "Hazardous Waste" and list "4-methyl-1H-pyrazole-3,5-diamine" as a contaminant.

  • Disposal: Once full, seal the containers and arrange for pickup by your hazardous waste contractor.

4.3 Protocol for Aqueous and Organic Solutions

This protocol applies to solutions containing the dissolved compound.

  • Designation: All solutions must be treated as hazardous liquid waste. Under no circumstances should this waste be poured down the drain. [1][11]

  • Segregation:

    • Collect aqueous waste containing this compound in a dedicated, compatible (e.g., polyethylene or glass) hazardous waste container labeled "Aqueous Hazardous Waste."

    • Collect organic solvent waste in a separate, compatible container labeled for the specific solvent blend (e.g., "Halogenated Organic Waste" or "Non-Halogenated Organic Waste").

  • Labeling: Each container must have a hazardous waste label detailing all chemical constituents by percentage, including solvents and the title compound. Keep the container closed when not actively adding waste.

  • Disposal: Arrange for pickup by your hazardous waste contractor. The recommended disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like NOx.[1]

4.4 Protocol for Empty Containers

An "empty" container that held 4-methyl-1H-pyrazole-3,5-diamine must still be managed carefully.

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).

  • Rinsate Collection: The rinsate from this process is now considered hazardous waste.[14] Collect all three rinses and add them to the appropriate liquid hazardous waste container (see Protocol 4.3).

  • Final Disposal: Once triple-rinsed, the container can be managed as non-hazardous waste (e.g., regular glassware disposal), provided the label has been fully defaced or removed.[14]

Section 5: Emergency Procedures

5.1 Spill Response

  • Evacuate and Alert: Alert colleagues in the immediate area. If the spill is large or you feel unsafe, evacuate and call your institution's emergency response team.

  • Control and Contain: Prevent the spill from spreading or entering drains.[4][20]

  • Cleanup: For small spills, wear full PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[20] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3] Label and dispose of it as described in Protocol 4.2.

  • Decontaminate: Clean the spill area with soap and water.

5.2 Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][17] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (if available) or chemical name to emergency personnel.

Section 6: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for segregating and disposing of waste generated from 4-methyl-1H-pyrazole-3,5-diamine.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation Point cluster_disposal Final Disposal Containers Waste Waste Containing 4-methyl-1H-pyrazole-3,5-diamine Solid Solid Waste Waste->Solid Contaminated Gloves, Wipes, Labware Liquid Liquid Waste Waste->Liquid Aqueous or Organic Solutions Container Empty Container Waste->Container Original Bottle, Now Empty SolidWasteBin Solid Hazardous Waste (Label: Toxic, Irritant) Solid->SolidWasteBin LiquidWasteBin Liquid Hazardous Waste (Label: List all constituents) Liquid->LiquidWasteBin RinsateWaste Collect Rinsate (Add to Liquid Waste) Container->RinsateWaste Triple Rinse RinsateWaste->LiquidWasteBin Trash Deface Label & Dispose as Non-Hazardous RinsateWaste->Trash After Rinsing

Caption: Decision workflow for proper waste segregation.

References

  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 1H-Pyrazole.
  • Fisher Scientific. (2015, January 13). Safety Data Sheet: 4-Methylpyrazole.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole.
  • Thermo Fisher Scientific. (2014, October 10). Safety Data Sheet: 1H-Pyrazole, 3,5-dimethyl-.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 3-methyl-1-phenyl-5-pyrazolone.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: methyl 5-iodo-1H-pyrazole-4-carboxylate.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Amino-1-methyl-1H-pyrazole.
  • TCI Chemicals. (2025, June 2). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-(5-methyl-1H-pyrazol-3-yl)pyridine.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • University of New South Wales Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
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  • Fisher Scientific. (2015, January 13). Safety Data Sheet: 4-Methyl-1H-pyrazole.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-Methyl-1H-pyrazole-1-carboxamide.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Hansen, A. M., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences.
  • U.S. Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • U.S. Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance.
  • Pagoria, P. F., et al. (2002). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). Propellants, Explosives, Pyrotechnics.
  • Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-methyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. The compound 4-methyl-1H-pyrazole-3,5-diamine, a substituted diamino-pyrazole, belongs to a class of molecules recognized for their utility as versatile building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] However, the very reactivity that makes these compounds valuable also necessitates a rigorous and proactive approach to safety.

This guide provides essential, immediate safety and logistical information for handling 4-methyl-1H-pyrazole-3,5-diamine. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, we will proceed with a conservative safety posture, inferring potential hazards from structurally similar aminopyrazole and diaminopyrazole analogs. This "worst-case" methodology ensures a high margin of safety, which is the bedrock of responsible laboratory practice.[3]

Inferred Hazard Assessment: The Rationale for Caution

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the potential risks. Analysis of SDS documentation for analogous pyrazole derivatives reveals a consistent pattern of hazards that we must assume apply to 4-methyl-1H-pyrazole-3,5-diamine.

Key hazards associated with similar compounds include:

  • Acute Toxicity: Harmful if swallowed.[4]

  • Skin Irritation/Corrosion: Causes skin irritation, and some analogs are classified as causing severe skin burns.[4][5] Dermal contact is a significant route of exposure.

  • Serious Eye Damage/Irritation: Causes serious eye irritation, with many analogs noted to cause serious and potentially irreversible eye damage.[4][5][6]

  • Respiratory Irritation: As a solid powder, the compound poses an inhalation risk and may cause respiratory irritation.[4][6]

These inferred hazards dictate a stringent, multi-layered PPE strategy focused on preventing all routes of exposure: dermal, ocular, and inhalation.

Inferred Hazard Category Potential Effect Primary Route of Exposure Supporting Analogs
Acute Oral ToxicityHarmful if swallowedIngestion3-Amino-5-methylpyrazole, various pyrazole derivatives[4][6]
Skin Irritation / CorrosionCauses skin irritation or potential burnsDermal (Skin) Contact3-Amino-5-methylpyrazole, 4-Methylpyrazole[4][5][6]
Serious Eye DamageCauses serious eye irritation or damageOcular (Eye) Contact4-Methylpyrazole, various pyrazole derivatives[4][5][6]
Respiratory IrritationMay cause respiratory tract irritationInhalation of dust3-Amino-5-methylpyrazole[4][6]

Core PPE Protocol: Your Last Line of Defense

PPE is the final barrier between you and the chemical, to be used after engineering controls (like fume hoods) and administrative controls have been implemented.[7][8] For 4-methyl-1H-pyrazole-3,5-diamine, the following PPE is mandatory for any handling operation.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical safety goggles conforming to ANSI Z87.1 or EN166 standards are required at all times.[9] Standard safety glasses do not provide adequate protection from splashes or fine powders.[10]

    • Enhanced Requirement: When there is a significant risk of splashing (e.g., handling solutions >50 mL, during quenching reactions) or when working with larger quantities of powder, a full-face shield must be worn in addition to chemical safety goggles.[10][11]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard recommendation. Given that some analogs are toxic in contact with skin, the practice of double-gloving is required for all handling of the solid material and concentrated solutions.[12] The outer glove should be placed over the cuff of the lab coat.[12] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected or after a maximum of 60 minutes of use.[10]

    • Laboratory Coat: A disposable, low-permeability gown or a clean lab coat with a solid front and tight-fitting knit cuffs is mandatory.[12] This prevents the powder from settling on personal clothing and skin.

  • Respiratory Protection:

    • Standard Operations: All weighing and handling of solid 4-methyl-1H-pyrazole-3,5-diamine must be performed within a certified chemical fume hood to control airborne dust.[7][13]

    • When Engineering Controls Are Insufficient: In the rare event that handling dust-generating quantities outside of a fume hood is unavoidable, or during a large spill cleanup, a NIOSH-approved respirator is required. A half-mask respirator with P100 (particulate) cartridges is the minimum requirement. All personnel requiring respirator use must be part of an OSHA-compliant respiratory protection program, which includes medical clearance and annual fit-testing.[10] A standard surgical mask provides no protection from chemical dusts.[10]

Operational Plan: Integrating Safety into Your Workflow

Properly integrating PPE usage into your experimental workflow is critical for maintaining a safe environment.

Workflow: Weighing and Preparing a Solution

This workflow outlines the procedural steps for safely weighing the solid compound and preparing a stock solution.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Decontamination & Disposal prep1 Verify fume hood is operational prep2 Don all required PPE: - Double Nitrile Gloves - Lab Coat (cuffs tucked) - Safety Goggles prep1->prep2 prep3 Line fume hood work surface with disposable bench cover prep2->prep3 handle1 Transfer solid from container to weigh boat using a spatula prep3->handle1 handle2 Record weight and carefully add solid to the solvent vessel handle1->handle2 handle3 Close primary container immediately after dispensing handle2->handle3 clean1 Wipe down spatula and any affected surfaces with a damp cloth handle3->clean1 clean2 Carefully remove outer gloves and dispose of as solid hazardous waste clean1->clean2 clean3 Dispose of weigh boat, bench cover, and cleaning materials in the solid waste container clean2->clean3

Caption: Step-by-step workflow for safely handling solid 4-methyl-1H-pyrazole-3,5-diamine.

Emergency and Disposal Protocols

Spill Management
  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection (N95 or higher) if the spill involves powder.[11]

  • Containment:

    • Solid Spills: Gently cover the powder with a damp paper towel or use a spill kit absorbent to prevent it from becoming airborne.[13] Do not dry sweep.

    • Liquid Spills: Use a chemical spill kit to absorb the solution. Work from the outside of the spill inward.

  • Cleanup: Collect all contaminated materials using spark-proof tools and place them in a labeled, sealable hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or decontamination solution, followed by soap and water.[13]

Waste Disposal Plan

All materials contaminated with 4-methyl-1H-pyrazole-3,5-diamine must be treated as hazardous chemical waste.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Unused compound, contaminated gloves, weigh paper, bench covers, and spill cleanup materials.[3]

    • Liquid Waste: Unused solutions and solvent rinses.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "4-methyl-1H-pyrazole-3,5-diamine," and the associated hazards (e.g., "Toxic," "Irritant").[7]

  • Storage: Store sealed waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[3][14]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. The recommended final disposal method for this type of compound is high-temperature incineration by a licensed waste management company.[3][4]

By adhering to these rigorous safety protocols, you can confidently handle 4-methyl-1H-pyrazole-3,5-diamine, mitigating risks and ensuring a safe and productive research environment.

References

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety, University of California, Berkeley. [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide - SDS Management Software. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage - Lab Manager. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - Princeton University. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC. [Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE) - OSHA. [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta. [Link]

  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - NIH. [Link]

Sources

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.